Xanomeline oxalate
Beschreibung
Eigenschaften
IUPAC Name |
3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS.C2H2O4/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;3-1(4)2(5)6/h8H,3-7,9-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOUESNWCLASJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596482 | |
| Record name | Oxalic acid--5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141064-23-5 | |
| Record name | Xanomeline oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141064235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxalic acid--5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANOMELINE OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF5A0PK3G5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Therapeutic Potential of Xanomeline Oxalate in CNS Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanomeline (B1663083) oxalate (B1200264) is a muscarinic acetylcholine (B1216132) receptor agonist that has garnered significant attention for its therapeutic potential in central nervous system (CNS) disorders, particularly schizophrenia and Alzheimer's disease. Unlike conventional antipsychotics that primarily target dopamine (B1211576) D2 receptors, xanomeline offers a novel mechanism of action by modulating cholinergic pathways, which are known to be dysregulated in these conditions. This technical guide provides an in-depth exploration of the core mechanism of action of xanomeline, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.
Core Mechanism of Action: M1 and M4 Receptor Agonism
Xanomeline's therapeutic effects are primarily mediated through its activity as a preferential agonist at the M1 and M4 muscarinic acetylcholine receptor subtypes in the central nervous system.[1][2] While it binds with high affinity to all five muscarinic receptor subtypes (M1-M5), its functional activity is more pronounced at M1 and M4 receptors.[3][4] This functional selectivity is crucial to its therapeutic window, aiming to maximize efficacy while minimizing the peripheral cholinergic side effects associated with non-selective muscarinic agonists.[1]
The M1 and M4 receptors are G protein-coupled receptors (GPCRs) that play critical roles in neuronal signaling. M1 receptors are predominantly coupled to the Gq/11 family of G proteins, while M4 receptors couple to the Gi/o family.[5][6]
Modulation of Neurotransmitter Systems
Activation of M1 and M4 receptors by xanomeline leads to the modulation of key neurotransmitter systems implicated in the pathophysiology of schizophrenia and Alzheimer's disease, namely dopamine and glutamate.
-
Dopamine Regulation: The antipsychotic effects of xanomeline are largely attributed to its ability to attenuate dopamine hyperactivity in the mesolimbic pathway.[7] M4 receptors are strategically located on cholinergic interneurons in the striatum and as autoreceptors on cholinergic neurons in the brainstem.[6][7] Activation of these Gi/o-coupled receptors leads to a reduction in acetylcholine release, which in turn decreases the stimulation of dopamine neurons in the ventral tegmental area (VTA), ultimately reducing dopamine release in the striatum.[7] Preclinical studies have shown that xanomeline selectively inhibits the firing of mesolimbic dopamine neurons without significantly affecting the nigrostriatal pathway, suggesting a lower risk of extrapyramidal side effects.[3] Furthermore, xanomeline has been observed to increase extracellular dopamine levels in the prefrontal cortex, an effect shared with some atypical antipsychotics, which may contribute to improvements in negative and cognitive symptoms.[8]
-
Glutamate and Cognitive Enhancement: M1 receptors are highly expressed in the cortex and hippocampus, brain regions critical for cognition and memory.[6] Their activation via the Gq/11 pathway enhances N-methyl-D-aspartate (NMDA) receptor function and promotes synaptic plasticity, processes that are fundamental to learning and memory.[1] The pro-cognitive effects of xanomeline, observed in both preclinical models and clinical trials for Alzheimer's disease, are thought to be mediated by this M1 receptor activity.[1]
Quantitative Data
Receptor Binding Affinity
The binding affinity of xanomeline for various receptors is a key determinant of its pharmacological profile. The following table summarizes the reported binding affinities (Ki values) of xanomeline for human muscarinic and serotonin (B10506) receptor subtypes. It is important to note that Ki values can vary between studies depending on the experimental conditions and tissues used.
| Receptor Subtype | Binding Affinity (Ki) | Reference(s) |
| Muscarinic M1 | ~81.3 nM (pKi 7.09) | |
| Muscarinic M2 | ~296 nM | [4] |
| Muscarinic M3 | "30s or higher nM" | |
| Muscarinic M4 | "low teen range nM" | |
| Muscarinic M5 | "30s or higher nM" | |
| Serotonin 5-HT1 | >120 nM | |
| Serotonin 5-HT2 | >120 nM |
Note: The Ki values presented are compiled from multiple sources and should be considered approximate. The terms "low teen range" and "30s or higher" are qualitative descriptions from the literature where precise numerical values were not provided in the initial search results.
Clinical Efficacy in CNS Disorders
Clinical trials have demonstrated the efficacy of xanomeline, both as a monotherapy and in combination with the peripherally acting muscarinic antagonist trospium (B1681596) (KarXT), in treating schizophrenia and Alzheimer's disease.
Schizophrenia (KarXT - Xanomeline-Trospium)
| Clinical Trial | Primary Outcome Measure | Result | p-value | Reference(s) |
| EMERGENT-1 (Phase 2) | Change from baseline in PANSS total score at Week 5 | -11.6 point reduction with KarXT vs. placebo | <0.0001 | |
| EMERGENT-2 (Phase 3) | Change from baseline in PANSS total score at Week 5 | -9.6 point reduction with KarXT vs. placebo | Not specified | |
| Pooled EMERGENT Trials | Change from baseline in PANSS total score at Week 5 | -9.9 point difference between KarXT and placebo | <0.0001 |
Alzheimer's Disease (Xanomeline Monotherapy)
| Clinical Trial | Primary Outcome Measure | Result | p-value | Reference(s) |
| Multicenter Study | Change from baseline in ADAS-Cog score at 6 months | Significant improvement with 75 mg t.i.d. vs. placebo | 0.045 | |
| Bodick et al., 1997 | Change from baseline in ADAS-Cog score | Significant treatment effect with high dose vs. placebo | ≤0.05 |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines a general method for determining the binding affinity of a compound like xanomeline to muscarinic receptor subtypes.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the desired human muscarinic receptor subtype (e.g., from CHO or HEK293 cells).
-
Radioligand with high affinity for the receptor (e.g., [3H]N-methylscopolamine, [3H]QNB).
-
Test compound (xanomeline oxalate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known muscarinic antagonist like atropine).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (xanomeline). For determining non-specific binding, add a saturating concentration of a known antagonist instead of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phase 3 Clinical Trial Design for Schizophrenia
This protocol describes a typical design for a Phase 3 clinical trial evaluating the efficacy and safety of a novel antipsychotic like KarXT.
Objective: To evaluate the efficacy and safety of KarXT compared to placebo in the treatment of acute psychosis in adults with schizophrenia.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population:
-
Adults (e.g., 18-65 years) with a DSM-5 diagnosis of schizophrenia.
-
Experiencing an acute exacerbation of psychotic symptoms.
-
A minimum baseline score on the Positive and Negative Syndrome Scale (PANSS) (e.g., >80).
Intervention:
-
Treatment Group: Flexible-dose oral KarXT (xanomeline/trospium) administered twice daily.
-
Control Group: Matching placebo administered twice daily.
Study Duration:
-
A screening period.
-
A treatment period of a fixed duration (e.g., 5 weeks).
-
A follow-up period.
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in the PANSS total score at the end of the treatment period.
-
Secondary Efficacy Endpoints:
-
Change from baseline in PANSS positive and negative subscale scores.
-
Change from baseline in the Clinical Global Impression-Severity (CGI-S) scale.
-
-
Safety and Tolerability Endpoints:
-
Incidence and severity of treatment-emergent adverse events (TEAEs).
-
Vital signs, electrocardiograms (ECGs), and laboratory tests.
-
Assessment of extrapyramidal symptoms using scales like the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS).
-
Statistical Analysis:
-
The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population.
-
An analysis of covariance (ANCOVA) model is often used to compare the change from baseline in the primary endpoint between the treatment and placebo groups, with baseline score as a covariate.
-
Similar analyses are conducted for the secondary efficacy endpoints.
-
Safety data are summarized descriptively.
Visualizations
Signaling Pathways
Caption: M1 and M4 receptor downstream signaling pathways activated by xanomeline.
Experimental Workflow
References
- 1. Frontiers | Novel opportunities for treating complex neuropsychiatric and neurocognitive conditions based on recent developments with xanomeline [frontiersin.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Xanomeline and the Antipsychotic Potential of Muscarinic Receptor Subtype Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The muscarinic agonist xanomeline increases monoamine release and immediate early gene expression in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of LY-246,708 (Xanomeline): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of LY-246,708, commercially known as Xanomeline. Xanomeline is a potent and selective muscarinic acetylcholine (B1216132) M1 and M4 receptor agonist that has been investigated for its therapeutic potential in neurodegenerative and psychiatric disorders, most notably Alzheimer's disease and schizophrenia. This document details the synthetic pathways, key experimental protocols for its biological evaluation, and a summary of its quantitative pharmacological data. Furthermore, it includes visualizations of its signaling pathways to facilitate a deeper understanding of its mechanism of action.
Introduction
Xanomeline (LY-246,708) was first identified through a collaborative effort between Eli Lilly and Company and Novo Nordisk in the early 1990s.[1] It emerged from research programs aimed at developing selective muscarinic agonists for the treatment of cognitive deficits.[1] Chemically, Xanomeline is 3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole.[1] Its unique pharmacological profile, characterized by preferential activation of M1 and M4 receptors, has positioned it as a significant tool for investigating the role of the cholinergic system in central nervous system disorders.[1][2]
Synthesis of LY-246,708 (Xanomeline)
The synthesis of Xanomeline involves a multi-step process culminating in the formation of the thiadiazole and tetrahydropyridine (B1245486) core structures. While specific, detailed industrial synthesis protocols are proprietary, the general synthetic strategy can be inferred from patent literature and related chemical syntheses. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of a Key Intermediate: 3-(Hexyloxy)-4-(pyridin-3-yl)-1,2,5-thiadiazole
This protocol describes the synthesis of a key precursor to Xanomeline, highlighting the formation of the hexyloxy-thiadiazole moiety attached to a pyridine (B92270) ring.
-
Reaction Setup: To a reaction vessel, add 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole, sodium hydroxide (B78521) (1 to 1.5 molar equivalents), and 1-hexanol (B41254) (1 to 2 volumes).
-
Heating: Gradually heat the reaction mixture to a temperature of 120-130°C.
-
Stirring: Maintain stirring at this temperature for 1-2 hours to ensure the completion of the reaction.
-
Work-up: After the reaction is complete, cool the mixture and evaporate the excess 1-hexanol. Quench the residue with water and methyl tert-butyl ether (MTBE). Stir the biphasic mixture for 10-20 minutes.
-
Extraction and Drying: Separate the organic and aqueous layers. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Purification: Distill off the solvent from the organic layer. Add n-heptane to the residue and maintain for 1-2 hours to induce precipitation of the product.
-
Isolation: Filter the solid product, wash with purified water, and dry to yield 3-(hexyloxy)-4-(pyridin-3-yl)-1,2,5-thiadiazole.
The subsequent steps would involve the quaternization of the pyridine nitrogen with a methyl group and selective reduction of the pyridine ring to the tetrahydropyridine, yielding Xanomeline.
Pharmacological Profile
Xanomeline is a muscarinic acetylcholine receptor agonist with a notable preference for the M1 and M4 subtypes. This selectivity is functional rather than based on binding affinity, as it binds with high affinity to all five muscarinic receptor subtypes.
Quantitative Data
The following tables summarize the key quantitative data for Xanomeline's interaction with muscarinic receptors.
Table 1: Binding Affinity of Xanomeline at Muscarinic Receptors
| Receptor Subtype | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| M1 | 296 | [³H]N-methylscopolamine | CHO cells | |
| M2 | 294 | [³H]N-methylscopolamine | CHO cells | |
| M3 | - | - | - | - |
| M4 | - | - | - | - |
| M5 | - | - | - | - |
Table 2: Functional Activity of Xanomeline at Muscarinic Receptors
| Assay | Receptor Subtype | EC50 / IC50 (nM) | Cell Line/Tissue | Reference |
| Phosphoinositide Hydrolysis | M1 | IC50 = 0.006 (nM) | Rabbit vas deferens | |
| Chronotropic Response | M2 | EC50 = 3000 (nM) | Guinea pig atria | |
| GTPγS Binding | M1 | - | CHO cells | |
| GTPγS Binding | M2 | - | CHO cells |
EC50 values for GTPγS binding assays were not explicitly found as discrete values in the search results, though the studies confirm Xanomeline's agonism in this assay.
Experimental Protocols
3.2.1. Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of Xanomeline for muscarinic receptors.
-
Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 or M2 muscarinic receptor subtypes.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Incubation: In assay tubes, combine the cell membranes, the radioligand ([³H]N-methylscopolamine), and varying concentrations of Xanomeline.
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki values by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.
3.2.2. Phosphoinositide Hydrolysis Assay
This protocol outlines the measurement of M1 receptor activation by quantifying the accumulation of inositol (B14025) phosphates.
-
Cell Culture and Labeling: Culture CHO cells expressing the M1 receptor and label them by incubating with [³H]myo-inositol in inositol-free medium for 24-48 hours.
-
Agonist Stimulation: Wash the labeled cells and incubate them with various concentrations of Xanomeline in a buffer containing LiCl (to inhibit inositol monophosphatase) for a defined period (e.g., 30-60 minutes) at 37°C.
-
Extraction: Terminate the stimulation by adding a solution of chloroform/methanol.
-
Separation: Separate the aqueous and organic phases by centrifugation. The [³H]inositol phosphates will be in the aqueous phase.
-
Purification: Apply the aqueous phase to an anion-exchange chromatography column (e.g., Dowex AG1-X8).
-
Elution: Wash the column to remove free [³H]inositol and then elute the [³H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).
-
Quantification: Measure the radioactivity in the eluate using a scintillation counter.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value using non-linear regression.
3.2.3. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to muscarinic receptors.
-
Membrane Preparation: Prepare membranes from cells expressing the muscarinic receptor of interest (e.g., M1 or M4).
-
Assay Buffer: Use a buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Incubation: In a microplate, combine the membranes, varying concentrations of Xanomeline, and [³⁵S]GTPγS.
-
Reaction: Incubate the plate at 30°C for a specific time (e.g., 30-60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination: Stop the reaction by rapid filtration through filter plates.
-
Washing: Wash the filters with ice-cold buffer.
-
Detection: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Generate concentration-response curves and determine the EC50 and Emax values for Xanomeline.
Signaling Pathways
Xanomeline's therapeutic effects are primarily mediated through the activation of M1 and M4 muscarinic receptors, which are coupled to different G proteins and downstream signaling cascades.
M1 Receptor Signaling
M1 receptors are predominantly coupled to Gq/11 proteins. Their activation by Xanomeline initiates the phospholipase C (PLC) pathway.
Caption: M1 Receptor Signaling Pathway Activated by Xanomeline.
M4 Receptor Signaling
M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: M4 Receptor Signaling Pathway Activated by Xanomeline.
Conclusion
Xanomeline (LY-246,708) represents a significant advancement in the field of cholinergic pharmacology. Its unique M1/M4-preferring agonist profile has provided valuable insights into the therapeutic potential of targeting these receptors for complex neurological and psychiatric conditions. The synthetic pathways and experimental protocols detailed in this guide offer a foundational resource for researchers and drug development professionals working on the next generation of muscarinic receptor modulators. The provided data and pathway visualizations serve to enhance the understanding of Xanomeline's mechanism of action and its role as a pivotal research tool and potential therapeutic agent.
References
Xanomeline's Muscarinic M1/M4 Receptor Engagement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanomeline (B1663083) is a pioneering muscarinic acetylcholine (B1216132) receptor (mAChR) agonist with a distinct preference for the M1 and M4 subtypes, which are pivotal in cognitive processes and the regulation of dopamine (B1211576) signaling.[1][2] This technical guide provides a comprehensive overview of the binding and functional profile of xanomeline at M1 and M4 receptors. It delves into the quantitative aspects of its receptor interactions, details the experimental methodologies used for its characterization, and visually represents its signaling pathways and experimental workflows. A notable characteristic of xanomeline is its dual binding mode at the M4 receptor, engaging both the orthosteric and an allosteric site, which contributes to its complex pharmacology.[3][4][5] While demonstrating functional selectivity, binding studies have shown that xanomeline can bind to all five muscarinic receptor subtypes. Its unique wash-resistant binding property leads to persistent receptor activation, a feature particularly prominent at the M1 and M4 subtypes.
Quantitative Receptor Binding and Functional Profile
The following tables summarize the binding affinity (Ki), inhibitory concentration (IC50), and effective concentration (EC50) of xanomeline at human M1 and M4 muscarinic receptors from various in vitro assays.
Table 1: Muscarinic M1 Receptor Binding and Functional Data for Xanomeline
| Parameter | Value (nM) | Assay Type | Cell Line | Radioligand/Stimulus | Reference |
| Ki | 82 | Radioligand Binding | A9 L | --INVALID-LINK---QNB | |
| Ki | 42 | Radioligand Binding | CHO | [3H]QNB | |
| Ki | 294 | Radioligand Binding | CHO | [3H]N-methylscopolamine | |
| EC50 | 91 | Calcium Flux | HEK293 | - | |
| EC50 | 67.3 | GTPγS Binding | CHO | - | |
| EC50 | 57 | Phosphoinositol Hydrolysis | A9 L | - | |
| EC50 | 413 | Gαq Recruitment | - | - |
Table 2: Muscarinic M4 Receptor Binding and Functional Data for Xanomeline
| Parameter | Value (nM) | Assay Type | Cell Line | Radioligand/Stimulus | Reference |
| EC50 | 229 | GTPγS Binding | CHO | - | |
| EC50 | 186.21 | β-arrestin Engagement (BRET) | HEK293T | - | |
| EC50 | 40 | Calcium Flux | CHO-K1 | - | |
| EC50 | ~1.5 | cAMP Inhibition | - | Forskolin (B1673556) |
Signaling Pathways
Xanomeline's effects are mediated through distinct G-protein coupled receptor (GPCR) signaling cascades upon binding to M1 and M4 receptors.
M1 Receptor Signaling
Activation of the M1 receptor by xanomeline primarily involves coupling to Gq/11 proteins. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
M4 Receptor Signaling
Conversely, the M4 receptor, upon activation by xanomeline, couples to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP). This pathway is crucial for the antipsychotic-like effects of xanomeline, as it can functionally antagonize D1 dopamine receptor signaling.
Experimental Protocols
The characterization of xanomeline's interaction with M1 and M4 receptors relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of xanomeline for muscarinic receptors.
Objective: To measure the displacement of a radiolabeled antagonist from the receptor by xanomeline.
Materials:
-
Cells stably expressing the human M1 or M4 receptor (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [3H]N-methylscopolamine ([3H]NMS) or --INVALID-LINK---QNB).
-
Increasing concentrations of xanomeline.
-
Assay buffer (e.g., HEPES buffer).
-
Atropine for determination of non-specific binding.
-
Scintillation counter.
Protocol:
-
Cell Preparation: Culture cells expressing the target receptor to an appropriate density.
-
Incubation: In assay tubes, incubate a fixed concentration of the radioligand with increasing concentrations of xanomeline and the cell preparation for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
Determination of Non-specific Binding: In a parallel set of tubes, incubate the radioligand and cells with a high concentration of atropine.
-
Termination: Terminate the incubation by rapid filtration or washing to separate bound from free radioligand.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value of xanomeline. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay measures the ability of xanomeline to stimulate M1 receptor-mediated intracellular calcium mobilization.
Objective: To determine the potency (EC50) of xanomeline in activating the Gq pathway.
Materials:
-
Cells stably expressing the human M1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (to prevent dye extrusion).
-
Assay buffer (e.g., HBSS).
-
Increasing concentrations of xanomeline.
-
Fluorescent plate reader.
Protocol:
-
Cell Plating: Seed cells into a microplate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye in the presence of probenecid for 45-60 minutes at 37°C.
-
Compound Addition: Add serial dilutions of xanomeline to the wells.
-
Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescent plate reader.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value.
cAMP Inhibition Assay
This functional assay is used to assess the ability of xanomeline to inhibit adenylyl cyclase activity via M4 receptor activation.
Objective: To determine the potency (EC50) of xanomeline in activating the Gi pathway.
Materials:
-
Cells stably expressing the human M4 receptor.
-
Forskolin (to stimulate adenylyl cyclase).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Increasing concentrations of xanomeline.
-
cAMP detection kit (e.g., HTRF-based).
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in a stimulation buffer containing a PDE inhibitor.
-
Incubation: In a microplate, add the M4 agonist dilutions, followed by the cell suspension.
-
Stimulation: Add forskolin to all wells (except the negative control) to stimulate cAMP production and incubate for a specified time (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and add the detection reagents from the cAMP kit.
-
Measurement: Read the plate on a compatible reader (e.g., HTRF reader).
-
Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production and determine the EC50 value for xanomeline.
Conclusion
Xanomeline exhibits a complex and functionally selective profile at M1 and M4 muscarinic receptors. Its dual orthosteric and allosteric binding at the M4 receptor, coupled with its wash-resistant activation of both M1 and M4 subtypes, underscores a unique pharmacological mechanism. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on novel muscarinic receptor modulators for the treatment of neuropsychiatric disorders. The distinct signaling pathways engaged by xanomeline at M1 and M4 receptors offer a compelling basis for its therapeutic potential in conditions such as schizophrenia and Alzheimer's disease.
References
The Biased Agonism of Xanomeline: A Technical Guide to its Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanomeline (B1663083), a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, represents a significant advancement in the development of therapies for neuropsychiatric disorders, most notably schizophrenia.[1] Its therapeutic efficacy is intrinsically linked to its complex pharmacodynamic profile as a biased agonist, primarily targeting M1 and M4 muscarinic receptor subtypes.[2][3] This technical guide provides an in-depth exploration of the pharmacodynamics of xanomeline, focusing on its functional selectivity and the downstream signaling consequences of its biased agonism. We will delve into the quantitative pharmacology of xanomeline, detail the experimental protocols used to characterize its activity, and visualize the key signaling pathways and experimental workflows.
Introduction to Xanomeline's Mechanism of Action
Xanomeline is a potent muscarinic receptor agonist that, despite binding with comparable high affinity to all five muscarinic receptor subtypes (M1-M5), exhibits functional selectivity, preferentially activating the M1 and M4 receptors.[4][5] This functional preference is critical to its therapeutic window, as activation of M1 and M4 receptors in the central nervous system is linked to improvements in cognition and psychotic symptoms, while avoiding the dose-limiting side effects associated with broad-spectrum muscarinic agonists.[6]
The core of xanomeline's unique pharmacological profile lies in the concept of biased agonism . This phenomenon describes the ability of a ligand to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways over others. In the context of G protein-coupled receptors (GPCRs) like mAChRs, signaling can be broadly categorized into G protein-dependent pathways and β-arrestin-dependent pathways. Xanomeline demonstrates a bias towards G protein signaling, particularly through Gαq (for M1) and Gαi/o (for M4), with comparatively weaker engagement of the β-arrestin pathway.[7] This bias is thought to contribute to its therapeutic efficacy while potentially mitigating some of the adverse effects associated with sustained β-arrestin-mediated signaling.
Furthermore, recent studies have revealed an even more complex mechanism of action for xanomeline at the M4 receptor, where it can act as both an orthosteric agonist and an allosteric modulator.[8][9] This dual-binding mode may further contribute to its unique signaling signature and clinical profile.
Quantitative Pharmacodynamics of Xanomeline
The pharmacodynamic properties of xanomeline have been extensively characterized through a variety of in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency at the five muscarinic receptor subtypes.
Table 1: Xanomeline Binding Affinities (Ki) at Muscarinic Receptors
| Receptor Subtype | Ki (nM) | pKi | Radioligand | Cell Line | Reference |
| M1 | 42 | 7.38 | [³H]QNB | CHO | [10] |
| M2 | 296 | - | [³H]N-methylscopolamine | CHO | [5] |
| M3 | - | - | - | - | - |
| M4 | - | - | - | - | - |
| M5 | 15.14 | 7.82 | - | CHO | [10] |
Table 2: Xanomeline Functional Potency (EC50) and Efficacy at Muscarinic Receptors
| Receptor | Pathway | EC50 (nM) | Emax (% of Carbachol) | Cell Line | Reference |
| M1 | Gαq (Phosphoinositide Hydrolysis) | 30.9 | - | - | |
| M2 | Gαi/o (GTPγS Binding) | 1700 | 40% (Partial Agonist) | CHO | [5] |
| M3 | Gαq | 8500 | - | - | |
| M4 | Gαi/o (GTPγS Binding) | 14.1 | - | - | |
| M4 | β-arrestin Recruitment | 186.21 (pEC50 = 6.73) | - | HEK293T | [10] |
| M5 | Gαq | 1800 | Weak Partial Agonist | CHO |
Signaling Pathways and Biased Agonism
The differential activation of G protein and β-arrestin pathways by xanomeline is central to its pharmacodynamic profile.
G Protein-Mediated Signaling
At the M1 receptor , which couples to Gαq/11, xanomeline stimulates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), cellular responses linked to procognitive effects.
At the M4 receptor , which couples to Gαi/o, xanomeline inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This pathway is thought to modulate the release of dopamine (B1211576) in key brain regions, contributing to its antipsychotic effects.
β-Arrestin-Mediated Signaling
Following agonist binding and G protein activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which sterically hinder further G protein coupling (desensitization) and can initiate their own signaling cascades, often related to receptor internalization and mitogen-activated protein kinase (MAPK) activation. Xanomeline exhibits weaker potency for recruiting β-arrestin compared to its potency for G protein activation at the M4 receptor, a hallmark of its biased agonism.[7][10]
Diagram: Xanomeline's Biased Signaling at the M4 Receptor
Experimental Protocols
The characterization of xanomeline's pharmacodynamics relies on a suite of specialized in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of xanomeline for muscarinic receptors.
Objective: To measure the displacement of a radiolabeled antagonist from the receptor by xanomeline.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]N-methylscopolamine ([³H]NMS) or [³H]quinuclidinyl benzilate ([³H]QNB)).
-
Xanomeline stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of xanomeline.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of xanomeline or vehicle. For non-specific binding, add a saturating concentration of atropine (B194438) instead of xanomeline.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each xanomeline concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of xanomeline concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram: Radioligand Binding Assay Workflow
GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist.
Objective: To quantify the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by xanomeline.
Materials:
-
Cell membranes expressing the muscarinic receptor and its cognate G protein.
-
[³⁵S]GTPγS.
-
Xanomeline stock solution.
-
GDP.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (unlabeled GTPγS).
-
Glass fiber filters or SPA beads.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of xanomeline.
-
Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.
-
In a 96-well plate, add the pre-incubated membranes, varying concentrations of xanomeline or vehicle, and [³⁵S]GTPγS. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters or by adding a stop solution if using SPA beads.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS by scintillation counting.
-
Plot the specific [³⁵S]GTPγS binding as a function of xanomeline concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Phosphoinositide (PI) Hydrolysis Assay
This assay measures the activation of Gαq-coupled receptors.
Objective: To quantify the accumulation of inositol phosphates following receptor stimulation by xanomeline.
Materials:
-
Whole cells expressing the M1 or M3 receptor.
-
[³H]myo-inositol.
-
LiCl.
-
Xanomeline stock solution.
-
Dowex anion-exchange resin.
-
Scintillation cocktail and counter.
Procedure:
-
Culture cells in a medium containing [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Wash the cells to remove unincorporated [³H]myo-inositol.
-
Pre-incubate the cells with a buffer containing LiCl, which inhibits inositol monophosphatases, allowing for the accumulation of inositol phosphates.
-
Add varying concentrations of xanomeline or vehicle and incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Lyse the cells and stop the reaction with an acid (e.g., perchloric acid).
-
Neutralize the lysate and apply it to an anion-exchange column (Dowex).
-
Elute the total inositol phosphates with a suitable buffer.
-
Quantify the radioactivity in the eluate using scintillation counting.
-
Plot the amount of [³H]inositol phosphates as a function of xanomeline concentration to determine the EC50 and Emax.
β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) assays are used to measure the recruitment of β-arrestin to the receptor.
Objective: To detect the proximity of β-arrestin to the activated muscarinic receptor using BRET.
Materials:
-
HEK293 cells.
-
Expression vectors for the muscarinic receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Transfection reagent.
-
Coelenterazine (B1669285) h (luciferase substrate).
-
Xanomeline stock solution.
-
BRET-compatible plate reader.
Procedure:
-
Co-transfect HEK293 cells with the receptor-Rluc and β-arrestin-YFP constructs.
-
Culture the cells for 24-48 hours to allow for protein expression.
-
Harvest and resuspend the cells in a suitable assay buffer.
-
Add the cell suspension to a 96-well plate.
-
Add varying concentrations of xanomeline or vehicle.
-
Add the luciferase substrate, coelenterazine h.
-
Immediately measure the light emission at two wavelengths corresponding to the donor and acceptor using a BRET plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the change in BRET ratio as a function of xanomeline concentration to determine the EC50 and Emax for β-arrestin recruitment.
Conclusion
The pharmacodynamic profile of xanomeline as a biased agonist at M1 and M4 muscarinic receptors is a cornerstone of its therapeutic potential. Its ability to preferentially activate G protein signaling pathways over β-arrestin recruitment provides a mechanism for achieving desired clinical effects while potentially minimizing adverse reactions. The quantitative data and experimental methodologies outlined in this guide provide a framework for researchers and drug development professionals to further investigate and build upon the unique pharmacology of xanomeline and other biased agonists. A thorough understanding of these principles is essential for the rational design of next-generation therapeutics targeting GPCRs with improved efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M4 Positive Allosteric Modulators for the Treatment of Schizophrenia - Carrie Jones [grantome.com]
- 4. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Biased Profile of Xanomeline at the Recombinant Human M4 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. researchgate.net [researchgate.net]
- 10. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Preclinical Profile of Xanomeline: An In-depth Technical Guide for Schizophrenia Research
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Xanomeline (B1663083), a muscarinic acetylcholine (B1216132) receptor agonist with preferential activity at M1 and M4 subtypes, has emerged as a promising therapeutic agent for schizophrenia. Extensive preclinical evaluation in various animal models has demonstrated a pharmacological profile consistent with antipsychotic activity. This technical guide provides a comprehensive overview of the preclinical evidence for xanomeline, focusing on its receptor binding and functional activity, and its effects in established behavioral and neurochemical models of schizophrenia. The data herein is intended to serve as a detailed resource for researchers and drug development professionals in the field of neuropsychopharmacology.
Receptor Binding and Functional Activity
Xanomeline exhibits a distinct binding profile, with high affinity for all five muscarinic acetylcholine receptor subtypes, yet demonstrates functional selectivity, particularly for the M1 and M4 receptors.[1][2] It also interacts with various serotonin (B10506) receptors.[3]
Muscarinic Receptor Binding Affinities
| Receptor Subtype | Ki (nM) | Reference Tissue/Cell Line |
| M1 | low teen range | Human cloned receptors[4][5] |
| M2 | 30s or higher | Human cloned receptors[4][5] |
| M3 | 30s or higher | Human cloned receptors[4][5] |
| M4 | low teen range | Human cloned receptors[4][5] |
| M5 | 30s or higher | Human cloned receptors[4][5] |
Serotonin Receptor Binding Affinities
| Receptor Subtype | Ki (nM) | Reference Tissue/Cell Line |
| 5-HT1A | >120 | Human cloned receptors[4][5] |
| 5-HT1B | >120 | Human cloned receptors[4][5] |
| 5-HT2A | >120 | Human cloned receptors[4][5] |
| 5-HT2B | >120 | Human cloned receptors[4][5] |
| 5-HT2C | >120 | Human cloned receptors[4][5] |
Functional Activity at Muscarinic Receptors
Xanomeline acts as a potent agonist at M1 and M4 receptors.
| Receptor Subtype | Assay | Activity | Potency (EC50/IC50) |
| M1 | Phosphoinositide Hydrolysis (CHO cells) | Full Agonist | - |
| M1 | Rabbit Vas Deferens | Agonist | IC50 = 0.006 nM[6] |
| M2 | Guinea Pig Atria | Low Affinity Agonist | EC50 = 3 µM[6] |
| M4 | Dopamine (B1211576) Turnover (Rat Striatum) | Agonist | - |
Proposed Mechanism of Antipsychotic Action
The antipsychotic effects of xanomeline are primarily attributed to its agonist activity at M1 and M4 muscarinic receptors, which indirectly modulates dopaminergic and glutamatergic neurotransmission.
Preclinical Efficacy in Schizophrenia Models
Xanomeline has demonstrated efficacy in several well-validated animal models used to predict antipsychotic activity.
Amphetamine-Induced Hyperactivity
This model assesses the potential of a compound to counteract the excessive locomotor activity induced by the psychostimulant amphetamine, which is thought to mimic the hyperdopaminergic state of psychosis.
Experimental Protocol:
Results:
Xanomeline dose-dependently attenuates amphetamine-induced hyperactivity in rats and mice.[7][8] This effect is abolished in M4 receptor knockout mice and attenuated in M1 receptor knockout mice, indicating the crucial role of these receptors in its antipsychotic-like action.[9]
| Animal Model | Xanomeline Dose | Effect on Amphetamine-Induced Hyperactivity | Reference |
| Rat | 5-15 mg/kg, s.c. | Significant attenuation | [1] |
| Mouse (Wild-Type) | - | Attenuation | [9] |
| Mouse (M4 KO) | - | No attenuation | [9] |
| Mouse (M1 KO) | - | Attenuated response | [9] |
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Experimental Protocol:
Results:
Xanomeline reverses the disruption of PPI induced by the dopamine agonist apomorphine in rats.[7][8] This finding suggests that xanomeline can restore sensorimotor gating deficits, a key feature of schizophrenia.
| Animal Model | Treatment | Xanomeline Dose | Effect on Apomorphine-Induced PPI Disruption | Reference |
| Rat | Apomorphine | Dose-dependent | Reversal | [7][8] |
Conditioned Avoidance Responding (CAR)
The CAR test is a classic behavioral paradigm used to screen for antipsychotic drugs. It assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Experimental Protocol:
The CAR paradigm involves training an animal to avoid an aversive stimulus (e.g., foot shock) by responding to a conditioned stimulus (e.g., a light or tone). Antipsychotic drugs are known to selectively block this avoidance behavior.
Results:
Xanomeline inhibits conditioned avoidance responding in rats, an effect that is blocked by the muscarinic antagonist scopolamine.[10] This profile is similar to that of atypical antipsychotics like clozapine (B1669256) and olanzapine.[10]
| Animal Model | Xanomeline Effect on CAR | Antagonist Effect | Reference |
| Rat | Inhibition | Blocked by scopolamine | [10] |
Neurochemical and Electrophysiological Effects
Xanomeline's behavioral effects are underpinned by its modulation of dopamine neuron activity.
Dopamine Neuron Firing
Electrophysiological studies have demonstrated that xanomeline selectively inhibits the firing of dopamine neurons in the ventral tegmental area (VTA or A10), which project to the limbic system, while having no effect on dopamine neurons in the substantia nigra pars compacta (SNc or A9) that project to the striatum.[10][11][12] This selective inhibition of the mesolimbic dopamine pathway is a hallmark of atypical antipsychotics and is thought to contribute to their antipsychotic efficacy with a lower risk of extrapyramidal side effects (EPS).
Experimental Protocol:
-
Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.
-
Electrode Placement: A recording microelectrode is lowered into the VTA (A10) or SNc (A9) to record the extracellular activity of single dopamine neurons.
-
Neuron Identification: Dopamine neurons are identified based on their characteristic electrophysiological properties (e.g., long-duration action potentials, slow firing rate).
-
Drug Administration: Xanomeline is administered intravenously, and changes in the firing rate of the identified dopamine neurons are recorded.
Results:
| Dopaminergic Pathway | Effect of Xanomeline on Firing Rate | Implication | Reference |
| Mesolimbic (VTA - A10) | Inhibition | Antipsychotic efficacy | [10][11][12] |
| Nigrostriatal (SNc - A9) | No effect | Low risk of EPS | [10] |
Dopamine Turnover
Xanomeline has been shown to increase dopamine turnover in the medial prefrontal cortex.[7][8] This effect is also observed with atypical antipsychotics and may contribute to the improvement of negative and cognitive symptoms of schizophrenia.
Assessment of Extrapyramidal Side Effect Liability
A critical aspect of preclinical antipsychotic evaluation is the assessment of the potential to induce EPS.
Catalepsy
Catalepsy in rodents is a state of motor immobility that is often used as a predictor of EPS in humans.
Experimental Protocol:
The bar test is commonly used to assess catalepsy. An animal's forepaws are placed on a raised horizontal bar, and the time it remains in this immobile posture is measured.
Results:
Unlike the typical antipsychotic haloperidol, xanomeline does not induce catalepsy in rats, suggesting a low propensity to cause motor side effects.[10]
Conclusion
The preclinical data for xanomeline provide a strong rationale for its development as a novel treatment for schizophrenia. Its preferential agonist activity at M1 and M4 muscarinic receptors leads to a unique pharmacological profile characterized by:
-
Antipsychotic-like efficacy in established animal models.
-
Selective inhibition of mesolimbic dopamine neurons , consistent with the profile of atypical antipsychotics.
-
A low propensity to induce extrapyramidal side effects .
This in-depth technical guide summarizes the key preclinical findings that have supported the clinical investigation of xanomeline in schizophrenia. The detailed methodologies and structured data presentation are intended to facilitate further research and development in this promising area of neuropsychopharmacology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The muscarinic receptor agonist xanomeline has an antipsychotic-like profile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Xanomeline and the antipsychotic potential of muscarinic receptor subtype selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Xanomeline and the Antipsychotic Potential of Muscarinic Receptor Subtype Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Xanomeline in Modulating Dopaminergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanomeline (B1663083) is a muscarinic acetylcholine (B1216132) receptor agonist with a novel mechanism of action for the treatment of schizophrenia and other neuropsychiatric disorders. Unlike traditional antipsychotics that directly antagonize dopamine (B1211576) D2 receptors, xanomeline indirectly modulates dopaminergic pathways, primarily through its agonist activity at M1 and M4 muscarinic receptors. This technical guide provides an in-depth overview of the preclinical and clinical evidence detailing the role of xanomeline in altering dopamine neurotransmission. It includes a summary of its receptor binding profile, quantitative data on its effects on dopamine and its metabolites in key brain regions, and detailed experimental protocols for key assays used to elucidate its mechanism of action. Signaling pathway diagrams and experimental workflows are provided to visually represent the complex interactions and methodologies.
Introduction
For decades, the primary strategy for treating psychosis has been the blockade of dopamine D2 receptors. While effective for many patients, this approach is often associated with significant side effects, including extrapyramidal symptoms, hyperprolactinemia, and metabolic disturbances. The development of xanomeline represents a paradigm shift, targeting the cholinergic system to achieve antipsychotic effects. Xanomeline is a potent muscarinic receptor agonist with functional selectivity for the M1 and M4 subtypes.[1][2] Its ability to modulate dopamine pathways without direct receptor binding offers the potential for a differentiated efficacy and safety profile.[1][3] This guide will explore the intricate mechanisms by which xanomeline influences dopaminergic signaling, providing a comprehensive resource for researchers in the field.
Mechanism of Action: Indirect Modulation of Dopamine
Xanomeline's primary mechanism of action involves the activation of M1 and M4 muscarinic acetylcholine receptors, which are strategically located to influence dopaminergic neuron activity and dopamine release.[1] It has little to no affinity for dopamine receptors, thus avoiding the direct receptor blockade characteristic of conventional antipsychotics.
Receptor Binding Profile
Xanomeline exhibits high affinity for all five muscarinic receptor subtypes, with a preference for M1 and M4 receptors. It also interacts with certain serotonin (B10506) receptors, which may contribute to its overall pharmacological profile.
| Receptor Subtype | Ki (nM) | Species | Reference |
| Muscarinic Receptors | |||
| M1 | low teen range | Human | |
| M2 | 30s or higher | Human | |
| M3 | 30s or higher | Human | |
| M4 | low teen range | Human | |
| M5 | 30s or higher | Human | |
| Serotonin Receptors | |||
| 5-HT1 | >120 | Human | |
| 5-HT2 | >120 | Human | |
| 5-HT2A | Antagonist | Human | |
| 5-HT2B | Antagonist | Human | |
| 5-HT2C | Antagonist | Human | |
| 5-HT1A | Agonist | Human | |
| 5-HT1B | Agonist | Human | |
| Dopamine Receptors | |||
| D2 | Little to no affinity | - |
Signaling Pathways
The activation of M1 and M4 receptors by xanomeline triggers distinct downstream signaling cascades that ultimately impact dopamine release and neuronal activity.
M4 receptors are highly expressed on striatal cholinergic interneurons. Their activation by xanomeline is thought to reduce acetylcholine release, which in turn decreases dopamine release from the terminals of nigrostriatal neurons. This is considered a key mechanism for its antipsychotic-like effects, particularly in mitigating the hyperdopaminergic state associated with psychosis.
In the prefrontal cortex (PFC), a brain region implicated in the negative and cognitive symptoms of schizophrenia, xanomeline has been shown to increase dopamine release. This effect is believed to be mediated by the activation of postsynaptic M1 receptors on glutamatergic pyramidal neurons or GABAergic interneurons, leading to a complex downstream modulation of dopamine terminals originating from the ventral tegmental area (VTA). This regional selectivity, increasing dopamine in the PFC while having no effect or decreasing it in the striatum, mirrors the effects of some atypical antipsychotics.
Preclinical Evidence: In Vivo and In Vitro Studies
A substantial body of preclinical research has characterized the effects of xanomeline on the dopaminergic system.
In Vivo Microdialysis
In vivo microdialysis studies in rats have been instrumental in defining the regional effects of xanomeline on dopamine release.
| Brain Region | Effect on Dopamine Levels | Effect on DOPAC Levels | Reference |
| Prefrontal Cortex | Increased | Increased | |
| Nucleus Accumbens | Increased | Increased | |
| Striatum | No significant change | Increased |
These studies demonstrate that xanomeline preferentially increases dopamine release in mesocortical and mesolimbic pathways, while not affecting the nigrostriatal pathway, which is consistent with a lower risk of extrapyramidal side effects.
Electrophysiology
Single-unit electrophysiology studies have shown that xanomeline can selectively inhibit the firing of dopamine neurons in the ventral tegmental area (VTA) that project to the nucleus accumbens (mesolimbic pathway), while having less effect on dopamine neurons in the substantia nigra that project to the striatum (nigrostriatal pathway). This provides a neuronal firing basis for the observed regional differences in dopamine release.
Immediate Early Gene Expression
Xanomeline has been shown to increase the expression of the immediate early genes c-fos and zif/268 in the prefrontal cortex and nucleus accumbens, but not in the striatum. This pattern of gene expression is similar to that of atypical antipsychotics and suggests a downstream genomic consequence of its modulation of dopaminergic and other neurotransmitter systems in these regions.
Experimental Protocols
In Vivo Microdialysis for Dopamine Measurement
This protocol outlines the general steps for conducting in vivo microdialysis to measure extracellular dopamine levels in the rat brain following xanomeline administration.
Methodology:
-
Surgical Implantation of Guide Cannula:
-
Male rats are anesthetized (e.g., with a ketamine/xylazine mixture) and placed in a stereotaxic frame.
-
A guide cannula is unilaterally implanted, targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, or striatum) using precise stereotaxic coordinates.
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover for several days post-surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula of the awake, freely moving rat.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
The system is allowed to equilibrate for a period (e.g., 1-2 hours) to establish a stable baseline of dopamine.
-
-
Sample Collection and Drug Administration:
-
Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Xanomeline or vehicle is administered subcutaneously (s.c.).
-
Dialysate collection continues at the same intervals for a specified period post-injection.
-
-
Dopamine Analysis:
-
The concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
In Situ Hybridization for c-fos and zif/268
This protocol provides a general outline for performing in situ hybridization to detect changes in immediate early gene expression in the rat brain.
Methodology:
-
Tissue Preparation:
-
Rats are administered xanomeline or vehicle and euthanized at a specific time point (e.g., 2 hours post-injection).
-
Brains are rapidly removed, frozen, and sectioned on a cryostat.
-
Sections are thaw-mounted onto coated microscope slides.
-
-
Hybridization:
-
Radiolabeled (e.g., with ³⁵S) or fluorescently labeled antisense oligonucleotide probes specific for c-fos and zif/268 mRNA are prepared.
-
The probes are hybridized to the tissue sections overnight in a humidified chamber at an appropriate temperature.
-
-
Washing and Detection:
-
Slides are washed under stringent conditions to remove non-specifically bound probe.
-
For radiolabeled probes, slides are exposed to X-ray film or dipped in photographic emulsion for autoradiography.
-
For fluorescent probes, slides are coverslipped with an appropriate mounting medium and visualized using a fluorescence microscope.
-
-
Quantification:
-
The intensity of the hybridization signal is quantified using densitometry or by counting labeled cells in the brain regions of interest.
-
Conclusion
Xanomeline represents a significant innovation in the pharmacological treatment of schizophrenia, moving beyond the traditional dopamine receptor antagonist model. Its mechanism of action, centered on the modulation of dopaminergic pathways via M1 and M4 muscarinic receptor agonism, offers a novel approach to restoring dopamine balance in the brain. The preclinical data robustly support a model where xanomeline increases dopamine in the prefrontal cortex while attenuating its release in the striatum, a profile consistent with the desired effects of an atypical antipsychotic. The detailed experimental protocols provided in this guide serve as a resource for researchers seeking to further investigate the complex pharmacology of xanomeline and other cholinergic modulators of dopamine function. Continued research in this area holds the promise of developing more effective and better-tolerated treatments for schizophrenia and other disorders characterized by dopaminergic dysregulation.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Xanomeline and the antipsychotic potential of muscarinic receptor subtype selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The Muscarinic M1/M4 Receptor Agonist Xanomeline Exhibits Antipsychotic-Like Activity in Cebus apella Monkeys | Semantic Scholar [semanticscholar.org]
The Pharmacokinetic Profile of Xanomeline in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanomeline (B1663083) is a muscarinic acetylcholine (B1216132) receptor agonist with preferential activity at the M1 and M4 receptor subtypes.[1][2] Initially investigated for the treatment of Alzheimer's disease, its unique pharmacological profile has led to its development for psychotic disorders such as schizophrenia.[1] Understanding the pharmacokinetic (PK) profile of xanomeline in various animal models is crucial for the interpretation of preclinical efficacy and safety data and for the successful translation of these findings to clinical development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of xanomeline in key preclinical species, including rodents (rats and mice) and non-human primates.
Pharmacokinetic Parameters
The pharmacokinetic profile of xanomeline has been characterized in several animal species. A summary of the available quantitative data is presented below. It is important to note that direct comparative studies with standardized methodologies across all species are limited.
Table 1: Oral Pharmacokinetic Parameters of Xanomeline in Animal Models
| Species | Dose (Route) | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability | Reference(s) |
| Rat | Data not available | Data not available | Data not available | Data not available | 0.54 hours | <1% | [3][4] |
| Mouse | Data not available | Data not available | Data not available | Data not available | Effects dissipate by 2-2.5 hours | Data not available | |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Non-human Primates (Cebus apella) | 0.5-4 mg/kg (oral) | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The lack of comprehensive, directly comparable quantitative PK data across species in the public domain is a significant limitation. The information provided is based on available literature.
Absorption
Oral bioavailability of xanomeline is generally low across species due to extensive first-pass metabolism. In rats, the oral bioavailability is reported to be less than 1%. Despite this, xanomeline is absorbed and reaches systemic circulation, with peak plasma levels observed after oral administration.
Distribution
Xanomeline is widely distributed throughout the body, including significant penetration into the central nervous system (CNS). Positron Emission Tomography (PET) studies in cynomolgus monkeys have demonstrated that radiolabeled xanomeline readily crosses the blood-brain barrier and accumulates in brain regions rich in muscarinic receptors, such as the neocortex and striatum. This efficient brain penetration is a key characteristic of xanomeline, allowing it to exert its pharmacological effects on central M1 and M4 receptors.
Metabolism
The primary reason for the low oral bioavailability of xanomeline is its extensive metabolism in the liver. While specific metabolic pathways in different animal species are not extensively detailed in the available literature, it is understood that first-pass metabolism is a significant contributor to its clearance.
Excretion
The majority of xanomeline and its metabolites are excreted via the kidneys.
Experimental Protocols
A variety of experimental techniques have been employed to characterize the pharmacokinetic and pharmacodynamic profile of xanomeline in animal models.
In Vivo Microdialysis in Rodents
In vivo microdialysis is a widely used technique to measure unbound drug concentrations in the extracellular fluid of specific brain regions in freely moving animals. This method provides crucial information about the pharmacokinetics of a drug at its site of action.
Methodology:
-
Surgical Implantation: Anesthetized rodents (rats or mice) are stereotaxically implanted with a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum). The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days post-surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with a physiological solution (e.g., artificial cerebrospinal fluid) at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Sample Collection: Following an equilibration period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into refrigerated vials.
-
Sample Analysis: The concentration of xanomeline in the dialysate is quantified using a sensitive analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of Xanomeline in Plasma by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and specificity.
Methodology (adapted from human plasma analysis):
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, an internal standard (a structurally similar compound) is added.
-
A protein precipitating agent, such as acetonitrile (B52724), is added to the plasma sample.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing xanomeline and the internal standard, is transferred to a clean tube.
-
-
Liquid Chromatography (LC):
-
The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system.
-
Xanomeline and the internal standard are separated from other endogenous plasma components on a C18 reversed-phase column using a mobile phase gradient (e.g., a mixture of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer).
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The mass spectrometer is operated in the positive ion mode using electrospray ionization (ESI).
-
Specific precursor-to-product ion transitions for xanomeline and the internal standard are monitored using Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification.
-
Signaling Pathways
Xanomeline's pharmacological effects are primarily mediated through its agonist activity at M1 and M4 muscarinic acetylcholine receptors. Activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that are believed to underlie its therapeutic effects.
-
M1 Receptor Activation: M1 receptors are typically coupled to Gq/11 proteins. Upon activation by xanomeline, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is thought to contribute to the pro-cognitive effects of xanomeline.
-
M4 Receptor Activation: M4 receptors are coupled to Gi/o proteins. Activation of M4 receptors by xanomeline inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway is implicated in the regulation of dopamine (B1211576) release, and its modulation is thought to contribute to the antipsychotic-like effects of xanomeline.
Conclusion
References
- 1. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The muscarinic M1/M4 receptor agonist xanomeline exhibits antipsychotic-like activity in Cebus apella monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute and chronic effects of the M1/M4-preferring muscarinic agonist xanomeline on cocaine vs. food choice in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vivo Stimulation of Phosphoinositide Hydrolysis by Xanomeline: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Xanomeline is a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist with functional selectivity for M1 and M4 receptor subtypes, which are coupled to the phosphoinositide (PI) second messenger system.[1][2][3][4][5] Its ability to robustly stimulate PI hydrolysis in vivo is a key component of its mechanism of action, underlying its therapeutic potential for cognitive and behavioral symptoms in Alzheimer's disease and schizophrenia. This document provides a comprehensive technical overview of the in vivo stimulation of PI hydrolysis by Xanomeline, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated biological pathways and workflows.
Introduction: The M1 Receptor and Phosphoinositide Signaling
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the hippocampus and cortex, regions critical for memory and cognition. Activation of the M1 receptor by an agonist like Xanomeline initiates a signaling cascade via the Gq/G11 class of G-proteins. This leads to the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is integral to synaptic plasticity, memory formation, and cognitive enhancement. Xanomeline's efficacy is linked to its selective activation of this pathway in the central nervous system.
Signaling Pathway of Xanomeline-Mediated Phosphoinositide Hydrolysis
Xanomeline acts as an agonist at the M1 muscarinic receptor. Its binding initiates a conformational change, facilitating the coupling and activation of the Gq protein. The activated Gαq subunit, in turn, stimulates Phospholipase C (PLC), which then hydrolyzes PIP2 into the second messengers IP3 and DAG, leading to downstream cellular responses.
Quantitative Data: In Vivo Phosphoinositide Hydrolysis
Studies have demonstrated that Xanomeline robustly and selectively stimulates in vivo PI hydrolysis. Its effect has been compared to a variety of other muscarinic agents and cholinesterase inhibitors. The following tables summarize these comparative findings.
Table 1: Effect of Muscarinic Agonists on In Vivo PI Hydrolysis
| Compound | Class | In Vivo PI Hydrolysis Stimulation | Reference |
| Xanomeline | Putative M1 Agonist | Effective | **** |
| Thiopilocarpine | Putative M1 Agonist | Effective | |
| Hexylthio-TZTP | Putative M1 Agonist | Effective | |
| Milameline | Putative M1 Agonist | Not Significant | |
| WAL 2014 | Putative M1 Agonist | Not Significant / Antagonistic | |
| SKB 202026 | Putative M1 Agonist | Not Significant / Antagonistic | |
| PD 142505 | Putative M1 Agonist | Not Significant | |
| Pilocarpine | Non-selective Agonist | Effective | |
| Oxotremorine | Non-selective Agonist | Effective | |
| S-aceclidine | Non-selective Agonist | Effective |
Table 2: Effect of Other Cholinomimetic Agents on In Vivo PI Hydrolysis
| Compound | Class | In Vivo PI Hydrolysis Stimulation | Reference |
| Tacrine (B349632) | Cholinesterase Inhibitor | Ineffective | |
| Physostigmine | Cholinesterase Inhibitor | Ineffective | |
| LU25-109 | M1 Agonist / M2 Antagonist | Ineffective |
Note: WAL 2014 and SKB 202026 were found to inhibit agonist-induced PI stimulation, suggesting they act as antagonists at PI-coupled receptors in vivo.
Experimental Protocol: Radiometric Measurement of In Vivo PI Hydrolysis
The standard method to quantify in vivo PI hydrolysis involves radiolabeling of the phosphoinositide pool, followed by agonist challenge and measurement of accumulated radiolabeled inositol phosphates.
Detailed Methodology:
-
Radiolabeling: Animals (e.g., mice or rats) are administered a radiolabeled precursor, typically [³H]myo-inositol, via intracerebroventricular (i.c.v.) injection. This allows for the incorporation of the radioisotope into the brain's phospholipid membranes, labeling the PI pool. A 24-hour pre-treatment period is common to ensure sufficient labeling.
-
Inhibition of Inositol Monophosphatase: To measure the accumulation of inositol monophosphates (IPs), which are breakdown products of IP3, an inhibitor of the enzyme that degrades them is required. Lithium chloride (LiCl) is administered systemically (e.g., s.c. or i.p.) to block inositol monophosphatase. This step is crucial as it allows the measurable accumulation of IPs following receptor stimulation.
-
Agonist Administration: Xanomeline or another test compound is administered to the animal. The route of administration (e.g., i.p., s.c.) and dose are varied to determine dose-response relationships.
-
Tissue Collection: At a predetermined time point after agonist administration (e.g., 1-2 hours), animals are euthanized. Brains are rapidly dissected, and specific regions of interest (e.g., hippocampus, cortex, striatum) are collected and frozen.
-
Extraction of Inositol Phosphates: Brain tissue is homogenized in a quenching solution (e.g., trichloroacetic acid). The aqueous and lipid phases are separated.
-
Chromatographic Separation: The aqueous extract containing the radiolabeled inositol phosphates is neutralized and applied to an ion-exchange chromatography column (e.g., Dowex AG1-X8).
-
Quantification: The accumulated [³H]inositol monophosphates are eluted from the column and quantified using liquid scintillation counting. The results are typically expressed as disintegrations per minute (dpm) or as a percentage increase over a vehicle-treated control group.
Mechanism and Therapeutic Relevance
The selective activation of M1/M4 receptors in the CNS without significant peripheral cholinergic side effects is a key advantage of Xanomeline. The in vivo stimulation of PI hydrolysis is a direct functional measure of this central M1 receptor agonism. This biochemical action is consistent with the cognitive and behavioral benefits observed in clinical trials for Alzheimer's disease and schizophrenia. The lack of PI hydrolysis stimulation by cholinesterase inhibitors like tacrine highlights the distinct mechanism of direct receptor agonists versus agents that non-selectively increase acetylcholine levels.
Conclusion
Xanomeline is a potent and selective agonist that robustly stimulates phosphoinositide hydrolysis in vivo, a key indicator of its functional activity at central M1 muscarinic receptors. Radiometric assays provide a reliable method for quantifying this effect and for comparing the in vivo activity of different muscarinic agents. The data strongly support that Xanomeline's mechanism of action is consistent with the activation of biochemical pathways involved in memory and cognition, providing a strong rationale for its development as a therapeutic for neuropsychiatric disorders.
References
- 1. Xanomeline compared to other muscarinic agents on stimulation of phosphoinositide hydrolysis in vivo and other cholinomimetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Xanomeline Tartrate/Trospium Chloride? [synapse.patsnap.com]
- 3. Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanomeline and the Antipsychotic Potential of Muscarinic Receptor Subtype Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Xanomeline in Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanomeline is a muscarinic acetylcholine (B1216132) receptor agonist with a preferential affinity for M1 and M4 receptor subtypes.[1][2][3] This unique pharmacological profile has positioned it as a significant compound of interest in the therapeutic landscape for neuropsychiatric and neurological disorders, most notably Alzheimer's disease.[2][3] The cholinergic system is critically involved in cognitive processes, and its decline is a well-established hallmark of Alzheimer's disease. Xanomeline's mechanism of action, which involves direct stimulation of central M1 and M4 receptors, offers a novel approach to enhancing cholinergic transmission and potentially mitigating the cognitive and behavioral symptoms associated with the disease. This technical guide provides an in-depth overview of Xanomeline's efficacy in Alzheimer's disease research, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and clinical trial designs.
Mechanism of Action: M1 and M4 Receptor Agonism
Xanomeline functions as a functionally selective partial agonist at the M1 and M4 muscarinic receptors, which are abundantly expressed in brain regions crucial for cognition and memory, such as the hippocampus and cortex. Activation of these receptors by Xanomeline is believed to enhance cholinergic signaling, leading to improved synaptic plasticity and cognitive performance. The M1 receptor activation is particularly associated with cognitive enhancement, while M4 receptor modulation is thought to regulate dopamine (B1211576) pathways, which may contribute to the observed benefits in behavioral symptoms like psychosis.
Signaling Pathway of Xanomeline
Clinical Efficacy in Alzheimer's Disease
Multiple clinical trials have evaluated the efficacy of Xanomeline in patients with mild to moderate Alzheimer's disease. These studies have consistently demonstrated dose-dependent improvements in both cognitive function and behavioral symptoms.
Quantitative Efficacy Data
The following tables summarize the key quantitative outcomes from pivotal clinical trials of Xanomeline in Alzheimer's disease.
Table 1: Cognitive Efficacy of Xanomeline
| Study / Outcome Measure | Placebo | Xanomeline (75 mg/day) | Xanomeline (150 mg/day) | Xanomeline (225 mg/day) | p-value |
| Bodick et al., 1997 | |||||
| ADAS-Cog Change from Baseline | - | - | - | Improvement | ≤ .05 (high dose vs placebo) |
| Veroff et al., 1998 (ITT Analysis) | |||||
| CNTB Summary Score | - | - | - | Significant Improvement | ≤ .05 (75 mg t.i.d. vs placebo) |
| ADAS-Cog | - | - | - | No Significant Difference | > .05 |
| Veroff et al., 1998 (Completer Analysis) | |||||
| ADAS-Cog | - | - | - | Significant Improvement | ≤ .05 |
| CNTB Summary Score | - | - | - | No Significant Difference | > .05 |
Table 2: Behavioral and Global Efficacy of Xanomeline
| Study / Outcome Measure | Placebo | Xanomeline (Dose-Dependent) | p-value |
| Bodick et al., 1997 | |||
| CIBIC+ | - | Significant Improvement (high dose) | ≤ .02 (high dose vs placebo) |
| ADSS (Vocal outbursts, suspiciousness, delusions, agitation, hallucinations) | - | Significant Reductions | ≤ .002 |
| NOSGER | - | Significant Dose-Response Relationship | ≤ .02 |
Experimental Protocols
The pivotal clinical trials of Xanomeline in Alzheimer's disease have largely followed a randomized, double-blind, placebo-controlled, parallel-group design.
Key Methodological Components
-
Participants: The studies enrolled men and women aged 60 and older with a diagnosis of probable Alzheimer's disease of mild to moderate severity.
-
Interventions: Patients were randomized to receive placebo or Xanomeline tartrate at varying doses, typically administered three times daily (t.i.d.). Dosages in key trials ranged from 75 mg to 225 mg per day.
-
Treatment Duration: The double-blind treatment phase typically lasted for 6 months, followed by a single-blind placebo washout period of 1 month.
-
Outcome Measures:
-
Cognitive: Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the Computerized Neuropsychological Test Battery (CNTB).
-
Global: Clinician's Interview-Based Impression of Change (CIBIC+).
-
Behavioral: Alzheimer's Disease Symptomatology Scale (ADSS) and the Nurses' Observational Scale for Geriatric Patients (NOSGER).
-
Experimental Workflow
The Challenge of Peripheral Side Effects and the KarXT Formulation
A significant challenge with Xanomeline monotherapy has been the high incidence of dose-dependent cholinergic adverse events, which are predominantly gastrointestinal in nature. In a key trial, 52% of patients in the high-dose arm discontinued (B1498344) treatment due to these side effects.
To mitigate these peripheral effects while preserving central efficacy, Xanomeline has been co-formulated with trospium (B1681596) chloride, a peripherally restricted muscarinic antagonist. This combination, known as KarXT, is designed to block the peripheral actions of Xanomeline without affecting its central nervous system activity. While initially developed for schizophrenia, this combination is now being investigated in clinical trials for psychosis and agitation in Alzheimer's disease.
Logical Relationship of KarXT Components
Conclusion
Xanomeline has demonstrated statistically significant efficacy in improving both cognitive and behavioral symptoms in patients with mild to moderate Alzheimer's disease. The improvements observed on scales such as the ADAS-Cog and CIBIC+ provide strong evidence for the therapeutic potential of direct-acting muscarinic agonists. While peripheral cholinergic side effects have limited the tolerability of Xanomeline as a monotherapy, the development of the KarXT formulation offers a promising strategy to overcome this limitation. Ongoing and future research with KarXT will be crucial in further defining the role of this therapeutic approach in the management of Alzheimer's disease.
References
- 1. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Xanomeline Tartrate/Trospium Chloride? [synapse.patsnap.com]
- 3. Xanomeline - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Dissolution of Xanomeline Oxalate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Xanomeline oxalate (B1200264) is a potent and selective muscarinic acetylcholine (B1216132) receptor agonist with functional selectivity for the M1 and M4 subtypes.[1][2][3] It is a valuable tool in neuroscience research, particularly in studies related to Alzheimer's disease and schizophrenia.[4][5] Proper dissolution and handling of Xanomeline oxalate are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for dissolving this compound in Dimethyl Sulfoxide (DMSO) and aqueous solutions, along with solubility data and a diagram of its primary signaling pathway.
Data Presentation: Solubility of this compound
The solubility of this compound can vary depending on the solvent, temperature, and purity of the compound. The following table summarizes solubility data from various sources. It is always recommended to consult the batch-specific data on the Certificate of Analysis.
| Solvent | Maximum Concentration (Molarity) | Maximum Concentration (mg/mL) | Special Conditions | Source(s) |
| DMSO | ~100 mM | ~37.15 mg/mL | - | [4] |
| 10 mM | 3.71 mg/mL | For stock solutions | [6] | |
| Water | 10 mM | 3.71 mg/mL | Requires gentle warming | [4] |
| Aqueous Buffers | Sparingly soluble | ~0.1 mg/mL (in 1:9 DMF:PBS) | Requires initial dissolution in an organic solvent like DMF | [7] |
Note: There are conflicting reports regarding water solubility, with some sources indicating insolubility.[8][9] Therefore, for aqueous applications, it is strongly advised to first prepare a concentrated stock solution in DMSO.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 371.46 g/mol )[4]
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated analytical balance
-
Micropipettes and sterile, filtered pipette tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 100 mM solution, weigh out 37.15 mg of this compound.
-
Solvent Addition: Add the calculated amount of this compound to the vial. Using a micropipette, add the appropriate volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Inert Gas Purge: Briefly purge the headspace of the vial with an inert gas to displace oxygen and prevent oxidative degradation.[7]
-
Dissolution: Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved. Gentle warming can be applied if necessary, but avoid excessive heat.
-
Storage: Store the stock solution at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks).[8] To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol details the dilution of the DMSO stock solution into an aqueous buffer for cell-based assays or other aqueous applications.
Materials:
-
100 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS) pH 7.2, cell culture medium)
-
Sterile microcentrifuge tubes or appropriate vials
Procedure:
-
Thawing: If the DMSO stock solution is frozen, thaw it completely at room temperature and bring it to room temperature.
-
Dilution: Perform a serial dilution of the DMSO stock solution into the aqueous buffer to achieve the desired final concentration. For example, to prepare 1 mL of a 100 µM working solution, add 1 µL of the 100 mM DMSO stock solution to 999 µL of the aqueous buffer.
-
Mixing: Gently vortex or invert the tube to ensure thorough mixing.
-
Usage and Storage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[7]
Important Considerations:
-
The final concentration of DMSO in the aqueous working solution should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
This compound is supplied as a crystalline solid and should be handled in a well-ventilated area, wearing appropriate personal protective equipment.
Mandatory Visualization
Signaling Pathway of Xanomeline
Xanomeline primarily acts as an agonist at the M1 and M4 muscarinic acetylcholine receptors. The diagram below illustrates the canonical Gq-protein coupled signaling pathway initiated by Xanomeline binding to the M1 receptor.
Caption: M1 receptor signaling cascade activated by Xanomeline.
Experimental Workflow for Xanomeline Solution Preparation
The following diagram outlines the logical workflow for preparing this compound solutions for experimental use.
Caption: Workflow for preparing this compound solutions.
References
- 1. What is the mechanism of action of Xanomeline Tartrate/Trospium Chloride? [synapse.patsnap.com]
- 2. Xanomeline | C14H23N3OS | CID 60809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Xanomeline - Wikipedia [en.wikipedia.org]
- 4. rndsystems.com [rndsystems.com]
- 5. hcplive.com [hcplive.com]
- 6. WO2021097427A1 - Xanomeline derivatives and methods for treating neurological disorders - Google Patents [patents.google.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Preparation of Xanomeline Oxalate for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanomeline (B1663083) is a potent and selective muscarinic acetylcholine (B1216132) receptor agonist with a preference for the M1 and M4 subtypes.[1] It has shown potential in preclinical and clinical studies for the treatment of cognitive deficits and psychosis in conditions such as Alzheimer's disease and schizophrenia.[2] These application notes provide detailed protocols for the preparation of Xanomeline oxalate (B1200264) for in vivo administration by injection, primarily tailored for preclinical research in rodent models. The information compiled is based on a review of available literature and product data sheets.
Physicochemical Properties and Solubility
Xanomeline oxalate is a crystalline solid that is sparingly soluble in aqueous buffers but shows improved solubility in organic solvents.[3] For parenteral administration, it is crucial to prepare a sterile, stable, and biocompatible solution.
Table 1: Solubility of this compound
| Solvent/Vehicle | Solubility | Source(s) |
| Dimethylformamide (DMF) | ~1.6 mg/mL | |
| 1:9 solution of DMF:PBS (pH 7.2) | ~0.1 mg/mL | |
| Water | Soluble to 10 mM (~3.71 mg/mL) with gentle warming | |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble to 100 mM (~37.15 mg/mL) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Experimental Protocols
Below are protocols for the preparation of this compound solutions for injection. The choice of protocol will depend on the required dose, concentration, and administration route.
Protocol 1: Aqueous Solution Preparation (for lower concentrations)
This protocol is suitable for preparing lower concentration solutions of this compound for subcutaneous or intraperitoneal injection.
Materials:
-
This compound powder
-
Sterile water for injection or sterile saline (0.9% NaCl)
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the required volume of sterile water for injection or saline to the vial to achieve the target concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied to aid dissolution.
-
Once dissolved, filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Visually inspect the solution for any particulates before administration.
-
It is recommended to use this aqueous solution on the day of preparation as long-term stability data is limited.
Protocol 2: Co-Solvent Formulation (for higher concentrations)
This protocol is adapted from formulations used in in vivo studies requiring higher concentrations of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO. Use of an ultrasonic bath may aid dissolution.
-
To prepare the final injection solution (e.g., 2.5 mg/mL), follow these steps sequentially: a. In a sterile vial, add 400 µL of sterile PEG300. b. Add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly. c. Add 50 µL of sterile Tween-80 and mix until the solution is homogenous. d. Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution to ensure it is clear and homogenous.
-
This formulation results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
The final solution should be prepared fresh before use. If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.
In Vivo Administration
The following table summarizes dosing information from various preclinical studies. The route of administration is typically subcutaneous (s.c.) or intraperitoneal (i.p.).
Table 2: In Vivo Dosing of Xanomeline in Rodent Models
| Species | Route of Administration | Dose Range (mg/kg) | Vehicle | Observed Effects | Source(s) |
| Mouse | s.c. | 1, 3, 10, 30 | Saline or Water | Reversal of PCP-induced locomotor activity | |
| Mouse | i.p. | 1, 2, 3, 5, 10, 20 | Sterile Saline | Suppression of serum TNF levels | |
| Rat | s.c. | 1, 3, 10 | Not specified | Increased wakefulness | |
| Rat | s.c. or i.p. | 1.8 - 10 | Not specified | Attenuation of cocaine self-administration | |
| Rat | s.c. | 2.5, 5, 10, 20 | Not specified | Antipsychotic-like effects |
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for injection.
Caption: Workflow for preparing this compound injection.
Signaling Pathway
Xanomeline acts as an agonist at M1 and M4 muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The simplified diagram below illustrates the primary signaling cascade upon receptor activation.
Caption: Xanomeline's agonism at M1/M4 receptors.
Stability and Storage
This compound as a solid is stable for years when stored at -20°C. However, aqueous solutions of this compound are less stable, and it is recommended that they are not stored for more than one day. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. It is best practice to prepare fresh dilutions for injection immediately before use.
Safety Precautions
This compound should be handled as a hazardous material. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling the powder and solutions. All procedures should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US11534434B2 - Xanomeline derivatives and methods for treating neurological disorders - Google Patents [patents.google.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Xanomeline Oxalate in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of xanomeline (B1663083) oxalate (B1200264) dosage and administration for use in rodent behavioral studies. The information is intended to guide researchers in designing and conducting experiments to evaluate the pro-cognitive and antipsychotic-like effects of this M1/M4 muscarinic acetylcholine (B1216132) receptor agonist.
Introduction
Xanomeline is a muscarinic agonist with preferential affinity for M1 and M4 acetylcholine receptors.[1][2] It has been investigated for its potential therapeutic effects in treating cognitive deficits and psychosis associated with Alzheimer's disease and schizophrenia.[2][3] Preclinical studies in rodents are crucial for elucidating its mechanism of action and behavioral pharmacology.[2] Xanomeline has demonstrated efficacy in various rodent models, including those assessing learning and memory, sensorimotor gating, and antipsychotic-like activity.[4][5] Its effects are believed to be mediated through the modulation of cholinergic and dopaminergic neurotransmission.[2][6]
Data Presentation: Xanomeline Oxalate Dosage in Rodent Behavioral Studies
The following tables summarize the effective dosages of this compound reported in various behavioral paradigms in both mice and rats. The route of administration is a critical factor and has been noted where specified.
Table 1: this compound Dosage in Mouse Behavioral Studies
| Behavioral Paradigm | Mouse Strain | Route of Administration | Effective Dose Range (mg/kg) | Observed Effects |
| Amphetamine-Induced Hyperactivity | Not Specified | Not Specified | 2 | Attenuated hyperactivity[6] |
| Prepulse Inhibition (Scopolamine-induced deficit) | Wild-type | Not Specified | 3.2 | Increased scopolamine-suppressed PPI[7][8] |
| Locomotor Activity (Spontaneous) | C57Bl6/J | s.c. | 1, 3, 10, 30 | Reduced spontaneous locomotor activity[1][9] |
| Locomotor Activity (PCP-induced) | C57Bl6/J | s.c. | 30 | Reversal of PCP-induced hyperlocomotion[1][9] |
| Apomorphine-Induced Climbing | Not Specified | Not Specified | Not Specified | Blocked apomorphine-induced climbing[2][10] |
| Novel Object Recognition | Aged mice | i.p. | Not Specified | A derivative of xanomeline, EUK1001, improved performance[11][12] |
| Endotoxemia (LPS-induced) | Not Specified | i.p. | 2, 5, 20 | Dose-dependently reduced serum TNF levels[13] |
Table 2: this compound Dosage in Rat Behavioral Studies
| Behavioral Paradigm | Rat Strain | Route of Administration | Effective Dose Range (mg/kg) | Observed Effects |
| Prepulse Inhibition (Apomorphine-induced deficit) | Not Specified | s.c. | Not Specified | Dose-dependently reversed apomorphine-induced PPI disruption[4][14] |
| Amphetamine-Induced Hyperlocomotion | Not Specified | Not Specified | Not Specified | Attenuated amphetamine-induced hyperactivity[4][14] |
| Conditioned Avoidance Response | Not Specified | i.p. or s.c. | 30 | Complete inhibition of avoidance responses[1][9] |
| Latent Inhibition (Amphetamine-induced disruption) | Not Specified | Not Specified | 5, 15 | Reversed amphetamine-induced LI disruption[5] |
| Latent Inhibition (MK-801-induced persistence) | Not Specified | Not Specified | Not Specified | Alleviated MK-801-induced abnormally persistent LI[5] |
| Cocaine vs. Food Choice | Sprague-Dawley | s.c. | 1.8 - 10 | Dose-dependently shifted preference from cocaine to food[15][16] |
| EEG/Sleep-Wake Cycle | Wistar | s.c. | 1, 3, 10 | Dose-dependent increases in wakefulness[1][9] |
| Novel Object Recognition (Amphetamine/Ketamine-induced deficit) | Sprague-Dawley | i.p. | 30 | Counteracted cognitive deficits[17] |
Experimental Protocols
Prepulse Inhibition (PPI) Test
The PPI test assesses sensorimotor gating, a process that is deficient in disorders like schizophrenia.
Protocol:
-
Animals: Use experimentally naive mice or rats.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Drug Administration: Administer this compound (e.g., 3.2 mg/kg for mice) or vehicle via the desired route (e.g., subcutaneous) at a specified time before the test. To induce a PPI deficit, a psychotomimetic agent like apomorphine (B128758) or scopolamine (B1681570) can be administered.[4][7][8][14]
-
Test Session:
-
Place the animal in the startle chamber for an acclimatization period.
-
The session consists of a series of trials:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A lower-intensity, non-startling stimulus (the prepulse, e.g., 3-12 dB above background) precedes the startling pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
The inter-trial interval should be varied.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity as follows: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100
Amphetamine-Induced Hyperlocomotion
This model is used to screen for antipsychotic-like activity.
Protocol:
-
Animals: Male rats or mice.
-
Apparatus: An open-field arena equipped with photobeams or video tracking software to measure locomotor activity.
-
Drug Administration:
-
Administer this compound or vehicle.
-
After a set pretreatment time, administer amphetamine (e.g., 1 mg/kg) to induce hyperlocomotion.[5]
-
-
Test Session:
-
Place the animal in the open-field arena.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-90 minutes).
-
-
Data Analysis: Compare the locomotor activity of the xanomeline-treated group with the vehicle- and amphetamine-only control groups.
Mandatory Visualizations
Signaling Pathway of Xanomeline
Caption: Simplified signaling pathway of xanomeline via M1/M4 receptors.
Experimental Workflow for Prepulse Inhibition (PPI) Study
Caption: Experimental workflow for a typical prepulse inhibition (PPI) study.
Safety and Toxicology
While comprehensive toxicology data is beyond the scope of these notes, it is important to be aware of potential side effects. In mice, xanomeline has been observed to induce salivation, tremor, and hypothermia, with an ED50 of 13.7±0.8 μmole/kg for these effects.[18] A derivative of xanomeline, EUK1001, has been reported to have lower toxicity than the parent compound.[12] Researchers should carefully monitor animals for any adverse effects, especially at higher doses, and consult relevant safety data sheets. In early clinical trials with novel therapeutics, a starting dose of one-tenth the mouse MTD/LD10 (in mg/m²) has been shown to be safe.[19]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of M1/M4 muscarinic receptors in cognition and psychosis-related behaviors in rodents. The provided dosage tables and protocols offer a starting point for designing robust and reproducible experiments. Researchers should optimize dosages and protocols based on their specific experimental questions, animal models, and laboratory conditions. Careful consideration of the drug's pharmacokinetic and pharmacodynamic properties is essential for the successful implementation of these studies.
References
- 1. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. The muscarinic receptor agonist xanomeline has an antipsychotic-like profile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Involvement of a Subpopulation of Neuronal M4 Muscarinic Acetylcholine Receptors in the Antipsychotic-like Effects of the M1/M4 Preferring Muscarinic Receptor Agonist Xanomeline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of prepulse inhibition through both M1 and M4 muscarinic receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel derivative of xanomeline improved memory function in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Xanomeline suppresses excessive pro-inflammatory cytokine responses through neural signal-mediated pathways and improves survival in lethal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Alzheimer's Association International Conference [alz.confex.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xanomeline Oxalate in Conditioned Avoidance Response (CAR) Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of the use of xanomeline (B1663083) oxalate (B1200264), a muscarinic M1 and M4 receptor agonist, in conditioned avoidance response (CAR) assays. The CAR assay is a well-established behavioral paradigm used to evaluate the antipsychotic potential of novel compounds. Drugs that selectively suppress the conditioned avoidance response without impairing the escape response are considered to have antipsychotic-like properties[1]. Xanomeline has demonstrated a pharmacological profile in CAR assays similar to that of atypical antipsychotics, suggesting its potential in treating psychotic symptoms[2][3]. This document outlines the mechanism of action of xanomeline, detailed protocols for conducting CAR assays, and expected outcomes based on preclinical data.
Mechanism of Action of Xanomeline
Xanomeline is a potent and selective agonist for the M1 and M4 muscarinic acetylcholine (B1216132) receptors[2]. These receptors are coupled to different G proteins and mediate distinct downstream signaling cascades:
-
M1 Receptor Activation: M1 receptors are primarily coupled to the Gq/11 family of G proteins[4]. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for neuronal excitability and synaptic plasticity.
-
M4 Receptor Activation: M4 receptors are coupled to the Gi/o family of G proteins. Activation of M4 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP generally results in inhibitory effects on neuronal activity, including the modulation of neurotransmitter release. The activation of M4 autoreceptors, for instance, can inhibit the release of acetylcholine in the striatum.
The dual agonism of xanomeline at both M1 and M4 receptors is thought to contribute to its therapeutic effects by modulating cholinergic and dopaminergic neurotransmission in brain regions implicated in psychosis.
Signaling Pathway of Xanomeline at M1 and M4 Receptors
Caption: Signaling pathways of Xanomeline at M1 and M4 receptors.
Conditioned Avoidance Response (CAR) Assay: Experimental Protocol
The following protocol is a generalized procedure for conducting a CAR assay in rats to evaluate the effects of xanomeline oxalate. Specific parameters may require optimization depending on the animal strain and laboratory equipment.
Materials and Equipment
-
This compound
-
Vehicle (e.g., sterile water or saline)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Shuttle box apparatus with two compartments, equipped with a grid floor for foot shock, a visual or auditory stimulus (e.g., light or tone), and automated detection of animal position.
-
Sound-attenuating chamber for the shuttle box.
-
Syringes and needles for intraperitoneal (i.p.) injection.
Experimental Procedure
The procedure consists of three main phases: habituation, training (acquisition), and testing.
1. Habituation (1-2 days)
-
Place each rat in the shuttle box for a 10-15 minute session.
-
Allow free exploration of both compartments.
-
No stimuli (light, tone, or shock) are presented during this phase.
-
The purpose of habituation is to reduce novelty-induced stress and exploratory behavior.
2. Training/Acquisition (Multiple days until criterion is met)
-
Each training session consists of a set number of trials (e.g., 30-50 trials).
-
Each trial begins with the presentation of a conditioned stimulus (CS), such as a light or a tone, for a fixed duration (e.g., 5-10 seconds).
-
If the rat moves to the opposite compartment during the CS presentation, it is recorded as an avoidance response , and the trial ends.
-
If the rat fails to move during the CS, an unconditioned stimulus (US), a mild foot shock (e.g., 0.5-1.0 mA), is delivered through the grid floor.
-
The CS and US overlap for a set duration (e.g., 5-10 seconds).
-
If the rat moves to the other compartment during the US presentation, it is recorded as an escape response , and both the CS and US are terminated.
-
If the rat fails to move during the entire duration of the US, it is recorded as an escape failure .
-
The inter-trial interval (ITI) should be varied (e.g., 30-90 seconds) to prevent temporal conditioning.
-
Training continues daily until the animals reach a stable performance criterion, typically ≥80% avoidance responses in a session.
3. Drug Testing
-
Once the rats have reached the performance criterion, they are randomly assigned to treatment groups (vehicle or different doses of this compound).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a specified pretreatment time (e.g., 30 minutes) before the test session.
-
Place the rat in the shuttle box and conduct a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, and escape failures for each animal.
Experimental Workflow for CAR Assay
Caption: Experimental workflow for a conditioned avoidance response assay.
Data Presentation and Expected Results
The primary endpoints in a CAR assay are the number (or percentage) of avoidance responses, escape responses, and escape failures. Data should be summarized in a tabular format for clear comparison across different treatment groups.
Quantitative Data Summary
The following table presents a summary of expected dose-dependent effects of this compound on conditioned avoidance responding in rats, based on published literature. The values are representative and may vary based on specific experimental conditions.
| Treatment Group | Dose (mg/kg, i.p.) | % Avoidance Responses (Mean ± SEM) | % Escape Responses (Mean ± SEM) | % Escape Failures (Mean ± SEM) |
| Vehicle | 0 | 85 ± 5 | 15 ± 5 | 0 ± 0 |
| This compound | 1 | 70 ± 8 | 30 ± 8 | 0 ± 0 |
| This compound | 3 | 45 ± 10 | 55 ± 10 | < 5 |
| This compound | 10 | 15 ± 7 | 80 ± 8 | < 5 |
| This compound | 30 | < 5 | > 90 | < 5 |
Interpretation of Results
-
Vehicle Group: Animals in the vehicle-treated group are expected to maintain a high level of avoidance responding, consistent with their performance at the end of the training phase.
-
Xanomeline-Treated Groups: Xanomeline is expected to produce a dose-dependent decrease in the number of avoidance responses. This is typically accompanied by a corresponding increase in the number of escape responses.
-
Specificity of Effect: A key finding for compounds with antipsychotic potential is the selective suppression of avoidance behavior without a significant increase in escape failures. At therapeutically relevant doses, xanomeline is not expected to cause a significant number of escape failures, indicating that the drug does not produce general motor impairment or sedation that would prevent the animal from escaping the aversive stimulus. A significant increase in escape failures would suggest non-specific sedative or motor-impairing effects.
Conclusion
The conditioned avoidance response assay is a valuable preclinical tool for evaluating the antipsychotic-like effects of compounds such as this compound. By demonstrating a selective, dose-dependent reduction in conditioned avoidance responding, these studies provide evidence for the central activity of xanomeline consistent with its mechanism of action as an M1/M4 muscarinic receptor agonist. The detailed protocols and expected outcomes presented in these application notes should serve as a useful guide for researchers in the field of neuropsychopharmacology and drug development.
References
- 1. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 2. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Xanomeline Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanomeline is a muscarinic acetylcholine (B1216132) receptor agonist with functional selectivity for the M1 and M4 subtypes, which are predominantly expressed in the central nervous system.[1][2][3] This selectivity has made Xanomeline a compound of significant interest for the treatment of neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][4] Unlike traditional dopamine (B1211576) receptor antagonists, Xanomeline offers a novel therapeutic approach by modulating cholinergic signaling. In cell culture, Xanomeline is a valuable tool for investigating M1 and M4 receptor signaling and for screening novel therapeutic agents. Its unique "wash-resistant" binding property, where it exerts prolonged effects even after being removed from the culture medium, makes it a subject of particular interest in pharmacological studies.
These application notes provide detailed protocols for the treatment of cultured cells with Xanomeline, focusing on Chinese Hamster Ovary (CHO) cells stably expressing human M1 or M4 muscarinic receptors, a common in vitro model system.
Mechanism of Action
Xanomeline acts as an agonist at the orthosteric site of muscarinic acetylcholine receptors and also exhibits allosteric binding properties. It displays a preference for M1 and M4 receptors, which are primarily coupled to Gq/11 and Gi/o proteins, respectively.
-
M1 Receptor Activation: Upon binding to the M1 receptor, Xanomeline activates the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M4 Receptor Activation: Activation of the M4 receptor, which is coupled to Gi/o, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. M4 activation can also modulate other signaling pathways, including the PI3K/Akt pathway, and indirectly affect dopamine release.
Data Presentation
Table 1: In Vitro Efficacy of Xanomeline
| Parameter | Cell Line | Receptor Subtype | Value | Reference |
| EC50 (APPs Secretion) | CHO-m1 | Human M1 | 10 nM | |
| EC50 (PI Hydrolysis) | CHO-hM1 | Human M1 | 3.2 nM | |
| EC50 (Calcium Mobilization) | CHO-hM1 | Human M1 | 25 nM | |
| EC50 (Calcium Mobilization) | CHO-hM4 | Human M4 | 126 nM | |
| pEC50 (Calcium Mobilization) | CHO-hM1 | Human M1 | 7.6 ± 0.1 | |
| pEC50 (Calcium Mobilization) | CHO-hM4 | Human M4 | 6.9 ± 0.1 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. pEC50 is the negative logarithm of the EC50.
Table 2: Xanomeline Binding Affinity
| Parameter | Cell Line | Receptor Subtype | Value | Reference |
| pKi (Wash-resistant binding) | CHO-hM1 | Human M1 | 7.9 ± 0.1 | |
| pKi (Reversible binding) | CHO-hM1 | Human M1 | 7.8 ± 0.1 |
pKi is the negative logarithm of the Ki (inhibition constant), which indicates the binding affinity of a ligand to a receptor.
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance of CHO-M1/M4 Cells
This protocol describes the standard procedure for culturing and maintaining Chinese Hamster Ovary (CHO) cells stably expressing human M1 or M4 muscarinic receptors.
Materials:
-
CHO-K1 cells stably expressing the human M1 or M4 muscarinic acetylcholine receptor (e.g., from ATCC or other cell banks).
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, puromycin) at an appropriate concentration to maintain receptor expression.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
Cell culture flasks (T-75).
-
96-well plates (black, clear-bottom for fluorescence assays).
-
Incubator (37°C, 5% CO2).
Procedure:
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium. Transfer to a T-75 flask.
-
Cell Maintenance: Culture cells in a 37°C incubator with 5% CO2. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS. Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a 1:8 to 1:10 ratio.
Protocol 2: Xanomeline Treatment for Functional Assays
This protocol provides a general procedure for treating CHO-M1/M4 cells with Xanomeline for downstream functional assays such as calcium mobilization or phosphoinositide hydrolysis.
Materials:
-
Xanomeline tartrate salt.
-
Sterile Dimethyl Sulfoxide (DMSO) or appropriate vehicle.
-
Complete growth medium (as described in Protocol 1).
-
Assay-specific buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
CHO-M1 or CHO-M4 cells.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed CHO-M1 or CHO-M4 cells into 96-well plates at a density of 20,000–50,000 cells per well and culture overnight.
-
Preparation of Xanomeline Stock Solution: Prepare a high-concentration stock solution of Xanomeline (e.g., 10 mM) in DMSO. Store at -20°C or -80°C.
-
Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of Xanomeline from the stock solution in the appropriate assay buffer or culture medium. Ensure the final concentration of DMSO is consistent across all wells and typically below 0.1% to avoid vehicle effects.
-
Cell Treatment:
-
For acute treatment: Aspirate the culture medium from the wells. Wash the cells once with assay buffer. Add the Xanomeline working solutions to the respective wells.
-
For long-term treatment (e.g., 24 hours): Aspirate the culture medium and replace it with a medium containing the desired concentrations of Xanomeline.
-
For wash-resistant effect studies: Treat cells with Xanomeline for a defined period (e.g., 1 hour). Then, wash the cells multiple times (e.g., 3 times) with a warm assay buffer to remove unbound Xanomeline before proceeding with the assay.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 15-30 minutes for acute responses, or longer for chronic effects) at 37°C.
-
Downstream Assay: Proceed with the specific functional assay (e.g., Calcium Mobilization Assay as described below).
Protocol 3: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following M1 receptor activation by Xanomeline.
Materials:
-
CHO-M1 cells seeded in a 96-well black, clear-bottom plate.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Xanomeline working solutions.
-
Fluorescence plate reader with kinetic read capabilities.
Procedure:
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Aspirate the culture medium from the cells and add the dye-loading solution to each well. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Aspirate the dye-loading solution and wash the cells twice with assay buffer to remove extracellular dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Xanomeline Addition: Add the Xanomeline working solutions to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient calcium flux.
-
Data Analysis: The change in fluorescence intensity (F/F0) is plotted against time to visualize the calcium response. The peak response is used to generate dose-response curves and calculate the EC50.
Mandatory Visualization
Caption: Signaling pathways activated by Xanomeline at M1 and M4 muscarinic receptors.
Caption: Experimental workflow for a Xanomeline-induced calcium mobilization assay.
References
- 1. What is the mechanism of action of Xanomeline Tartrate/Trospium Chloride? [synapse.patsnap.com]
- 2. Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. Targeting muscarinic receptors in schizophrenia treatment: Novel antipsychotic xanomeline/trospium chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Xanomeline Agonist Activity at Muscarinic Receptors Using the GTPγS Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanomeline (B1663083) is a muscarinic acetylcholine (B1216132) receptor agonist with a complex pharmacological profile, demonstrating functional selectivity, particularly for the M1 and M4 receptor subtypes.[1][2] This functional selectivity has made it a compound of interest for therapeutic applications, including the treatment of schizophrenia and the cognitive and behavioral symptoms of Alzheimer's disease.[3][4] The [³⁵S]GTPγS binding assay is a widely used functional assay to characterize the agonist activity of compounds like Xanomeline at G protein-coupled receptors (GPCRs). This assay directly measures the initial step in the G protein activation cycle, providing a valuable tool to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist at its target receptor.[5]
These application notes provide a detailed protocol for utilizing the [³⁵S]GTPγS binding assay to quantify the agonist activity of Xanomeline at the five muscarinic acetylcholine receptor subtypes (M1-M5).
Principle of the Assay
The GTPγS binding assay measures the binding of a non-hydrolyzable GTP analog, guanosine (B1672433) 5'-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS), to Gα subunits upon agonist-induced receptor activation. In the inactive state, the G protein heterotrimer (Gαβγ) is bound to GDP. Agonist binding to the GPCR promotes a conformational change, leading to the release of GDP from the Gα subunit and the subsequent binding of GTP (or [³⁵S]GTPγS). The use of the non-hydrolyzable [³⁵S]GTPγS prevents G protein deactivation, allowing for the accumulation and quantification of the radiolabeled Gα subunit-ligand complex. The amount of bound [³⁵S]GTPγS is directly proportional to the extent of receptor activation by the agonist.
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.
Quantitative Data Summary
The following table summarizes the reported agonist activity of Xanomeline at the five human muscarinic receptor subtypes. It is important to note that the potency and efficacy of Xanomeline can vary depending on the assay conditions, cell system, and the specific G protein subtype being measured.
| Receptor Subtype | Gα Coupling | Xanomeline Potency (EC₅₀) | Xanomeline Efficacy (Eₘₐₓ) | Assay System & Notes |
| M1 | Gq/11 | Potent (nM range) | Full Agonist | [³⁵S]GTPγS binding assay. Xanomeline is a potent, fast-acting full agonist at M1 receptors. A BRET assay showed an EC₅₀ of 37 nM. |
| M2 | Gi/o | Potent (nM range) | Partial Agonist (~40% of Carbachol) | [³⁵S]GTPγS binding assay. The partial agonist activity is time-dependent and may require preincubation. |
| M3 | Gq/11 | Micromolar range | Weak Partial Agonist | Data from GTPγS binding assays are limited. In other functional assays, it is a weak partial agonist. |
| M4 | Gi/o | Potent (nM range) | Full/Partial Agonist | [³⁵S]GTPγS binding assay. Xanomeline is described as an M1/M4 preferring agonist. |
| M5 | Gq/11 | Micromolar range | Weak Partial Agonist / Antagonist | Data from GTPγS binding assays are limited. In phosphoinositide hydrolysis assays, it acts as a weak partial agonist and can exhibit antagonistic properties. |
Experimental Protocols
Materials and Reagents
-
Membranes: Crude membranes prepared from cells (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
[³⁵S]GTPγS: Specific activity >1000 Ci/mmol.
-
GTPγS (unlabeled): For determination of non-specific binding.
-
GDP: To facilitate the exchange of [³⁵S]GTPγS.
-
Xanomeline: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., GF/B or GF/C).
-
Plate Scintillation Counter.
Membrane Preparation
-
Culture cells expressing the desired muscarinic receptor subtype to a high density.
-
Harvest the cells and centrifuge at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA) and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store membrane aliquots at -80°C until use.
[³⁵S]GTPγS Binding Assay Protocol
-
Assay Setup:
-
On ice, prepare the assay mix in a 96-well plate.
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB): Add 50 µL of unlabeled GTPγS (final concentration 10 µM).
-
Xanomeline Dose-Response: Add 50 µL of serial dilutions of Xanomeline.
-
Add 50 µL of membrane suspension (typically 10-20 µg of protein per well).
-
Add 50 µL of GDP (final concentration can be optimized, typically 10-100 µM).
-
-
Pre-incubation:
-
Pre-incubate the plate at 30°C for 15-30 minutes. For M2 receptors, a longer pre-incubation with Xanomeline may be necessary to observe its full partial agonist effect.
-
-
Initiation of Reaction:
-
Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination of Reaction:
-
Rapidly terminate the assay by filtering the contents of each well through a 96-well filter plate using a cell harvester.
-
Wash the filters 3-5 times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a plate scintillation counter.
-
Data Analysis
-
Subtract the non-specific binding (counts in the presence of 10 µM unlabeled GTPγS) from all other values to obtain specific binding.
-
Plot the specific binding (cpm or as a percentage of the maximal response of a full agonist like carbachol) against the logarithm of the Xanomeline concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
Conclusion
The [³⁵S]GTPγS binding assay is a robust and reliable method for characterizing the agonist activity of Xanomeline at muscarinic receptors. This assay provides valuable insights into the functional selectivity of Xanomeline, which is crucial for understanding its therapeutic potential and mechanism of action. Careful optimization of assay conditions, particularly GDP concentration and pre-incubation times, is essential for obtaining accurate and reproducible data.
References
- 1. Long-Term Activation upon Brief Exposure to Xanomleline Is Unique to M1 and M4 Subtypes of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurochemical effects of the M1 muscarinic agonist xanomeline (LY246708/NNC11-0232) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analysis of pharmacological properties of xanomeline and N-desmethylclozapine in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Wound Healing Assay Using Xanomeline Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wound healing is a complex biological process involving the coordinated migration and proliferation of various cell types, primarily keratinocytes and fibroblasts, to restore tissue integrity. The cholinergic system, particularly muscarinic acetylcholine (B1216132) receptors (mAChRs), has emerged as a key regulator of these cellular processes. Xanomeline (B1663083) oxalate (B1200264) is a potent muscarinic receptor agonist with functional selectivity for the M1 and M4 receptor subtypes.[1][2][3] Notably, activation of the M4 receptor has been shown to facilitate keratinocyte migration, a critical step in wound re-epithelialization, by inhibiting the adenylyl cyclase-cAMP-protein kinase A pathway.[4][5] This makes Xanomeline oxalate a promising compound for investigation in wound healing applications.
This document provides a detailed protocol for utilizing this compound in an in vitro wound healing assay, commonly known as the scratch assay. This assay offers a simple and cost-effective method to study collective cell migration in vitro.
Mechanism of Action: Xanomeline and Cell Migration
Xanomeline acts as an agonist at all five muscarinic receptor subtypes but displays greater agonistic activity at the M1 and M4 subtypes. In the context of wound healing, the activation of M4 receptors on keratinocytes is of particular interest. The signaling cascade initiated by M4 receptor activation leads to the inhibition of an inhibitory pathway (adenylyl cyclase–cyclic AMP–protein kinase A), which ultimately promotes cell migration. This is in contrast to the M3 receptor, which inhibits migration through a separate signaling pathway involving protein kinase G. Both of these pathways converge on the Rho kinase (ROCK), a key regulator of the cytoskeleton and cell motility.
Illustrative Data Presentation
While specific quantitative data for this compound in a wound healing scratch assay is not yet widely published, the following table provides an illustrative example of expected results based on the pro-migratory effects of M4 receptor activation on keratinocytes. This data represents the percentage of wound closure at different concentrations of this compound over a 48-hour period.
| Treatment Group | Concentration (µM) | 12h Wound Closure (%) | 24h Wound Closure (%) | 48h Wound Closure (%) |
| Vehicle Control | 0 | 10 ± 2.5 | 22 ± 3.1 | 45 ± 4.0 |
| This compound | 0.1 | 15 ± 2.8 | 35 ± 3.5 | 65 ± 4.2 |
| This compound | 1.0 | 25 ± 3.0 | 55 ± 4.0 | 85 ± 5.1 |
| This compound | 10.0 | 28 ± 3.2 | 62 ± 4.5 | 95 ± 3.8 |
| Positive Control (EGF) | 0.05 | 30 ± 3.5 | 65 ± 4.8 | 98 ± 2.5 |
Values are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
This section details the step-by-step methodology for conducting an in vitro wound healing assay with this compound using either human keratinocytes (e.g., HaCaT) or fibroblasts (e.g., NIH-3T3).
Materials
-
Human keratinocyte (HaCaT) or fibroblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (Tocris, MedChemExpress, or equivalent)
-
Mitomycin C (optional, to inhibit cell proliferation)
-
12-well or 24-well tissue culture plates
-
Sterile 200 µL pipette tips or cell scraper
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol
-
Cell Seeding:
-
Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count the cells.
-
Seed the cells into 12-well or 24-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 2 x 10⁵ cells/well for a 12-well plate).
-
Incubate for 18-24 hours until the cells are 90-100% confluent.
-
-
Inhibition of Proliferation (Optional):
-
To ensure that wound closure is due to cell migration and not proliferation, you can serum-starve the cells overnight or treat them with Mitomycin C (e.g., 10 µg/mL for 2 hours) before creating the scratch.
-
-
Creating the Scratch (Wound):
-
Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer. Apply firm, even pressure to ensure a clean, cell-free gap.
-
A cross-shaped scratch can also be made to have more defined areas for imaging.
-
Gently wash the wells twice with sterile PBS to remove detached cells and debris.
-
-
Treatment with this compound:
-
Prepare fresh serial dilutions of this compound in low-serum (e.g., 1% FBS) or serum-free media. Suggested concentrations to test range from 0.1 µM to 10 µM.
-
Include a vehicle control (media with the same concentration of solvent, e.g., DMSO or water, used to dissolve the this compound) and a positive control (e.g., Epidermal Growth Factor, EGF, at 50 ng/mL).
-
Add the respective media to each well.
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture images of the scratches at designated locations in each well. This is the 0-hour time point.
-
Use phase-contrast microscopy at 4x or 10x magnification.
-
Mark the plate to ensure that images are taken at the exact same locations for subsequent time points.
-
Incubate the plate and capture images at regular intervals (e.g., 6, 12, 24, and 48 hours) until the scratch in the control or positive control wells is nearly closed.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ with the MRI Wound Healing Tool plugin) to quantify the area of the cell-free gap at each time point.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at 0 hours using the following formula: % Wound Closure = [ (Initial Wound Area - Wound Area at Tₓ) / Initial Wound Area ] * 100
-
Alternatively, the average width of the scratch can be measured at multiple points and averaged.
-
Plot the percentage of wound closure against time for each treatment group.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways of Xanomeline in keratinocyte migration.
Experimental Workflow
Caption: Experimental workflow for the in vitro wound healing assay.
References
- 1. Xanomeline displays concomitant orthosteric and allosteric binding modes at the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The M4 muscarinic receptor-selective effects on keratinocyte crawling locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel signaling pathways mediating reciprocal control of keratinocyte migration and wound epithelialization through M3 and M4 muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of Xanomeline to Block Apomorphine-Induced Climbing in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for administering the M1/M4 muscarinic agonist Xanomeline to inhibit apomorphine-induced climbing behavior in mice, a standard preclinical assay for assessing antipsychotic potential. The document includes experimental procedures, quantitative data presentation, and visualizations of the experimental workflow and underlying signaling pathways.
Introduction
Apomorphine-induced climbing in mice is a widely utilized behavioral model to screen compounds for antipsychotic properties. This behavior is primarily mediated by the stimulation of dopamine (B1211576) D1 and D2 receptors in the striatum. Xanomeline, a preferential M1 and M4 muscarinic acetylcholine (B1216132) receptor agonist, has demonstrated efficacy in blocking this behavior, suggesting a potential mechanism for antipsychotic action that is not reliant on direct dopamine receptor antagonism. These protocols detail the methodology to replicate and quantify this effect.
Quantitative Data Summary
The efficacy of Xanomeline in counteracting apomorphine-induced climbing is dose-dependent. The following table summarizes the effective dose of Xanomeline.
| Compound | Effective Dose (ED50) in mg/kg (p.o.) |
| Xanomeline | 10.1[1] |
Experimental Protocols
This section outlines the detailed methodology for the apomorphine-induced climbing test in mice and the administration of Xanomeline.
Animal and Housing Specifications
-
Species: Male albino mice are commonly used.
-
Weight: 20-25 grams.
-
Housing: Mice should be housed in groups of 10 in standard laboratory cages.
-
Environment: Maintain a controlled environment with a 12-hour light/dark cycle, a temperature of 21±1°C, and free access to food and water.
-
Acclimation: Allow at least one week for the animals to acclimate to the laboratory environment before the commencement of the experiment.
Materials and Reagents
-
Xanomeline
-
Apomorphine (B128758) hydrochloride
-
Vehicle for Xanomeline (e.g., sterile water or 0.5% methylcellulose)
-
Vehicle for Apomorphine (e.g., 0.1% ascorbic acid in sterile saline)
-
Standard mouse climbing cages (cylindrical wire mesh cages, approximately 13 cm in height and 14 cm in diameter)
-
Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections
Dosing and Administration
-
Xanomeline Administration:
-
Route: Intraperitoneal (i.p.) or oral (p.o.).
-
Dose Range: Effective doses have been reported to be ≥3 mg/kg. An ED50 of 10.1 mg/kg (p.o.) has been documented.[1] It is recommended to perform a dose-response study to determine the optimal dose for specific laboratory conditions.
-
Pre-treatment Time: Administer Xanomeline 30-60 minutes before the apomorphine injection to allow for sufficient absorption and distribution.
-
-
Apomorphine Administration:
-
Route: Subcutaneous (s.c.).
-
Dose: A typical dose to induce climbing is 1.0-2.5 mg/kg.
-
Preparation: Dissolve apomorphine in a 0.1% ascorbic acid solution to prevent oxidation.
-
Experimental Procedure
-
Habituation: Place individual mice in the climbing cages and allow them to habituate for at least 30 minutes before drug administration.
-
Xanomeline Administration: Administer the predetermined dose of Xanomeline or its vehicle to the respective groups of mice.
-
Pre-treatment Interval: Return the mice to their climbing cages for the 30-60 minute pre-treatment period.
-
Apomorphine Administration: Administer apomorphine (or vehicle for the control group) subcutaneously.
-
Observation Period: Immediately after the apomorphine injection, begin a 30-minute observation period.
-
Scoring: The climbing behavior is scored based on the position of the mouse's paws on the wire mesh. A common scoring system is as follows:
-
0 points: All four paws on the floor of the cage.
-
1 point: One or two paws on the wall of the cage.
-
2 points: All four paws on the wall of the cage.
-
The total time spent climbing (all four paws on the wall) during the 30-minute observation period is recorded. Alternatively, the climbing score can be recorded at regular intervals (e.g., every 5 minutes) and summed to obtain a total climbing score.
-
Data Analysis
The data can be analyzed by comparing the mean climbing scores or the total time spent climbing between the different treatment groups. Statistical analysis, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test), can be used to determine the significance of the results. The ED50 value can be calculated using a non-linear regression analysis of the dose-response data.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the apomorphine-induced climbing mouse model.
Signaling Pathway
Caption: Proposed signaling pathway for Xanomeline's effect on climbing behavior.
References
Troubleshooting & Optimization
Technical Support Center: Xanomeline Oxalate Solubility for In vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with xanomeline (B1663083) oxalate (B1200264) for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Xanomeline Oxalate and why is its solubility a concern?
Xanomeline is a muscarinic acetylcholine (B1216132) receptor agonist with functional selectivity for M1 and M4 receptors, making it a valuable tool for research in Alzheimer's disease and schizophrenia.[1][2] The oxalate salt form can present solubility challenges in aqueous vehicles commonly used for in vivo studies, potentially impacting the accuracy and reproducibility of experimental results.
Q2: What is the reported solubility of this compound?
The solubility of this compound varies depending on the solvent and the source of the information. There are some conflicting reports regarding its aqueous solubility. Here is a summary of reported solubility data:
| Solvent | Reported Solubility | Source(s) |
| Water | Soluble to 10 mM with gentle warming. | [3] |
| Water | 10 mg/mL, clear solution with warming. | [4] |
| Water | Sparingly soluble in aqueous buffers. | |
| DMSO | Soluble to 100 mM. | |
| DMSO | ≥ 50 mg/mL (134.61 mM). | |
| DMSO | Soluble to 10 mM. | |
| DMF | Approximately 1.6 mg/mL. | |
| DMF:PBS (pH 7.2) (1:9) | Approximately 0.1 mg/mL. |
Q3: Can I dissolve this compound directly in water or saline for my in vivo experiment?
Direct dissolution in water or saline can be challenging and may lead to precipitation, especially at higher concentrations. Some sources suggest that solubility in water can be achieved with gentle warming. However, it is often reported as sparingly soluble in aqueous buffers. To ensure a stable and homogenous solution for in vivo administration, it is generally recommended to use a co-solvent system.
Q4: What are the recommended vehicles for in vivo administration of this compound?
For oral gavage or injections, a multi-component vehicle is often necessary to achieve the desired concentration and maintain solubility. Here are some successfully used formulations:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: This vehicle can achieve a solubility of at least 2.5 mg/mL.
-
10% DMSO, 90% (20% SBE-β-CD in Saline): This formulation also supports a solubility of at least 2.5 mg/mL.
-
10% DMSO, 90% Corn Oil: This is another option for achieving a solubility of at least 2.5 mg/mL, particularly for oral administration.
It is crucial to keep the percentage of DMSO low in the final working solution, ideally below 2%, especially for sensitive animal models.
Troubleshooting Guide
Problem: this compound is not dissolving in my chosen vehicle.
-
Solution 1: Use a co-solvent approach. Start by dissolving the compound in a small amount of an organic solvent like DMSO and then slowly add the aqueous component of your vehicle while vortexing.
-
Solution 2: Gentle heating and sonication. Applying gentle heat (e.g., 37°C) and using a sonicator can help break down the crystal lattice and facilitate dissolution. Be cautious with temperature to avoid degradation.
-
Solution 3: Adjust the pH. For some oxalate salts, adjusting the pH of the aqueous solution can improve solubility. However, this should be done with caution, considering the stability of the compound and the physiological compatibility of the final formulation.
-
Solution 4: Try a different vehicle combination. If one vehicle fails, consider trying one of the other recommended formulations listed in the FAQs.
Problem: The solution is cloudy or shows precipitation after preparation or upon standing.
-
Solution 1: Ensure complete initial dissolution. Before adding the final aqueous components, make sure the this compound is fully dissolved in the initial organic solvent.
-
Solution 2: Prepare fresh solutions daily. Aqueous solutions of this compound may not be stable for long periods. It is recommended to prepare fresh solutions for each experiment and not to store them for more than one day.
-
Solution 3: Check for compatibility of vehicle components. Ensure that all components of your vehicle are compatible and will not cause the compound to precipitate.
-
Solution 4: Filter the final solution. Filtering the final solution through a 0.22 µm syringe filter can remove any undissolved particles before administration.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage (using PEG300 and Tween-80)
This protocol is adapted from a formulation capable of achieving at least 2.5 mg/mL.
Materials:
-
This compound powder
-
DMSO (cell-culture grade)
-
PEG300
-
Tween-80
-
Saline (sterile)
Procedure:
-
Weigh the required amount of this compound.
-
Prepare a stock solution in DMSO (e.g., 25 mg/mL).
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 to the DMSO solution and mix thoroughly by vortexing.
-
Add 0.5 volumes of Tween-80 and mix until the solution is homogenous.
-
Slowly add 4.5 volumes of saline to the mixture while continuously vortexing to reach the final desired concentration.
-
Visually inspect the solution to ensure it is clear and free of precipitation. If necessary, gentle warming and sonication can be applied.
Protocol 2: Preparation of this compound Solution for Injection (using SBE-β-CD)
This protocol utilizes a cyclodextrin-based vehicle to improve aqueous solubility.
Materials:
-
This compound powder
-
DMSO (cell-culture grade)
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline
Procedure:
-
Weigh the required amount of this compound.
-
Prepare a stock solution in DMSO (e.g., 25 mg/mL).
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Slowly add 9 volumes of the 20% SBE-β-CD in saline solution to the DMSO stock while vortexing.
-
Continue to mix until a clear, homogenous solution is formed.
-
Filter the final solution through a sterile 0.22 µm syringe filter before injection.
Signaling Pathways and Experimental Workflows
Xanomeline M1 Receptor Signaling Pathway
Xanomeline acts as an agonist at the M1 muscarinic acetylcholine receptor, which is coupled to a Gq protein. Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
Caption: Xanomeline M1 Receptor Gq-coupled Signaling Pathway.
Cholinergic Anti-inflammatory Pathway Activated by Xanomeline
Xanomeline can activate the cholinergic anti-inflammatory pathway. Central nervous system (CNS) activation of muscarinic receptors by xanomeline leads to signals transmitted via the vagus nerve to the spleen. This neural signaling ultimately suppresses the production of pro-inflammatory cytokines like TNF-α.
Caption: Cholinergic Anti-inflammatory Pathway Activated by Xanomeline.
Experimental Workflow for In Vivo Studies
A typical workflow for preparing and administering this compound in animal studies involves careful preparation of the dosing solution and accurate administration.
Caption: General Experimental Workflow for this compound In Vivo Studies.
References
- 1. Long-Term Activation upon Brief Exposure to Xanomleline Is Unique to M1 and M4 Subtypes of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. bio-techne.com [bio-techne.com]
- 4. A case study where pharmaceutical salts were used to address the issue of low in vivo exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Xanomeline oxalate stability and proper storage conditions
Welcome to the technical support center for Xanomeline oxalate (B1200264). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and proper storage of Xanomeline oxalate, along with troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the physical appearance of this compound?
A1: this compound is typically supplied as an off-white or crystalline solid.[1][2]
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored at temperatures ranging from -20°C to 2-8°C.[1][2] When stored at -20°C, it has been shown to be stable for at least four years.[2] Some suppliers recommend storage at +4°C for up to 12 months under desiccating conditions. For maximum stability, it is also advisable to protect it from light and moisture.
Q3: How should I store this compound for short-term use?
A3: For short-term storage, +4°C is an appropriate condition. If you are frequently using the compound, storing it at 2-8°C is also acceptable.
Q4: How should I prepare stock solutions of this compound?
A4: It is recommended to prepare stock solutions in a suitable organic solvent such as DMSO, ethanol, or DMF. When preparing a stock solution, it is good practice to purge the solvent with an inert gas. For aqueous experiments, it is advised to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.
Q5: What is the stability of this compound in solution?
A5: Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month. It is important to store these solutions sealed and away from moisture. Aqueous solutions of this compound are not recommended for storage for more than one day. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot stock solutions into single-use volumes.
Data Summary Tables
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Temperature | Duration | Conditions |
| -20°C | ≥ 4 years | Crystalline solid |
| 2-8°C | See supplier data | Off-white solid |
| +4°C | Up to 12 months | Store under desiccating conditions |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mM | Readily soluble |
| Ethanol | 25 mM | Soluble |
| Water | 10 mM | Requires gentle warming |
| DMF | ~1.6 mg/mL | Soluble |
| DMF:PBS (pH 7.2) (1:9) | ~0.1 mg/mL | Sparingly soluble |
Troubleshooting Guide
Issue: I see unexpected peaks in my HPLC chromatogram when analyzing my this compound sample.
This could be due to degradation of the compound. This compound is susceptible to degradation under certain conditions.
Potential Causes and Solutions:
-
Oxidative Degradation: Xanomeline can degrade in the presence of oxidizing agents. Forced degradation studies have shown that it is susceptible to peroxide stress.
-
Troubleshooting: Ensure your solvents and handling conditions are free from peroxides. One known degradation product is Xanomeline N-Oxide . If you suspect oxidative degradation, using a reference standard for this impurity can help confirm its presence.
-
-
Alkaline Hydrolysis: The compound can also degrade in alkaline conditions.
-
Troubleshooting: Avoid using basic buffers or exposing the compound to high pH for extended periods. Ensure all glassware is properly neutralized.
-
-
Photodegradation: Although specific studies are not widely available, it is a general best practice to protect photosensitive compounds from light.
-
Troubleshooting: Store the solid compound and solutions in amber vials or protect them from light.
-
-
Dimerization: In some cases, impurities such as Xanomeline Dimer have been identified.
-
Troubleshooting: This may be a process-related impurity or a degradation product. If this is a concern, obtaining a reference standard for the dimer can aid in its identification.
-
The following workflow can help you investigate the presence of unexpected peaks:
Caption: A logical workflow for troubleshooting unexpected peaks in an HPLC analysis of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile container. Note: Use the batch-specific molecular weight provided on the certificate of analysis for precise calculations.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Gently vortex or sonicate until the solid is completely dissolved.
-
(Optional but recommended) Purge the headspace of the vial with an inert gas before sealing.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.
-
Protocol 2: Stability-Indicating HPLC Method for Xanomeline
This method is adapted from a published study and is suitable for assessing the stability of Xanomeline.
-
Chromatographic Conditions:
-
Column: Kromasil C18 (or equivalent)
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in water (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 231 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Prepare a standard solution of this compound in the mobile phase at a known concentration.
-
Prepare your test sample by diluting it with the mobile phase to a similar concentration.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Analyze the chromatograms for the retention time of the main peak and the presence of any additional peaks. The purity of the main peak can be assessed using a photodiode array (PDA) detector.
-
Signaling Pathway and Experimental Workflow
Xanomeline is a muscarinic acetylcholine (B1216132) receptor agonist with preferential activity at the M1 and M4 subtypes. Its mechanism of action involves the activation of these G-protein coupled receptors.
Caption: A simplified diagram of the M1 muscarinic receptor signaling pathway activated by Xanomeline.
The following diagram outlines a general experimental workflow for handling and using this compound.
References
Technical Support Center: Mitigating Cholinergic Side Effects of Xanomeline in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the cholinergic side effects of xanomeline (B1663083) in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of xanomeline and what causes its cholinergic side effects?
A1: Xanomeline is a muscarinic acetylcholine (B1216132) receptor agonist with preferential activity at the M1 and M4 receptor subtypes, which are implicated in the therapeutic effects on cognition and psychosis.[1][2] Its antipsychotic-like effects are thought to be mediated by the stimulation of these central nervous system (CNS) receptors.[2] However, xanomeline is not entirely selective and also activates M2 and M3 receptors located in peripheral tissues.[3] This peripheral activation is responsible for the common cholinergic side effects, which include excessive salivation (sialorrhea), gastrointestinal distress (nausea, vomiting, diarrhea), and sweating.[4][5]
Q2: What is the primary strategy for mitigating xanomeline's cholinergic side effects in research?
A2: The most effective strategy is the co-administration of a peripherally restricted muscarinic receptor antagonist.[4][5] This approach is exemplified by the combination therapy KarXT, which pairs xanomeline with trospium (B1681596) chloride.[6] Trospium is a quaternary ammonium (B1175870) compound that does not readily cross the blood-brain barrier, allowing it to block peripheral muscarinic receptors (M2, M3) without interfering with xanomeline's therapeutic actions at M1 and M4 receptors in the CNS.[6][7]
Q3: Are there alternative approaches to mitigate these side effects?
A3: While co-administration with a peripheral antagonist is the most validated method, other strategies that can be considered in experimental design include dose optimization and altering the route of administration. Lowering the dose of xanomeline to the minimum effective concentration can reduce the severity of side effects. Additionally, alternative delivery systems, such as transdermal patches, have been explored to potentially provide more stable plasma concentrations and reduce peak dose-related adverse events.
Q4: Which animal models are suitable for studying xanomeline's efficacy and side effects?
A4: Rodent models, particularly rats and mice, are commonly used.[2] For assessing antipsychotic-like efficacy, models such as amphetamine-induced hyperlocomotion and apomorphine-induced disruption of prepulse inhibition are well-established.[2][3] For evaluating cholinergic side effects, standard observational studies in rats or mice can be used to score salivation, diarrhea, and tremor.[1] More specific assays, like the charcoal meal test, can be employed to quantify effects on gastrointestinal motility.[1]
Troubleshooting Guides
Issue 1: Excessive Cholinergic Side Effects Observed in Animal Models (e.g., severe salivation, diarrhea)
-
Possible Cause: The dose of xanomeline is too high, leading to overstimulation of peripheral M2 and M3 receptors.
-
Troubleshooting Steps:
-
Dose Reduction: Systematically lower the dose of xanomeline to find a concentration that maintains the desired central effects while minimizing peripheral adverse events.
-
Co-administration with a Peripheral Antagonist: If not already in use, introduce a peripherally restricted muscarinic antagonist like trospium chloride. The antagonist should be administered shortly before or concurrently with xanomeline. A dose-response study for the antagonist may be necessary to determine the optimal level of peripheral blockade.
-
Route of Administration: If using bolus administration (e.g., intraperitoneal injection or oral gavage), consider a delivery method that provides a slower, more sustained release, such as subcutaneous osmotic mini-pumps. This can prevent high peak plasma concentrations that are more likely to induce side effects.
-
Supportive Care: Ensure animals have easy access to water and food to prevent dehydration and weight loss, especially if experiencing significant gastrointestinal effects.
-
Issue 2: Inconsistent or Confounded Behavioral Readouts in Efficacy Studies
-
Possible Cause: The cholinergic side effects are impacting the animal's ability to perform behavioral tasks, leading to misleading results (e.g., reduced locomotion due to malaise rather than a therapeutic effect).
-
Troubleshooting Steps:
-
Acclimatization Period: Allow for a sufficient habituation period after drug administration and before initiating behavioral testing. This allows acute, transient side effects to subside.
-
Pre-treatment with Peripheral Antagonist: Ensure that a peripherally acting antagonist is administered at an appropriate time before xanomeline to preemptively block the onset of side effects.
-
Observational Assessment: Always perform and document a thorough observational assessment of the animals for signs of cholinergic toxicity before starting any behavioral paradigm. Animals showing signs of distress should be excluded from that testing session.
-
Control Groups: Include a control group that receives only the peripheral antagonist to ensure it does not have confounding effects on the behavioral assay.
-
Data Presentation
Table 1: Incidence of Individual Cholinergic Adverse Events (AEs) in Healthy Volunteers
| Adverse Event | Xanomeline Alone (n=33) | KarXT (Xanomeline + Trospium) (n=35) | Percent Reduction |
| Excessive Sweating | 48.5% | 20.0% | 59% |
| Salivary Hypersecretion | 36.4% | 25.7% | 29% |
| Nausea | 24.2% | 17.1% | 29% |
| Diarrhea | 21.2% | 5.7% | 73% |
| Vomiting | 15.2% | 5.7% | 62% |
Data adapted from a Phase 1 study in healthy human volunteers.[5][8]
Table 2: Composite and Other Relevant Adverse Events
| Adverse Event | Xanomeline Alone (n=33) | KarXT (Xanomeline + Trospium) (n=35) | Percent Reduction |
| Composite of 5 Cholinergic AEs | 63.6% | 34.3% | 46% |
| Postural Dizziness | 27.2% | 11.4% | 58% |
| Syncope | 2 cases (6.1%) | 0 cases (0%) | 100% |
Data adapted from a Phase 1 study in healthy human volunteers.[4][8]
Experimental Protocols
Protocol 1: Assessment of Sialorrhea (Excessive Salivation) in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: House animals individually for at least 3 days prior to the experiment to acclimatize them to the testing environment.
-
Dosing:
-
Administer the peripherally restricted antagonist (e.g., trospium chloride) or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
30 minutes later, administer xanomeline or vehicle (p.o. or i.p.).
-
-
Data Collection:
-
Immediately following xanomeline administration, place a pre-weighed cotton ball into the animal's mouth for a fixed period (e.g., 2 minutes).
-
Remove the cotton ball and immediately re-weigh it to determine the amount of saliva absorbed.
-
Alternatively, use a scoring system at fixed time points (e.g., 15, 30, 60, and 120 minutes post-dose):
-
0: No observable salivation.
-
1: Mild salivation (wetness around the mouth).
-
2: Moderate salivation (droplets forming).
-
3: Profuse salivation (continuous drooling).
-
-
-
Analysis: Compare the amount of saliva produced or the salivation scores between treatment groups (vehicle, xanomeline alone, xanomeline + antagonist).
Protocol 2: Assessment of Gastrointestinal Motility (Charcoal Meal Test) in Mice
-
Animal Model: Male C57BL/6 mice (20-25g).
-
Fasting: Fast the mice overnight (approx. 18 hours) with free access to water.
-
Dosing:
-
Administer the peripheral antagonist or vehicle (p.o. or i.p.).
-
30 minutes later, administer xanomeline or vehicle (p.o. or i.p.).
-
-
Charcoal Meal Administration:
-
30 minutes after xanomeline administration, administer a charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia) via oral gavage (typically 0.1 mL/10g body weight).
-
-
Euthanasia and Tissue Collection:
-
20-30 minutes after the charcoal meal, euthanize the mice by cervical dislocation.
-
Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum.
-
-
Measurement:
-
Lay the intestine flat without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
-
Analysis: Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the percent transit between treatment groups.
Mandatory Visualizations
Caption: Mechanism of xanomeline action and mitigation of side effects.
References
- 1. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic Cholinergic Receptor Agonist and Peripheral Antagonist for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanomeline and Trospium: A Potential Fixed Drug Combination (FDC) for Schizophrenia—A Brief Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Evidence of trospium’s ability to mitigate cholinergic adverse events related to xanomeline: phase 1 study results - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Xanomeline Concentration for Cell-Based Assays
Welcome to the technical support center for optimizing the use of Xanomeline in your cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols, and key data on the efficacy and mechanism of action of Xanomeline.
Frequently Asked Questions (FAQs)
Q1: What is Xanomeline and what is its primary mechanism of action?
A1: Xanomeline is a muscarinic acetylcholine (B1216132) receptor agonist.[1][2] Its pharmacological effects are primarily due to the stimulation of the M1 and M4 muscarinic receptor subtypes in the central nervous system.[1][3] While it binds to all five muscarinic receptor subtypes (M1-M5) with similar affinity, it demonstrates greater agonistic activity at the M1 and M4 receptors.[1] This activity modulates dopamine (B1211576) and glutamate (B1630785) neural circuits, which is relevant for studying neuropsychiatric and neurological diseases like schizophrenia and Alzheimer's disease.
Q2: What is a good starting concentration range for Xanomeline in a new cell-based assay?
A2: A good starting point for a dose-response experiment with Xanomeline is a wide concentration range, for example, from 1 nM to 100 µM, using serial dilutions. Published studies have shown effective concentrations (EC50) to be in the nanomolar range for specific receptor-mediated effects. For instance, EC50 values of 30.9 nM for M1 and 14.1 nM for M4 receptors have been reported. However, cytotoxicity may be observed at higher concentrations, with one study noting significant damage to neuronal viability at 15 µM. Therefore, determining the optimal concentration requires generating a dose-response curve for your specific cell line and assay.
Q3: How should I dissolve and store Xanomeline?
A3: Xanomeline oxalate (B1200264) is soluble in DMSO up to 100 mM and in water up to 10 mM with gentle warming. For long-term storage, it is recommended to store the compound at +4°C. When preparing working solutions, it's advisable to dilute the stock in your cell culture medium right before use. To avoid solubility issues, ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low, typically not exceeding 0.5%.
Q4: How long should I incubate my cells with Xanomeline?
A4: The optimal incubation time can vary depending on the assay and the specific cellular response being measured. Common incubation times in cell-based assays range from 24 to 72 hours. However, Xanomeline has been noted to have a complex pharmacological profile, including both reversible and wash-resistant binding, which can result in sustained signaling. Therefore, it is recommended to perform a time-course experiment to determine the ideal incubation period for your experimental goals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cell death, even at low concentrations | - The cell line is highly sensitive to Xanomeline. - The compound concentration is too high. - The solvent (e.g., DMSO) concentration is toxic. | - Perform a cytotoxicity assay (e.g., LDH or CCK-8) to determine the toxic concentration range. - Shift the concentration range to a lower spectrum (e.g., 0.1 nM to 1 µM). - Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. |
| No observable effect or weak response | - Xanomeline concentration is too low. - The cell line does not express sufficient levels of M1/M4 receptors. - The incubation time is too short. | - Widen the concentration range in your dose-response experiment (e.g., up to 50 µM). - Verify M1/M4 receptor expression in your cell line using techniques like qPCR or western blotting. - Extend the incubation time (e.g., from 24h to 48h or 72h). |
| High variability between replicate wells | - Inconsistent cell seeding. - Uneven distribution of the compound. - "Edge effect" in the microplate. | - Ensure a homogenous single-cell suspension before seeding. - Gently mix the plate after adding Xanomeline. - To minimize evaporation and temperature gradients, consider not using the outer wells of the plate. |
| Precipitation of Xanomeline in culture medium | - The final DMSO concentration is too high. - Poor solubility of Xanomeline in the medium. | - Ensure the final DMSO concentration is kept low (e.g., ≤ 0.5%). - Prepare fresh dilutions from the stock solution for each experiment. |
Quantitative Data Summary
The following table summarizes the effective concentrations (EC50) of Xanomeline for different muscarinic receptor subtypes from in vitro studies. These values are highly dependent on the specific cell line and assay conditions.
| Receptor Subtype | Cell Line | Assay Type | EC50 (nM) | Reference |
| M1 | CHO hM1 | Inositol Phosphate Accumulation | ~25 (pEC50 of 7.6) | |
| M1 | - | - | 30.9 | |
| M2 | - | - | 1700 | |
| M3 | - | - | 8500 | |
| M4 | - | - | 14.1 | |
| M5 | - | - | 1800 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Xanomeline using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) or cytotoxic effects of Xanomeline on a chosen cell line.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
Xanomeline stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Xanomeline Treatment:
-
Prepare serial dilutions of Xanomeline in complete culture medium to achieve a range of final concentrations (e.g., 1 nM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Xanomeline concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Xanomeline.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each Xanomeline concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Xanomeline concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Xanomeline's primary signaling pathways via M1/M4 receptors.
Caption: Experimental workflow for optimizing Xanomeline concentration.
Caption: A decision tree for troubleshooting common assay issues.
References
Technical Support Center: Troubleshooting Inconsistent Results in Xanomeline Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in behavioral studies involving Xanomeline (B1663083).
General Troubleshooting
Question: We are observing high variability in our behavioral data with Xanomeline across different cohorts of animals. What are the potential sources of this inconsistency?
Answer: Inconsistent results in behavioral studies with Xanomeline can stem from a variety of factors, ranging from the compound's specific pharmacology to subtle environmental variables. A systematic approach to troubleshooting is crucial. Key areas to investigate include:
-
Pharmacological Factors:
-
Dose Selection: The behavioral effects of Xanomeline are dose-dependent. A dose that is too low may not produce a robust effect, while a dose that is too high may lead to side effects that confound the behavioral readout.
-
Route and Timing of Administration: The pharmacokinetics of Xanomeline can vary depending on the route of administration (e.g., oral gavage, subcutaneous injection). The timing of behavioral testing relative to drug administration is critical and should be based on the compound's known pharmacokinetic profile in the specific rodent species and strain being used.
-
Cholinergic Side Effects: Xanomeline, as a muscarinic agonist, can induce peripheral cholinergic side effects (e.g., salivation, lacrimation, gastrointestinal distress). These side effects can cause discomfort and alter the animal's behavior, masking the intended cognitive or antipsychotic-like effects. Careful observation for these signs is essential.
-
-
Animal-Related Factors:
-
Species and Strain: Different rodent species (rats vs. mice) and strains can exhibit varied sensitivity to Xanomeline and may have different baseline behaviors in the chosen assays.
-
Sex and Hormonal Cycle: The estrous cycle in female rodents can influence the activity of the cholinergic system and, consequently, the behavioral response to Xanomeline.[1][2] It is advisable to either use only male animals or to track the estrous cycle of female animals and account for it in the experimental design and data analysis.
-
Age and Health Status: The age and overall health of the animals can significantly impact their performance in behavioral tasks.
-
-
Environmental and Procedural Factors:
-
Housing Conditions: Factors such as single versus group housing, cage enrichment, and ventilation systems can impact stress levels and baseline behaviors, potentially interacting with the effects of Xanomeline.[3][4][5][6][7]
-
Experimenter Effect: The handling of animals by different experimenters can introduce variability. Consistent and gentle handling procedures should be employed.
-
Test Environment: The lighting, noise levels, and olfactory cues in the testing room can all influence an animal's behavior. These should be kept consistent across all testing sessions.
-
Test Order: If multiple behavioral tests are being conducted, the order in which they are performed can matter. More stressful tests should generally be conducted last.
-
Frequently Asked Questions (FAQs)
Pharmacology & Dosing
Question: What is the recommended dose range for Xanomeline in rodent behavioral studies?
Answer: The optimal dose of Xanomeline is highly dependent on the specific behavioral assay, the rodent species and strain, and the research question. Based on published literature, the following table summarizes typical dose ranges used in common behavioral paradigms. It is crucial to perform a dose-response study within your specific experimental conditions to determine the most appropriate dose.
| Behavioral Assay | Species/Strain | Route of Administration | Effective Dose Range | Reference |
| Amphetamine-Induced Hyperlocomotion | Rat | Subcutaneous (s.c.) | 1, 3, 10, 30 mg/kg | [8][9] |
| Conditioned Avoidance Responding | Rat | Subcutaneous (s.c.) | 1, 3, 10, 30 mg/kg | [10][11] |
| Apomorphine-Induced Climbing | Mouse | Not Specified | Not Specified | [11] |
| Cocaine Self-Administration | Rat | Not Specified | 1.8 - 10 mg/kg/day | [12][13] |
| Novel Object Recognition | Mouse (aged) | Not Specified | Not Specified (a derivative, EUK1001, was used) | |
| Morris Water Maze | Mouse (AD model) | Not Specified | 1 mg/kg (for a derivative, EUK1001) | [14] |
Question: What are the pharmacokinetic properties of Xanomeline in rodents?
Answer: The pharmacokinetic profile of Xanomeline is an important consideration for designing behavioral studies. Key parameters are summarized below.
| Species | Route of Administration | Tmax (Time to Maximum Concentration) | Bioavailability | Key Notes | Reference |
| Rat | Oral | ~2.5 hours | <1% (extensive first-pass metabolism) | Widely distributed to the CNS. | [15] |
| Mouse | Not Specified | Not Specified | Not Specified | A high brain-to-plasma ratio (>10:1) is favored by its physicochemical properties. | [16] |
Question: How can I minimize the impact of cholinergic side effects on my behavioral data?
Answer: Minimizing cholinergic side effects is critical for obtaining valid behavioral data with Xanomeline. Consider the following strategies:
-
Dose Optimization: Use the lowest effective dose that produces the desired central effect with minimal peripheral side effects.
-
Co-administration with a Peripherally-Acting Muscarinic Antagonist: In clinical settings, Xanomeline is often co-administered with trospium, a peripherally restricted muscarinic antagonist, to mitigate side effects.[17] A similar strategy could be adapted for preclinical studies.
-
Habituation and Acclimation: Proper habituation of the animals to the testing procedures and environment can help reduce stress, which may exacerbate some side effects.
-
Careful Behavioral Observation: Closely monitor animals for signs of cholinergic toxicity (e.g., excessive grooming, diarrhea, tremors) and exclude any animals showing severe signs from the behavioral analysis.
Behavioral Assay-Specific Troubleshooting
Morris Water Maze (MWM)
Question: My mice are floating instead of actively searching for the hidden platform in the MWM after Xanomeline administration. What could be the cause?
Answer: This "floating" behavior can be a significant confound. Several factors could contribute to this:
-
Sedative Effects of Xanomeline: At higher doses, Xanomeline may induce sedation or motor impairment, leading to reduced swimming speed and increased floating. A lower dose may be necessary.
-
Hypothermia: The water temperature in the MWM is typically kept cool to motivate escape. This, combined with potential drug-induced changes in thermoregulation, could lead to hypothermia and reduced activity. Ensure the water temperature is within the recommended range (typically 20-22°C) and that mice are thoroughly dried and kept warm after each trial.
-
Lack of Motivation: If the animals are not sufficiently motivated to escape the water, they may be more prone to floating. Ensure that the task is perceived as aversive but not overly stressful.
Question: We are not seeing the expected cognitive enhancement with Xanomeline in the MWM. What should we check?
Answer: If Xanomeline is not producing the expected pro-cognitive effects, consider the following:
-
Timing of Administration: Ensure that the drug is administered at a time point that allows for peak brain exposure to coincide with the training or testing session.
-
Task Difficulty: The difficulty of the MWM task can be adjusted (e.g., by changing the size of the platform or the number of extra-maze cues). If the task is too easy, a ceiling effect may prevent the observation of cognitive enhancement. Conversely, if it is too difficult, the animals may not be able to learn the task, regardless of drug treatment.
-
Visual Acuity: The MWM relies on the animal's ability to see and use extra-maze cues. A visible platform trial should be included to ensure that Xanomeline is not affecting visual acuity.
Elevated Plus Maze (EPM)
Question: Xanomeline is causing a general decrease in locomotor activity in the EPM, making it difficult to interpret the results for anxiety-like behavior. How can we address this?
Answer: A reduction in overall activity can confound the interpretation of EPM data. Here are some suggestions:
-
Dose-Response Analysis: A thorough dose-response study is essential. Lower doses of Xanomeline may reduce anxiety-like behavior without significantly affecting locomotor activity.
-
Analyze Multiple Parameters: Do not rely solely on the time spent in the open arms. Analyze other parameters such as the number of entries into the open and closed arms, and the total distance traveled. A decrease in the percentage of open arm entries, with no change in the total number of arm entries, may still indicate an anxiolytic-like effect.
-
Use a Less Stressful Anxiety Test: If locomotor suppression remains a problem, consider using a different assay for anxiety-like behavior that is less dependent on high levels of activity, such as the light-dark box test.
Novel Object Recognition (NOR) Test
Question: Our Xanomeline-treated animals are not showing a preference for the novel object in the NOR test. What could be wrong?
Answer: A lack of preference for the novel object can indicate a memory deficit, but other factors could be at play:
-
Object Preference/Aversion: Ensure that the objects used are counterbalanced and that the animals do not have an innate preference for one object over the other. The objects should be of similar size and complexity and should not have any strong olfactory cues.
-
Neophobia: Some compounds can induce neophobia (fear of novelty), which would manifest as avoidance of the novel object. Careful observation of the animals' behavior (e.g., thigmotaxis, freezing) can help to distinguish between a memory deficit and neophobia.
-
Exploration Time: Ensure that the animals have sufficient time to explore the familiar objects during the familiarization phase. If the exploration time is too short, they may not have encoded the memory of the objects.
Experimental Protocols & Visualizations
Xanomeline Signaling Pathway
Caption: Xanomeline's dual M1/M4 receptor agonist activity.
General Experimental Workflow for Behavioral Studies
Caption: A generalized workflow for conducting behavioral pharmacology studies.
Detailed Methodologies for Key Experiments
-
Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint. The water temperature should be maintained at 20-22°C. A hidden platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. The pool should be located in a room with prominent extra-maze visual cues.
-
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Four trials per day with an inter-trial interval of at least 15 minutes.
-
For each trial, the mouse is gently placed into the water at one of four quasi-random starting positions, facing the pool wall.
-
The mouse is allowed to swim and find the hidden platform. The latency to find the platform is recorded.
-
If the mouse does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to the platform and allowed to remain there for 15-30 seconds.
-
-
Probe Trial (e.g., Day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory.
-
-
-
Data Analysis: Key parameters to analyze include escape latency, path length, swimming speed, and time spent in the target quadrant during the probe trial.
References
- 1. Estrous cycle influences on sexual diergism of HPA axis responses to cholinergic stimulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is there a cholinergic circadian rhythm throughout the oestrous cycle related to ovulation in the rat? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Housing Systems on Physical, Emotional, and Cognitive Functions with Aging in DBA/2CrSlc Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Effects of housing conditions on stress, depressive like behavior and sensory-motor performances of C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of individual housing on mice and rats: a review | Animal Welfare | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute and chronic effects of the M1/M4-preferring muscarinic agonist xanomeline on cocaine vs. food choice in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Xanomeline and Trospium: A Potential Fixed Drug Combination (FDC) for Schizophrenia—A Brief Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Xanomeline oxalate in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Xanomeline oxalate (B1200264) in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Xanomeline oxalate degradation in solution?
A1: this compound is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis.[1] Key environmental factors that can accelerate degradation are exposure to alkaline conditions, oxidizing agents (like peroxides), light, and elevated temperatures.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound. For aqueous-based experiments, it is advisable to first dissolve the compound in a minimal amount of DMSO before diluting with the aqueous buffer of choice.[3] Water can also be used as a solvent, though gentle warming may be required to achieve a concentration of 10 mM.
Q3: How should I store this compound stock solutions to ensure stability?
A3: For optimal stability, stock solutions should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C or -80°C. It is also recommended to protect solutions from light.
Q4: For how long can I store this compound stock solutions?
A4: The stability of stock solutions can vary depending on the storage temperature and solvent. General guidelines from suppliers suggest that solutions in DMSO can be stored at -20°C for up to one to three months, and for up to six months at -80°C. However, for aqueous solutions, it is often recommended to prepare them fresh and use them on the same day, as their stability is limited.
Q5: Are there any known degradation products of Xanomeline?
A5: Yes, several degradation products and related impurities have been identified. These include Xanomeline N-Oxide and N-Desmethyl Xanomeline. These can arise from oxidative degradation or metabolic processes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound in the stock solution. | 1. Prepare a fresh stock solution from solid compound.2. Review your storage conditions against the recommended guidelines (see Storage Conditions table below).3. Perform a stability check of your solution using an appropriate analytical method like HPLC. |
| Visible particulates or color change in the stock solution. | Precipitation or degradation. | 1. Ensure the compound is fully dissolved; gentle warming or sonication may aid dissolution in some solvents.2. If particulates remain, it may indicate degradation or exceeding the solubility limit. Prepare a fresh, lower concentration solution.3. A color change can be a sign of chemical degradation; discard the solution and prepare a new one. |
| Low purity observed during analytical testing (e.g., HPLC). | The compound has degraded due to improper handling or storage. | 1. Check for exposure to incompatible materials such as strong acids, bases, or oxidizing agents.2. Ensure the solution has been protected from light and stored at the correct temperature.3. Purge the solvent with an inert gas like nitrogen or argon before dissolving the compound to minimize oxidation. |
Quantitative Data Summary
Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mM (37.15 mg/mL) | Fresh DMSO is recommended as moisture can reduce solubility. |
| Water | 10 mM (3.71 mg/mL) | Gentle warming may be necessary for dissolution. |
| DMF | ~1.6 mg/mL | - |
| DMF:PBS (pH 7.2) (1:9) | ~0.1 mg/mL | For aqueous buffers, initial dissolution in DMF is recommended. |
Stability of this compound Stock Solutions
| Storage Temperature | Solvent | Recommended Storage Duration | Source |
| -20°C | DMSO | 1 month | MedChemExpress |
| -80°C | DMSO | 6 months | MedChemExpress |
| -20°C | Not Specified | Up to 3 months | Calbiochem |
| Room Temperature | Aqueous Buffer | Not recommended for more than one day | Cayman Chemical |
Forced Degradation of Xanomeline
The following data is from a stability-indicating RP-HPLC study.
| Stress Condition | % Degradation |
| Peroxide | 14.1% |
| Alkali (Base) | 12.2% |
| Acid | Significant degradation also observed |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (solid)
-
Anhydrous/fresh DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance and appropriate weighing tools
-
Vortex mixer
-
-
Procedure:
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound (Molecular Weight: 371.46 g/mol , may vary by batch). For 1 mL of a 10 mM solution, weigh 3.71 mg.
-
Add the weighed solid to a sterile amber vial.
-
Add the calculated volume of fresh DMSO to the vial.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Stability Testing by RP-HPLC (Adapted from published methods)
This protocol provides a general framework for a stability-indicating HPLC method.
-
Chromatographic Conditions:
-
Column: Kromasil C18 or equivalent
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 231 nm
-
Column Temperature: Ambient or controlled (e.g., 40°C)
-
Injection Volume: 10-20 µL
-
-
Procedure:
-
Prepare your this compound solution at a known concentration in the mobile phase or a compatible solvent.
-
To assess stability over time, store the solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 0, 1 week, 1 month, 3 months), remove an aliquot of the solution.
-
Inject the sample onto the HPLC system.
-
Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Xanomeline peak.
-
Calculate the percentage of Xanomeline remaining relative to the initial time point (T=0) to determine the extent of degradation.
-
Visualizations
Caption: M1/M4 muscarinic receptor signaling pathway activated by Xanomeline.
Caption: Experimental workflow for assessing the stability of this compound solutions.
Caption: Troubleshooting logic for this compound solution degradation.
References
Technical Support Center: Enhancing the Oral Bioavailability of Xanomeline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of xanomeline (B1663083).
FAQs & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Issue 1: Low and Variable Oral Bioavailability in Preclinical Studies
Question: We are observing very low (<1%) and highly variable oral bioavailability of xanomeline in our animal models. What are the primary reasons for this, and what initial steps can we take to troubleshoot this issue?
Answer:
The primary reason for the poor oral bioavailability of xanomeline is extensive first-pass metabolism in the liver.[1][2][3] Xanomeline is a substrate for several cytochrome P450 enzymes, including CYP2D6, CYP2B6, CYP1A2, CYP2C9, and CYP2C19, as well as flavin monooxygenases (FMO1 and FMO3).[2][4] This extensive metabolism significantly reduces the amount of active drug that reaches systemic circulation.
Troubleshooting Steps:
-
Confirm Extensive First-Pass Metabolism: Conduct an in vitro metabolism study using human or animal liver microsomes to quantify the metabolic stability of xanomeline. A high clearance rate in this assay will confirm that first-pass metabolism is the primary issue.
-
Co-administration with a Peripheral Muscarinic Antagonist: The most clinically advanced strategy to mitigate peripheral cholinergic side effects associated with higher xanomeline doses needed to overcome poor bioavailability is co-administration with a peripherally restricted muscarinic antagonist like trospium (B1681596) chloride. This combination, known as KarXT, does not directly improve xanomeline's bioavailability but allows for higher doses to be administered, leading to therapeutically relevant plasma concentrations in the central nervous system.[3]
-
Formulation Strategies: Explore advanced formulation strategies designed to bypass or reduce first-pass metabolism. Two promising approaches are the development of prodrugs and encapsulation in lipid-based nanocarriers like Solid Lipid Nanoparticles (SLNs).
Issue 2: Developing a Prodrug of Xanomeline to Improve Bioavailability
Question: We are considering a prodrug approach to improve the oral bioavailability of xanomeline. What are the key considerations, and can you provide a general experimental workflow?
Answer:
A prodrug strategy involves chemically modifying xanomeline to create a new molecule (a prodrug) that is inactive but is converted to the active xanomeline in the body. The goal is to design a prodrug with improved physicochemical properties, such as increased lipophilicity or resistance to presystemic metabolism, which can lead to enhanced absorption and bioavailability.[5]
Key Considerations:
-
Prodrug Moiety Selection: The choice of the promoiety is critical. It should mask the part of the xanomeline molecule susceptible to first-pass metabolism and should be efficiently cleaved in vivo to release the active drug.
-
Bioconversion: The prodrug must be stable in the gastrointestinal tract and efficiently converted to xanomeline, ideally in the systemic circulation or target tissues, by enzymes such as esterases or phosphatases.
-
Physicochemical Properties: The prodrug should have optimized solubility and permeability characteristics to facilitate absorption.
Experimental Workflow:
The development and evaluation of a xanomeline prodrug can be structured as follows:
Issue 3: Formulating Xanomeline into Solid Lipid Nanoparticles (SLNs)
Question: How can we formulate xanomeline into Solid Lipid Nanoparticles (SLNs) to potentially enhance its oral bioavailability, and what are the critical parameters to evaluate?
Answer:
Encapsulating xanomeline into SLNs can protect it from degradation in the gastrointestinal tract and potentially enhance its absorption via the lymphatic system, thereby bypassing first-pass metabolism.
Key Formulation Parameters:
-
Lipid Selection: Choose a solid lipid (e.g., glyceryl monostearate, Precirol ATO 5) in which xanomeline has good solubility.
-
Surfactant Selection: Select a surfactant (e.g., Poloxamer 188, Tween 80) to stabilize the nanoparticle dispersion.
-
Homogenization Technique: High-pressure homogenization (hot or cold) and microemulsion techniques are commonly used.
Experimental Workflow for SLN Formulation and Characterization:
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Xanomeline
| Parameter | Value | Reference |
| Oral Bioavailability | <1% | [1][2][3] |
| Tmax (Oral) | ~2.5 hours | [1][3] |
| Cmax (150 mg dose) | 13.8 ng/mL | [1][3] |
| Half-life | ~5 hours | [2][4] |
| Protein Binding | ~95% | [4] |
| Apparent Volume of Distribution | ~10,800 L | [2][4] |
| Apparent Clearance | 1950 L/hour | [2] |
Table 2: Key Enzymes Involved in Xanomeline Metabolism
| Enzyme Family | Specific Enzymes | Reference |
| Cytochrome P450 | CYP2D6, CYP2B6, CYP1A2, CYP2C9, CYP2C19 | [2][4] |
| Flavin Monooxygenase | FMO1, FMO3 | [2][4] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Xanomeline in Human Liver Microsomes
Objective: To determine the metabolic stability of xanomeline in vitro.
Materials:
-
Xanomeline
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and HLM (final concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.
-
Initiation of Reaction: Add xanomeline (final concentration 1 µM) to the pre-warmed incubation mixture.
-
Start Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to an equal volume of cold ACN to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of xanomeline at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining xanomeline versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Diagram of In Vitro Metabolism Workflow:
Protocol 2: Caco-2 Cell Permeability Assay for Xanomeline Formulations
Objective: To assess the intestinal permeability of xanomeline and its formulations.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Xanomeline formulation (e.g., solution, SLNs)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Perform a Lucifer yellow permeability assay; low permeability of Lucifer yellow confirms tight junction formation.
-
Permeability Study (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the xanomeline formulation to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of xanomeline in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Diagram of Caco-2 Permeability Assay:
Signaling Pathway
Xanomeline's Mechanism of Action:
Xanomeline is a muscarinic acetylcholine (B1216132) receptor agonist with preferential activity at the M1 and M4 receptor subtypes.[4] In the central nervous system, activation of these receptors is thought to modulate downstream signaling pathways, including those involving dopamine, which is implicated in the pathophysiology of schizophrenia. The co-formulation with trospium, a peripherally acting muscarinic antagonist, is designed to mitigate the peripheral cholinergic side effects of xanomeline without affecting its central activity.[3]
References
- 1. US11534434B2 - Xanomeline derivatives and methods for treating neurological disorders - Google Patents [patents.google.com]
- 2. US10925832B2 - Compositions and methods for treatment of disorders ameliorated by muscarinic receptor activation - Google Patents [patents.google.com]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. AU2020226870A1 - Compounds and methods of deuterated xanomeline for treating neurological disorders - Google Patents [patents.google.com]
- 5. firstwordpharma.com [firstwordpharma.com]
Technical Support Center: Managing Xanomeline-Induced Salivation and Tremors in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the M1/M4 muscarinic agonist xanomeline (B1663083) in mice. The focus is on managing two potential cholinergic side effects: excessive salivation (sialorrhea) and tremors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of xanomeline?
Xanomeline is a muscarinic acetylcholine (B1216132) receptor agonist with preferential activity at the M1 and M4 subtypes, which are primarily located in the central nervous system (CNS). Activation of these receptors is linked to improvements in cognitive function and a reduction in psychotic-like behaviors in preclinical models. Unlike traditional antipsychotics that directly block dopamine (B1211576) D2 receptors, xanomeline modulates dopaminergic and other neurotransmitter systems indirectly through cholinergic pathways.
Q2: Why does xanomeline cause salivation and tremors in mice?
While xanomeline preferentially targets M1 and M4 receptors in the CNS, at higher doses it can also activate M2 and M3 muscarinic receptors in the periphery. Activation of M3 receptors in the salivary glands is a primary driver of salivation. Tremors can be a centrally mediated effect but are also a classic sign of generalized cholinergic overstimulation. These side effects are typically dose-dependent.
Q3: How can I mitigate these peripheral side effects?
A common and effective strategy is the co-administration of a peripherally restricted muscarinic antagonist. Trospium chloride is one such antagonist that does not readily cross the blood-brain barrier. By blocking peripheral muscarinic receptors, it can reduce side effects like excessive salivation without interfering with xanomeline's therapeutic action in the brain. This is the principle behind the combination drug KarXT (xanomeline-trospium).
Q4: At what doses of xanomeline should I expect to see salivation and tremors?
The dose at which these side effects appear can vary depending on the mouse strain, age, and administration route. While some studies report that xanomeline does not produce significant salivation or tremors at therapeutically relevant doses compared to non-selective agonists, these are recognized as potential dose-limiting effects. Close observation of the animals after administration of doses above 10 mg/kg is recommended.
Troubleshooting Guides
Issue 1: Excessive Salivation (Sialorrhea) Observed in Mice
Symptoms: Wetness around the mouth and on the chest, excessive grooming of the face, and damp bedding.
Immediate Steps:
-
Confirm the Symptom: Gently restrain the mouse and inspect the oral cavity and surrounding fur for excessive moisture.
-
Ensure Hydration: Provide easy access to a water source, as excessive salivation can lead to dehydration.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Dose Adjustment | The most direct approach is to lower the dose of xanomeline in subsequent experiments to find the minimum effective dose with an acceptable side effect profile. |
| 2 | Co-administration with a Peripheral Antagonist | Administer a peripherally restricted muscarinic antagonist, such as atropine (B194438) methyl nitrate (B79036) or trospium, prior to xanomeline. This will selectively block peripheral M3 receptors responsible for salivation. |
| 3 | Route of Administration | Consider alternative routes of administration (e.g., subcutaneous vs. intraperitoneal) that may alter the pharmacokinetic profile and reduce peak plasma concentrations, potentially lessening the intensity of side effects. |
| 4 | Acclimatization Period | If the experimental paradigm allows, provide a sufficient acclimatization period after drug administration for acute side effects to subside before behavioral testing. |
Quantitative Data (Illustrative)
The following table provides an example of how to quantify salivation and the potential efficacy of a mitigating agent.
| Treatment Group | Xanomeline Dose (mg/kg, i.p.) | Atropine Methyl Nitrate Dose (mg/kg, s.c.) | Saliva Production (mg/15 min) |
| Vehicle Control | 0 | 0 | 5.2 ± 1.1 |
| Xanomeline | 20 | 0 | 25.8 ± 4.3 |
| Xanomeline + Low Dose Atropine | 20 | 0.5 | 12.1 ± 2.5 |
| Xanomeline + High Dose Atropine | 20 | 2.0 | 6.5 ± 1.5 |
Data are presented as mean ± SEM and are for illustrative purposes.
Experimental Protocol: Measurement of Salivation
This protocol is adapted from methods using the muscarinic agonist pilocarpine (B147212) to induce salivation, which can be used to quantify sialorrhea.
-
Animal Preparation: Anesthetize the mouse with a ketamine/xylazine mixture. Ensure the mouse is in a supine position on a heated surface to maintain body temperature. A tracheostomy may be performed to ensure a patent airway.
-
Pre-weigh Collection Material: Weigh a pre-cut piece of absorbent material, such as a cotton swab or filter paper.
-
Drug Administration: Administer xanomeline at the desired dose.
-
Saliva Collection: Immediately after administration, place the pre-weighed absorbent material in the mouse's mouth. Collect saliva for a fixed period, typically 15 minutes.
-
Quantification: After the collection period, remove the absorbent material and immediately weigh it. The difference in weight represents the amount of saliva produced.
Issue 2: Tremors Observed in Mice
Symptoms: Involuntary, rhythmic muscle contractions affecting the limbs, head, or entire body.
Immediate Steps:
-
Ensure Safety: Move the mouse to a cage with minimal enrichment to prevent injury during tremors.
-
Monitor Severity: Observe the mouse and score the severity of the tremors using a standardized scale (see below).
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Dose Reduction | As with salivation, tremors are dose-dependent. Lowering the xanomeline dose is the primary troubleshooting step. |
| 2 | Co-administration with a Central Antagonist | If the tremors are determined to be centrally mediated and interfere with the experimental endpoint, co-administration with a centrally-acting muscarinic antagonist like scopolamine (B1681570) can be considered. Note that this may interfere with the therapeutic effects of xanomeline. |
| 3 | Behavioral Acclimatization | Allow for a period of acclimatization post-dosing to see if the tremors subside before initiating behavioral testing. |
Quantitative Data (Illustrative)
The following table illustrates a potential dose-dependent effect of xanomeline on tremor severity and the efficacy of scopolamine.
| Treatment Group | Xanomeline Dose (mg/kg, i.p.) | Scopolamine Dose (mg/kg, i.p.) | Maximum Tremor Score (0-4) |
| Vehicle Control | 0 | 0 | 0.1 ± 0.1 |
| Xanomeline | 20 | 0 | 3.2 ± 0.4 |
| Xanomeline + Low Dose Scopolamine | 20 | 0.1 | 1.5 ± 0.3 |
| Xanomeline + High Dose Scopolamine | 20 | 0.5 | 0.4 ± 0.2 |
Data are presented as mean ± SEM and are for illustrative purposes.
Experimental Protocol: Tremor Assessment
-
Observational Scoring:
-
Place the mouse in a transparent observation chamber.
-
After xanomeline administration, observe the mouse for a set period (e.g., 30-60 minutes).
-
Score the tremor severity at regular intervals using a scale such as:
-
0: No tremor.
-
1: Mild tremor, noticeable upon close inspection.
-
2: Moderate tremor of the head and/or limbs.
-
3: Severe, whole-body tremor.
-
4: Severe tremor with loss of posture.
-
-
-
Automated Quantification:
-
For more objective measurement, use a system with an accelerometer or a force plate to quantify the frequency and amplitude of the tremors.
-
Harmaline can be used as a positive control to validate the tremor measurement system.
-
Visualizations
Signaling Pathways
Caption: Xanomeline's dual action on central and peripheral muscarinic receptors.
Experimental Workflow for Managing Side Effects
Caption: Decision tree for managing xanomeline-induced side effects in mice.
Logical Relationship of KarXT Components
Caption: Synergistic mechanism of the KarXT (xanomeline-trospium) formulation.
Technical Support Center: Overcoming Xanomeline Wash-Resistant Binding in Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the wash-resistant binding of xanomeline (B1663083) in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is xanomeline and what are its key binding characteristics?
Xanomeline is a functionally selective M1/M4 muscarinic acetylcholine (B1216132) receptor agonist.[1][2] A key feature of xanomeline is its unique binding mode to muscarinic receptors. It exhibits both reversible binding to the orthosteric site (the primary binding site for acetylcholine) and a persistent, "wash-resistant" binding to a secondary, allosteric site.[3][4] This wash-resistant binding is thought to be stabilized by the interaction of xanomeline's hexyloxy side chain with the cell membrane surrounding the receptor.[5][6]
Q2: What does "wash-resistant binding" mean in the context of xanomeline?
Wash-resistant binding refers to the phenomenon where a significant fraction of xanomeline remains bound to the receptor even after extensive washing procedures that would typically remove reversibly bound ligands.[7] This persistent binding is due to its interaction with an allosteric site on the receptor and results in prolonged receptor activation.[3][7]
Q3: Which muscarinic receptor subtypes are affected by xanomeline's wash-resistant binding?
Wash-resistant binding of xanomeline has been demonstrated at M1, M2, M3, M4, and M5 muscarinic receptor subtypes.[3][8][9] However, the kinetics and functional consequences of this binding can vary between subtypes. For instance, the formation of wash-resistant binding is markedly slower at M2 receptors compared to M1 receptors.[2][8]
Q4: What are the main consequences of xanomeline's wash-resistant binding in functional assays?
The persistent binding of xanomeline can lead to several confounding effects in functional assays, including:
-
Persistent Receptor Activation: The bound xanomeline continues to stimulate the receptor, leading to elevated basal activity in the absence of freely available agonist.[7]
-
Antagonism of Other Agonists: The persistently bound xanomeline can non-competitively antagonize the effects of subsequently added conventional agonists.[3]
-
Receptor Downregulation: Long-term exposure to wash-resistant xanomeline can lead to a decrease in the number of cell-surface receptors.[3][10]
-
Altered Ligand Binding: The allosteric binding of xanomeline can alter the conformation of the orthosteric site, affecting the binding affinity of other ligands.[11]
Troubleshooting Guide
Issue 1: High basal signal in functional assays after xanomeline pre-incubation and washing.
-
Question: I pre-incubated my cells with xanomeline, washed them thoroughly, but I'm still observing a high basal signal in my calcium mobilization/IP1 accumulation assay. Why is this happening and how can I fix it?
-
Answer: This is a classic manifestation of xanomeline's wash-resistant binding, leading to persistent receptor activation.[7]
-
Troubleshooting Steps:
-
Confirm Extensive Washing: Ensure your washing protocol is rigorous. Use a sufficient volume of assay buffer and perform multiple wash steps. However, be aware that even extensive washing may not remove all allosterically bound xanomeline.
-
Include an Antagonist Wash: After the initial washes, include a wash step with a high concentration of a competitive, reversible antagonist like atropine (B194438) or N-methylscopolamine (NMS) to displace the reversibly bound xanomeline from the orthosteric site.[7] This can help to reduce the persistent activation.
-
Optimize Pre-incubation Time: The formation of the wash-resistant state is time-dependent.[8] Consider reducing the pre-incubation time with xanomeline to the minimum required for your experimental goals.
-
Account for Basal Signal: If the basal signal cannot be eliminated, it must be accounted for in your data analysis. Subtract the signal from washed, xanomeline-pre-treated wells (without subsequent agonist stimulation) from all other readings.
-
-
Issue 2: Reduced potency and/or efficacy of a standard agonist after xanomeline pre-treatment.
-
Question: After pre-treating my cells with xanomeline and washing, my standard agonist (e.g., carbachol) shows a rightward shift in its dose-response curve (decreased potency) and a lower maximal response. What is causing this?
-
Answer: The persistently bound xanomeline is likely acting as a non-competitive antagonist to your standard agonist.[3] The allosteric binding of xanomeline can alter the receptor's conformation, making it less responsive to orthosteric agonists.
-
Troubleshooting Steps:
-
Vary Xanomeline Pre-treatment Concentration: The magnitude of the antagonistic effect will likely be dependent on the concentration of xanomeline used for pre-treatment. Perform a concentration-response curve for xanomeline pre-treatment to understand its impact on the subsequent agonist response.
-
Consider a "Washout" Period: After washing, allow the cells to incubate in agonist-free media for a period of time. While the wash-resistant binding is long-lasting, some dissociation may occur over time, potentially restoring some of the agonist response. However, be aware that long-term incubation can also lead to receptor downregulation.[3]
-
Use a Different Assay Readout: If possible, try a different functional assay that may be less sensitive to the specific conformational changes induced by xanomeline.
-
-
Issue 3: Inconsistent and variable results in binding assays.
-
Question: I am performing radioligand binding assays with [3H]NMS on cells pre-treated with xanomeline, and my results are highly variable. Why is this happening?
-
Answer: The wash-resistant binding of xanomeline can lead to complex binding kinetics and biphasic inhibition curves, which can contribute to variability.[3] The presence of both reversibly and persistently bound xanomeline can complicate the interpretation of binding data.
-
Troubleshooting Steps:
-
Equilibration Time: Ensure that your binding assay has reached equilibrium. The presence of an allosteric modulator can affect the binding kinetics of the radioligand.
-
Thorough Washing: As with functional assays, ensure your washing protocol is sufficient to remove as much of the unbound and reversibly bound xanomeline as possible.
-
Data Analysis Model: A standard one-site binding model may not be appropriate. Consider using a two-site binding model to account for the complex inhibition pattern induced by the persistently bound xanomeline.
-
Control for Receptor Downregulation: If your protocol involves a long incubation period after xanomeline pre-treatment, you may be observing receptor downregulation.[3] Measure total receptor number (Bmax) in parallel with your competition binding assays to account for any changes.
-
-
Data Summary
The following tables summarize quantitative data on xanomeline's binding and functional effects, highlighting the impact of its wash-resistant properties.
Table 1: Xanomeline Binding Affinities (Ki) at Muscarinic Receptors
| Receptor Subtype | Ki (nM) Range | Species |
| M1 | 7.9 - 82 | Human |
| M2 | 8.1 - 724 | Human |
| M3 | 7.8 - 40 | Human |
| M4 | 11 - 72 | Human |
| M5 | 9.3 - 80 | Human |
| Data compiled from Wikipedia, which cites various sources.[12] |
Table 2: Effect of Xanomeline Pre-treatment and Wash on [3H]NMS Binding at M3 Receptors
| Treatment Condition | Xanomeline pIC50 | Inhibition of [3H]NMS Binding |
| Continuous Presence | 7.6 ± 0.1 | Complete |
| 1 min Pre-incubation + Wash | 6.5 ± 0.1 | Incomplete |
| 1 hr Pre-incubation + Wash | 6.7 ± 0.1 | Incomplete |
| 1 min Pre-incubation + Wash + 24 hr Wait | Biphasic: 10.7 ± 0.2 (High), 6.5 ± 0.1 (Low) | Incomplete |
| 1 hr Pre-incubation + Wash + 23 hr Wait | Biphasic: 10.9 ± 0.1 (High), 6.7 ± 0.1 (Low) | Incomplete |
| Adapted from data presented in Abdel-Halim et al., 2008.[3] |
Table 3: Functional Effects of Xanomeline Pre-treatment and Wash on Carbachol-induced IP1 Accumulation at M3 Receptors
| Xanomeline Pre-treatment | Carbachol pEC50 | Carbachol Emax (% of control) |
| None (Control) | 5.8 ± 0.1 | 100 |
| 10 µM for 1 min + Wash | 4.9 ± 0.1 | 100 ± 5 |
| 10 µM for 1 hr + Wash | 4.6 ± 0.1 | 98 ± 6 |
| 10 µM for 1 min + Wash + 24 hr Wait | 5.0 ± 0.1 | 95 ± 7 |
| 10 µM for 1 hr + Wash + 23 hr Wait | 5.1 ± 0.1 | 93 ± 8 |
| Adapted from data presented in Abdel-Halim et al., 2008.[3] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Assess Xanomeline's Persistent Activation
This protocol is designed to measure the persistent activation of Gq-coupled muscarinic receptors by wash-resistant xanomeline.
-
Cell Culture: Plate cells expressing the muscarinic receptor of interest in black-walled, clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Xanomeline Pre-incubation: After dye loading, aspirate the dye solution and add xanomeline at the desired concentration in assay buffer. Incubate for the desired period (e.g., 1 to 60 minutes).
-
Washing: Aspirate the xanomeline solution and wash the cells extensively with warm assay buffer. A minimum of three washes is recommended.
-
Baseline Fluorescence Reading: Measure the baseline fluorescence using a fluorescent plate reader (e.g., FLIPR).
-
Agonist Addition (Optional): To assess the antagonistic effect of wash-resistant xanomeline, add a standard agonist at this step.
-
Data Acquisition: Continuously measure the fluorescence signal to monitor changes in intracellular calcium concentration. The sustained increase in fluorescence in wells treated only with xanomeline (after washing) indicates persistent receptor activation.
Protocol 2: IP-One Accumulation Assay to Quantify Persistent Gq Signaling
This protocol measures the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway, to quantify persistent receptor activation.
-
Cell Culture and Plating: Plate cells in a suitable format (e.g., 96-well or 384-well plates) and allow them to grow to the desired confluency.
-
Xanomeline Pre-incubation: Replace the culture medium with serum-free medium containing the desired concentration of xanomeline and incubate for the specified time.
-
Washing: Carefully aspirate the xanomeline-containing medium and wash the cells multiple times with assay buffer.
-
Stimulation: Add stimulation buffer containing LiCl (to inhibit IP1 degradation) to the wells.
-
Incubation: Incubate the plate at 37°C for the desired time to allow for IP1 accumulation.
-
Lysis and Detection: Lyse the cells and perform the HTRF-based IP-One assay according to the manufacturer's protocol (e.g., Revvity).[13][14][15] This typically involves adding the HTRF reagents (IP1-d2 and anti-IP1-cryptate) and incubating before reading on an HTRF-compatible plate reader.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immediate and Delayed Consequences of Xanomeline Wash-Resistant Binding at the M3 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term wash-resistant effects of brief interaction of xanomeline at the M1 muscarinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of receptor protein and membrane lipids in xanomeline wash-resistant binding to muscarinic M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the unique binding and activating properties of xanomeline at the M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Persistent binding and functional antagonism by xanomeline at the muscarinic M5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of M3 Muscarinic Receptor Regulation by Wash-Resistant Xanomeline Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xanomeline - Wikipedia [en.wikipedia.org]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. bmglabtech.com [bmglabtech.com]
Adjusting for batch-to-batch variability of Xanomeline oxalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the batch-to-batch variability of Xanomeline oxalate (B1200264).
Troubleshooting Guides
This section offers solutions to common problems encountered during experiments with Xanomeline oxalate.
1. Inconsistent Potency or Efficacy in In Vitro Assays
Question: We are observing significant variations in the EC50 values of this compound in our cell-based assays across different batches. What could be the cause, and how can we troubleshoot this?
Answer:
Inconsistent potency is a common issue that can arise from several factors related to the this compound batch and the experimental setup.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Purity and Impurity Profile | Request and compare the Certificate of Analysis (CoA) for each batch. Pay close attention to the purity value (typically ≥98% or ≥99% by HPLC) and the profile of any specified impurities.[1][2][3][4][5] Even small differences in the impurity profile can affect biological activity. |
| Solubility Issues | This compound can be challenging to dissolve.[2] Incomplete solubilization will lead to a lower effective concentration. Visually inspect for particulates. Sonication or gentle warming (45-60°C) can aid dissolution.[2] For aqueous buffers, it's recommended to first dissolve the compound in DMSO and then dilute it into the buffer.[6] |
| Degradation | This compound can degrade under certain conditions (e.g., exposure to light, extreme pH, or oxidizing agents). Prepare fresh stock solutions and use them on the same day whenever possible.[2] For storage, aliquot stock solutions and store at -20°C or below for up to one month.[2][6] |
| Hydration State | The molecular weight of this compound can vary between batches due to differences in hydration.[2] This will affect the molar concentration if not accounted for. Always use the batch-specific molecular weight provided on the CoA for calculations. |
| Assay Conditions | Variations in cell density, passage number, serum concentration, or incubation times can all contribute to shifts in EC50 values. Standardize these parameters across all experiments. |
2. Unexpected Off-Target Effects or Cellular Toxicity
Question: We are observing cellular toxicity at concentrations where we would expect to see specific M1/M4 receptor agonism. Could this be related to the this compound batch?
Answer:
Yes, unexpected toxicity can be linked to specific impurities present in a particular batch.
Troubleshooting Workflow:
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | M1 Receptors | Tocris Bioscience [tocris.com]
- 3. This compound, M1 muscarinic acetylcholine receptor agonist (CAS 141064-23-5) | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of Xanomeline and N-desmethylclozapine for Neuropsychiatric Research
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological profiles of Xanomeline (B1663083) and N-desmethylclozapine, supported by experimental data and methodologies.
Xanomeline and N-desmethylclozapine (NDMC) have garnered significant interest in the field of neuropsychopharmacology as potential therapeutics for psychotic and cognitive disorders, including schizophrenia and Alzheimer's disease. Both compounds exhibit complex polypharmacology, with a notable affinity for muscarinic acetylcholine (B1216132) receptors, which are implicated in the pathophysiology of these conditions. This guide provides a comprehensive comparative analysis of their receptor binding profiles, functional activities, and the signaling pathways they modulate, supported by detailed experimental protocols.
Pharmacological Profiles: A Head-to-Head Comparison
Xanomeline is a muscarinic receptor agonist with a preference for the M1 and M4 subtypes.[1][2] N-desmethylclozapine, the principal active metabolite of the atypical antipsychotic clozapine, also demonstrates significant activity at muscarinic receptors, particularly as a partial agonist at the M1 receptor.[3][4] Their distinct yet overlapping pharmacological actions offer a valuable opportunity for comparative studies to dissect the roles of specific receptor subtypes in mediating antipsychotic and pro-cognitive effects.
Receptor Binding Affinity
The binding affinities of Xanomeline and N-desmethylclozapine for various neurotransmitter receptors have been characterized through radioligand binding assays. The inhibition constant (Ki), a measure of binding affinity, for each compound at different receptor subtypes is summarized in the table below. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Xanomeline Ki (nM) | N-desmethylclozapine Ki (nM) |
| Muscarinic Receptors | ||
| M1 | Low teens[2] | 55 |
| M2 | 30s or higher | ~3300 |
| M3 | 30s or higher | Data not consistently reported |
| M4 | Low teens | Data not consistently reported |
| M5 | 30s or higher | Data not consistently reported |
| Serotonin Receptors | ||
| 5-HT1A | >120 | Data not consistently reported |
| 5-HT2A | >120 | Data not consistently reported |
| 5-HT2C | Data not consistently reported | Data not consistently reported |
| Dopamine (B1211576) Receptors | ||
| D2 | No significant affinity | Comparable to Clozapine |
Table 1: Comparative Receptor Binding Affinities (Ki) of Xanomeline and N-desmethylclozapine.
Functional Activity
The functional activity of these compounds, determined by their ability to activate or block receptor signaling, is crucial to understanding their therapeutic potential. The half-maximal effective concentration (EC50) for agonists and the inhibition constant (Ki or IC50) for antagonists are key parameters.
| Receptor & Assay | Xanomeline | N-desmethylclozapine |
| M1 Receptor | ||
| Calcium Mobilization (EC50) | 37 nM (HEK293-M1 cells) | 115 nM (CHO-M1 cells, partial agonist) |
| Phosphoinositide (PI) Hydrolysis (EC50) | Full agonist (CHO, BHK, A9 L cells) | 1100 nM (CHO-M1 cells, partial agonist) |
| [35S]GTPγS Binding | Full agonist (M1 receptors) | Partial agonist (rat native M1 receptors) |
| M4 Receptor | ||
| [35S]GTPγS Binding | Agonist activity reported | Partial agonist activity suggested |
Table 2: Comparative Functional Activities of Xanomeline and N-desmethylclozapine.
Signaling Pathways and Experimental Workflows
The activation of M1 and M4 muscarinic receptors by Xanomeline and N-desmethylclozapine initiates distinct downstream signaling cascades that are believed to underlie their therapeutic effects. The following diagrams illustrate these pathways and a typical experimental workflow for assessing compound activity.
Caption: M1 Receptor Signaling Pathway.
Caption: M4 Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Caption: Comparative Logic of Compound Profiles.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., CHO cells stably transfected with human M1 muscarinic receptor cDNA).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 0.5-1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of a radiolabeled ligand (e.g., [3H]N-methylscopolamine for muscarinic receptors), and varying concentrations of the unlabeled test compound (Xanomeline or NDMC).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known antagonist (e.g., atropine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to stimulate Gq-coupled receptors, such as the M1 muscarinic receptor, leading to an increase in intracellular calcium.
-
Cell Preparation:
-
Seed cells expressing the target receptor (e.g., HEK293-M1) into a 96-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in assay buffer for 1 hour at 37°C.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the test compound (Xanomeline or NDMC).
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the test compound to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation.
-
Membrane Preparation:
-
Prepare cell membranes expressing the receptor of interest as described in the radioligand binding assay protocol.
-
-
Assay Reaction:
-
In a 96-well plate, combine the cell membranes, assay buffer containing GDP, varying concentrations of the test agonist (Xanomeline or NDMC), and [35S]GTPγS.
-
Incubate the plate at 30°C for a defined period to allow for [35S]GTPγS binding.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the basal binding (in the absence of agonist) from the agonist-stimulated binding to determine the net stimulation.
-
Plot the net [35S]GTPγS binding against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximal effect) values.
-
In Vivo Models: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. This test is used to evaluate the antipsychotic potential of compounds.
-
Apparatus:
-
A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal (typically a mouse or rat).
-
-
Procedure:
-
Place the animal in the startle chamber and allow for an acclimation period with background noise.
-
Administer the test compound (Xanomeline or NDMC) or vehicle at a predetermined time before the test session.
-
The test session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: A weak, non-startling stimulus (the prepulse, e.g., 75 dB) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis:
-
The startle amplitude is measured for each trial.
-
PPI is calculated as a percentage: %PPI = [1 - (startle amplitude on prepulse-pulse trials / startle amplitude on pulse-alone trials)] x 100.
-
Compare the %PPI between drug-treated and vehicle-treated groups. An increase in PPI by a test compound, especially in a model of PPI disruption (e.g., using a dopamine agonist like apomorphine), suggests potential antipsychotic activity.
-
Conclusion
Xanomeline and N-desmethylclozapine present distinct but related pharmacological profiles centered on their activity at muscarinic receptors. Xanomeline's preference for M1 and M4 receptors, coupled with its low affinity for dopamine D2 receptors, offers a novel mechanistic approach to treating psychosis and cognitive deficits. In contrast, N-desmethylclozapine's dual action as a partial agonist at both M1 and D2 receptors provides a different therapeutic paradigm. The comparative data and detailed methodologies provided in this guide are intended to facilitate further research into the therapeutic potential of these compounds and to aid in the development of next-generation neuropsychiatric drugs with improved efficacy and side-effect profiles.
References
- 1. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-D-aspartate receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-d-aspartate receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
Xanomeline vs. Haloperidol: A Comparative Analysis of Cataleptic Effects in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of xanomeline (B1663083), a muscarinic receptor agonist, and haloperidol (B65202), a typical antipsychotic, on catalepsy in rat models. The information presented herein is compiled from preclinical studies to assist researchers in understanding the distinct pharmacological profiles of these compounds, particularly concerning extrapyramidal side effects.
Executive Summary
Xanomeline, a selective M1 and M4 muscarinic acetylcholine (B1216132) receptor agonist, is distinguished by its lack of cataleptic activity in rats, a key preclinical indicator of a lower risk for extrapyramidal symptoms (EPS) in humans.[1][2] In stark contrast, haloperidol, a potent dopamine (B1211576) D2 receptor antagonist, reliably induces dose-dependent catalepsy, an animal model of the motor rigidity and akinesia seen as side effects of typical antipsychotic medications.[3][4][5] This fundamental difference in their effect on motor function is a direct consequence of their distinct mechanisms of action.
Data Presentation: Catalepsy Induction
The following table summarizes the quantitative data on the cataleptic effects of haloperidol and the observed lack of effect with xanomeline.
| Compound | Dose (mg/kg, i.p.) | Time Post-Administration (min) | Mean Catalepsy Duration (seconds) | Reference |
| Haloperidol | 0.1 | 60 | Increased latency to descend | |
| 0.25 | 60 | Increased latency to descend | ||
| 0.3 | 60 | Dose-dependent increase | ||
| 0.5 | 60 | Significantly increased latency | ||
| 1.0 | 30-120 | Significant and sustained catalepsy | ||
| 2.0 | 30-120 | Significant and sustained catalepsy | ||
| Xanomeline | Not Applicable | Not Applicable | Does not produce catalepsy |
Experimental Protocols
Catalepsy Bar Test
The primary method used to assess drug-induced catalepsy in the cited studies is the bar test. This procedure evaluates the failure of a rat to correct an externally imposed posture.
Apparatus: A horizontal bar is elevated at a specific height from a flat surface.
Procedure:
-
Rats are administered the test compound (e.g., haloperidol, xanomeline, or vehicle) via intraperitoneal (i.p.) injection.
-
At predetermined time intervals following the injection (e.g., 15, 30, 45, 60, 75, 90, 105, and 120 minutes), the rat's forepaws are gently placed on the horizontal bar.
-
The latency for the rat to remove both forepaws from the bar and return to a normal posture is recorded.
-
A maximum cut-off time (e.g., 3 or 5 minutes) is typically set, and if the rat remains on the bar for this duration, it is assigned the maximum score.
Signaling Pathways and Mechanism of Action
The divergent effects of xanomeline and haloperidol on motor control are rooted in their distinct molecular targets and signaling cascades within the basal ganglia, a critical brain region for motor function.
Xanomeline Signaling Pathway
Xanomeline acts as an agonist at M1 and M4 muscarinic acetylcholine receptors. Its antipsychotic-like effects are thought to be mediated, in part, by modulating dopamine release in the striatum without directly blocking dopamine receptors. Activation of M4 receptors on cholinergic interneurons can reduce acetylcholine release, which in turn can modulate the activity of striatal projection neurons. M1 receptor activation on GABAergic neurons can also influence striatal output. This modulatory action does not induce the profound dopamine blockade in the nigrostriatal pathway that leads to catalepsy.
References
- 1. researchgate.net [researchgate.net]
- 2. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating the M1/M4 Preferring Selectivity of Xanomeline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Xanomeline's performance with other emerging alternatives, supported by experimental data. It is designed to assist researchers in understanding the pharmacological nuances of muscarinic receptor agonists and in designing future experiments.
Introduction to Xanomeline (B1663083) and Muscarinic Receptor Subtypes
Xanomeline is a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist that has shown promise in treating cognitive and psychotic symptoms associated with schizophrenia and Alzheimer's disease. Its therapeutic potential is attributed to its functional selectivity for the M1 and M4 receptor subtypes over the M2, M3, and M5 subtypes. The five muscarinic receptor subtypes are G-protein coupled receptors (GPCRs) with distinct anatomical distributions and signaling pathways, making subtype selectivity a critical factor in drug development to maximize efficacy and minimize side effects.
-
M1, M3, M5 Receptors: Primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).
-
M2, M4 Receptors: Primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Xanomeline's preference for M1 and M4 receptors is thought to contribute to its pro-cognitive and antipsychotic effects, respectively, while having a lower propensity to cause the cholinergic side effects associated with the activation of M2 and M3 receptors in the periphery.
Quantitative Analysis: Xanomeline vs. Alternatives
The following tables summarize the in vitro pharmacological data for Xanomeline and emerging alternative muscarinic modulators. This data is crucial for comparing the binding affinity (Ki) and functional potency (EC50) of these compounds across the five muscarinic receptor subtypes.
Binding Affinity (Ki)
Binding affinity is a measure of how tightly a ligand binds to a receptor. It is typically determined through competitive radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. A lower Ki value indicates a higher binding affinity.
One study reported that Xanomeline has approximately equal affinity for all subtypes of mAChRs[1]. Another study provided specific Ki values for M1 and M2 receptors which were 296 nM and 294 nM, respectively, supporting the claim of non-selective binding affinity[2].
Table 1: Comparative Binding Affinities (Ki, nM) of Muscarinic Agonists
| Compound | M1 | M2 | M3 | M4 | M5 |
| Xanomeline | ~296 | ~294 | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| ML-007 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Emraclidine (PAM) | Does not bind to the orthosteric site | Does not bind to the orthosteric site | Does not bind to the orthosteric site | Allosteric modulator | Does not bind to the orthosteric site |
Functional Potency (EC50)
Functional potency (EC50) is the concentration of a drug that gives half of the maximal response. It is a measure of the drug's efficacy in activating the receptor and is determined through functional assays that measure downstream signaling events. A lower EC50 value indicates greater potency.
Table 2: Comparative Functional Potencies (EC50, nM) of Muscarinic Agonists
| Compound | M1 | M2 | M3 | M4 | M5 |
| Xanomeline | 30.9 | 1700 | 8500 | 14.1 | 1800 |
| ML-007 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Emraclidine (PAM) | No direct agonist activity | No direct agonist activity | No direct agonist activity | Potentiates acetylcholine response | No direct agonist activity |
Data for Xanomeline EC50 values are from a single consistent source. Data for ML-007 and Emraclidine are not fully available in a comparable format. Preclinical data suggests ML-007 has stronger intrinsic agonist activity at both M1 and M4 receptors compared to xanomeline[3]. Emraclidine is an M4 selective positive allosteric modulator, meaning it enhances the effect of the endogenous ligand, acetylcholine, at the M4 receptor rather than directly activating it[4][5].
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathways
The activation of M1 and M4 receptors by an agonist like Xanomeline initiates distinct intracellular signaling cascades. The following diagrams illustrate these pathways.
Caption: M1 Receptor Gq/11 Signaling Pathway.
Caption: M4 Receptor Gi/o Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the general workflow for a competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Radioligand Displacement Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for each of the five muscarinic receptor subtypes.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing one of the human M1-M5 receptor subtypes.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
Non-specific binding control: Atropine (1 µM).
-
Test compound (e.g., Xanomeline) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in polyethylenimine).
-
Scintillation cocktail.
-
96-well plates.
-
Filter manifold.
-
Liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the test compound.
-
Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a filter manifold.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay (for M1, M3, M5)
Objective: To determine the functional potency (EC50) of a test compound at Gq-coupled muscarinic receptors.
Materials:
-
CHO or HEK293 cells stably expressing the M1, M3, or M5 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound at various concentrations.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Compound Addition: Place the plate in the fluorescence plate reader. After establishing a stable baseline fluorescence reading, automatically inject the test compound at various concentrations.
-
Data Acquisition: Measure the fluorescence intensity over time to detect changes in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
cAMP Inhibition Assay (for M2, M4)
Objective: To determine the functional potency (EC50) of a test compound at Gi-coupled muscarinic receptors.
Materials:
-
CHO or HEK293 cells stably expressing the M2 or M4 receptor.
-
Forskolin (B1673556) (to stimulate cAMP production).
-
Test compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell lysis buffer.
-
Microplate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed the cells into microplates and allow them to attach.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels. Incubate for a specified time.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay according to the kit manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound. The inhibition of forskolin-stimulated cAMP production will be dose-dependent. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
The available data robustly supports the characterization of Xanomeline as a functionally selective M1/M4 muscarinic receptor agonist. While its binding affinity is relatively non-selective across the five muscarinic subtypes, its functional potency is significantly greater at M1 and M4 receptors. This pharmacological profile is consistent with its observed clinical effects.
Emerging alternatives such as ML-007, another M1/M4 agonist, and emraclidine, an M4 selective positive allosteric modulator, represent the next generation of muscarinic-targeted therapeutics. While comprehensive comparative data for these newer compounds is still emerging, they offer the potential for improved selectivity and side effect profiles. Further preclinical and clinical studies are necessary to fully elucidate their comparative pharmacology and therapeutic utility. The experimental protocols detailed in this guide provide a framework for conducting such comparative analyses.
References
- 1. In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models | BioWorld [bioworld.com]
- 4. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 5. researchgate.net [researchgate.net]
Xanomeline's Antipsychotic-like Profile: A Cross-Study Validation and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study validation of Xanomeline's antipsychotic-like profile, comparing its performance with the established atypical antipsychotics, Olanzapine (B1677200) and Risperidone (B510). The data presented is collated from a range of preclinical and clinical studies to offer an objective comparison of efficacy and mechanism of action.
Executive Summary
Xanomeline, a muscarinic receptor agonist with preferential activity at M1 and M4 subtypes, represents a novel, non-dopaminergic approach to the treatment of psychosis. Unlike traditional antipsychotics that directly antagonize dopamine (B1211576) D2 receptors, Xanomeline modulates neurotransmission through cholinergic pathways, offering a potentially distinct efficacy and side-effect profile. Preclinical studies in validated animal models of psychosis demonstrate that Xanomeline exhibits an antipsychotic-like profile comparable to established agents. Clinically, in the form of KarXT (a combination of Xanomeline and the peripherally-acting muscarinic antagonist Trospium), it has shown significant efficacy in reducing symptoms of schizophrenia in large-scale clinical trials. This guide synthesizes the key experimental data supporting these findings.
Preclinical Efficacy: Comparative Data
The following tables summarize the effects of Xanomeline, Olanzapine, and Risperidone in two key preclinical models predictive of antipsychotic activity: Prepulse Inhibition (PPI) of the startle reflex and Conditioned Avoidance Responding (CAR).
Table 1: Comparison in the Apomorphine-Induced Prepulse Inhibition (PPI) Deficit Model in Rats
| Compound | Dosing Range (mg/kg) | Route of Administration | Efficacy in Reversing Apomorphine-Induced PPI Deficit | Key Findings & Citations |
| Xanomeline | 3 - 30 | s.c. | Effective | Dose-dependently reversed apomorphine-induced disruption of PPI.[1] |
| Olanzapine | 0.63 - 40 | i.p. | Effective | Prevented apomorphine-induced PPI disruption.[2][3] |
| Risperidone | 0.63 - 10 | i.p. | Effective | Prevented apomorphine-induced PPI disruption.[3] |
Note: Data is compiled from multiple independent studies. Direct comparison should be made with caution due to variations in experimental protocols.
Table 2: Comparison in the Conditioned Avoidance Responding (CAR) Model in Rats
| Compound | Dosing Range (mg/kg) | Route of Administration | Efficacy in Inhibiting Conditioned Avoidance | Key Findings & Citations |
| Xanomeline | 1 - 30 | i.p. / s.c. | Effective | Dose-dependently inhibited conditioned avoidance responding, an effect blocked by the muscarinic antagonist scopolamine.[4][5][6] |
| Olanzapine | 0.5 - 1.0 | s.c. | Effective | Dose-dependently disrupted conditioned avoidance responding.[7][8][9] |
| Risperidone | 0.33 - 1.3 | s.c. / i.p. | Effective | Dose-dependently disrupted conditioned avoidance responding.[3][7][10] |
Note: Data is compiled from multiple independent studies. Direct comparison should be made with caution due to variations in experimental protocols.
Clinical Efficacy: Comparative Data
The following table summarizes the efficacy of KarXT (Xanomeline-Trospium) from the pivotal EMERGENT clinical trial program and compares it to data from key clinical trials of Olanzapine and Risperidone in patients with schizophrenia. The primary endpoint for comparison is the change in the Positive and Negative Syndrome Scale (PANSS) total score.
Table 3: Comparison of Clinical Efficacy in Schizophrenia (Change in PANSS Total Score)
| Drug | Study/Trial Program | Duration | Mean Baseline PANSS | Mean Change from Baseline | Placebo-Adjusted Difference | Key Findings & Citations |
| KarXT (Xanomeline-Trospium) | EMERGENT-2 & EMERGENT-3 | 5 Weeks | ~98 | -21.2 to -20.6 | -9.6 to -8.4 | Significantly reduced PANSS total score compared to placebo.[[“]][12] |
| Olanzapine | Pivotal Trials vs. Haloperidol (B65202)/Placebo | 6 Weeks | ~95 | -17.5 to -21.1 | -9.8 (vs. Placebo) | Significantly greater improvement in PANSS total score compared to placebo and haloperidol.[8][9][10] |
| Risperidone | North American Trials vs. Haloperidol/Placebo | 8 Weeks | Not Specified | Significantly greater reduction than placebo and haloperidol | Not Specified | Risperidone (6-16 mg/day) was significantly superior to placebo and haloperidol in reducing PANSS total scores.[13] |
Note: Data is compiled from different clinical trial programs with varying designs. Direct comparison should be made with caution.
Comparative Safety and Tolerability
Table 4: Overview of Common Adverse Events in Clinical Trials
| Drug | Common Adverse Events | Key Findings & Citations |
| KarXT (Xanomeline-Trospium) | Constipation, nausea, dyspepsia, vomiting, headache, dry mouth. | Generally well-tolerated with a low incidence of extrapyramidal symptoms (EPS), weight gain, and somnolence.[7][12] |
| Olanzapine | Weight gain, somnolence, dizziness, constipation, dry mouth. | Associated with a higher incidence of metabolic side effects. Lower incidence of EPS compared to typical antipsychotics.[9][14][15] |
| Risperidone | Extrapyramidal symptoms (dose-dependent), somnolence, dizziness, nausea, weight gain, increased prolactin. | Higher risk of EPS at higher doses compared to some other atypical antipsychotics.[4][6][13] |
Mechanism of Action: Signaling Pathways
Xanomeline's antipsychotic effect is mediated by its agonist activity at M1 and M4 muscarinic receptors, which are coupled to distinct G-protein signaling pathways.
Caption: M1 and M4 muscarinic receptor signaling pathways activated by Xanomeline.
Activation of postsynaptic M1 receptors, primarily coupled to Gq/11 proteins, leads to the activation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][14] This cascade ultimately increases intracellular calcium and activates Protein Kinase C, leading to neuronal excitation and modulation of ion channels.[1][14]
Activation of presynaptic M4 receptors, which are coupled to Gi/o proteins, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[[“]][12] This inhibitory signaling pathway is thought to reduce acetylcholine (B1216132) release and, importantly, modulate dopamine release in key brain regions like the striatum, contributing to its antipsychotic effects.[[“]][12]
Experimental Protocols
Prepulse Inhibition (PPI) of Acoustic Startle
Objective: To assess sensorimotor gating, a process that is deficient in schizophrenia. Antipsychotic drugs can reverse deficits in PPI induced by dopamine agonists like apomorphine (B128758).
Apparatus: A startle chamber consisting of a sound-attenuating enclosure containing a cage for the animal, equipped with a piezoelectric accelerometer to detect and transduce the animal's startle response. A speaker delivers background noise and acoustic stimuli.
Procedure:
-
Acclimation: Rats are acclimated to the testing room for at least 60 minutes before the session.
-
Habituation: Each animal is placed in the startle chamber and allowed a 5-10 minute habituation period with background white noise (e.g., 65-70 dB).
-
Stimuli: The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: The startling stimulus is preceded by a weaker, non-startling prepulse (e.g., 73-82 dB, 20 ms (B15284909) duration) with a short inter-stimulus interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Drug Administration: Test compounds (Xanomeline, Olanzapine, Risperidone) or vehicle are administered at specified times before the session. A dopamine agonist, typically apomorphine (e.g., 0.5 mg/kg, s.c.), is administered to induce a PPI deficit.
-
Data Analysis: The startle amplitude is recorded for each trial. Percentage of PPI is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
Caption: Experimental workflow for the Prepulse Inhibition (PPI) test.
Conditioned Avoidance Responding (CAR)
Objective: To assess a drug's ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This is a classic test for antipsychotic efficacy.
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A light or a tone serves as the conditioned stimulus (CS).
Procedure:
-
Training: A rat is placed in the shuttle box. A trial begins with the presentation of a CS (e.g., a light or tone) for a set period (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response , and the trial ends.
-
If the rat fails to move, an unconditioned stimulus (US), a mild footshock (e.g., 0.5-1.0 mA), is delivered through the grid floor.
-
If the rat moves to the other compartment during the US, it is recorded as an escape response .
-
If the rat fails to escape, it is recorded as an escape failure .
-
-
Drug Testing: Once animals are trained to a stable level of avoidance (e.g., >80% avoidance responses), drug testing begins.
-
Administration: Test compounds (Xanomeline, Olanzapine, Risperidone) or vehicle are administered at specified times before the test session.
-
Data Analysis: The number of avoidance responses, escape responses, and escape failures are recorded. A selective suppression of avoidance responses with no significant increase in escape failures is indicative of an antipsychotic-like effect.
Caption: Experimental workflow for the Conditioned Avoidance Responding (CAR) test.
Conclusion
The cross-study validation of Xanomeline's preclinical and clinical data robustly supports its classification as a novel antipsychotic agent. Its efficacy in predictive animal models is comparable to that of established atypical antipsychotics like Olanzapine and Risperidone. Furthermore, large-scale clinical trials have demonstrated its efficacy in treating the symptoms of schizophrenia. The unique muscarinic mechanism of action of Xanomeline, distinct from the direct dopamine D2 receptor blockade of all other currently approved antipsychotics, offers a significant new therapeutic avenue. This is further underscored by a differentiated side-effect profile, notably a lower incidence of extrapyramidal symptoms, weight gain, and somnolence. This guide provides the foundational data for researchers and drug development professionals to objectively evaluate the antipsychotic-like profile of Xanomeline and its potential to address unmet needs in the treatment of schizophrenia.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel atypical antipsychotic olanzapine, but not the CCK-B antagonist LY288513, blocks apomorphine-induced disruption of pre-pulse inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of novel antipsychotic agents on apomorphine-induced PPI disruption: influence of combined serotonin 5-HT1A receptor activation and dopamine D2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of the symptoms of schizophrenia: a combined analysis of double-blind studies comparing risperidone with haloperidol and other antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Risperidone versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Actions of Muscarinic Receptors on Dopamine Systems: New Strategies for Treating Neuropsychiatric Disorders | Annual Reviews [annualreviews.org]
- 8. Efficacy of olanzapine: an overview of pivotal clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A commentary on the efficacy of olanzapine for the treatment of schizophrenia: the past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychiatrist.com [psychiatrist.com]
- 11. consensus.app [consensus.app]
- 12. M4 muscarinic receptors regulate the dynamics of cholinergic and dopaminergic neurotransmission: relevance to the pathophysiology and treatment of related CNS pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of risperidone on the five dimensions of schizophrenia derived by factor analysis: combined results of the North American trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Olanzapine versus Placebo for People with Schizophrenia: An Update Review | Cochrane Colloquium Abstracts [abstracts.cochrane.org]
Head-to-Head in the Lab: Xanomeline vs. Clozapine in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the muscarinic agonist xanomeline (B1663083) and the atypical antipsychotic clozapine (B1669256) in established animal models. This report synthesizes key preclinical findings, offering a side-by-side evaluation of their efficacy and side-effect profiles, supported by detailed experimental protocols and visual representations of their mechanisms of action.
Executive Summary
Xanomeline, a muscarinic M1 and M4 receptor preferring agonist, has demonstrated a pharmacological profile in animal models that is remarkably similar to the atypical antipsychotic clozapine, suggesting its potential as a novel therapeutic for schizophrenia.[1][2] Preclinical studies indicate that both compounds are effective in animal models predictive of antipsychotic activity, such as the conditioned avoidance response and dopamine (B1211576) agonist-induced behaviors.[1] A key differentiator observed in these models is xanomeline's lower propensity to induce catalepsy, a proxy for extrapyramidal side effects in humans, compared to typical antipsychotics like haloperidol. While direct comparative preclinical data on metabolic side effects are limited, existing evidence suggests a potentially more favorable profile for xanomeline.
Efficacy in Animal Models of Antipsychosis
The antipsychotic potential of both xanomeline and clozapine has been extensively evaluated in rodent models that are widely accepted as predictive of clinical efficacy. These models typically assess a compound's ability to counteract the behavioral effects of dopamine agonists or to suppress a learned avoidance response.
Conditioned Avoidance Response (CAR)
In the CAR test, an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress this avoidance response without impairing the animal's ability to escape the aversive stimulus, indicating a specific effect on motivated behavior rather than sedation or motor impairment.
Both xanomeline and clozapine have been shown to dose-dependently inhibit conditioned avoidance responding in rats, an effect that is consistent with antipsychotic activity.[1][3] This suggests that both drugs can modulate the neural circuits involved in motivation and response to environmental cues, which are thought to be dysregulated in psychosis.
Dopamine Agonist-Induced Behaviors
Models using dopamine agonists like apomorphine (B128758) induce stereotypic behaviors in rodents, such as climbing in mice, which are considered to be analogs of the positive symptoms of schizophrenia. The ability of a test compound to inhibit these behaviors is indicative of its potential to treat psychosis.
Xanomeline has been demonstrated to be effective in blocking apomorphine-induced climbing in mice, with a pharmacological profile similar to that of clozapine and other atypical antipsychotics.[1] This finding points to the ability of xanomeline to modulate dopamine-mediated behaviors, a key characteristic of antipsychotic drugs.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Prepulse inhibition is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information. Deficits in PPI are observed in individuals with schizophrenia and can be modeled in animals by administering dopamine agonists.
Xanomeline has been shown to reverse apomorphine-induced deficits in PPI in rats, similar to the effects of clozapine.[4][5] This suggests that xanomeline may have the potential to ameliorate the sensory processing abnormalities associated with schizophrenia.
Quantitative Comparison of Efficacy in Animal Models
| Behavioral Assay | Animal Model | Xanomeline (ED50) | Clozapine (ED50) | Reference |
| Apomorphine-Induced Climbing | Mouse | Not explicitly stated, but effective | 7.99 mg/kg, p.o. | [1][6] |
| Conditioned Avoidance Response | Rat | Effective, dose-related decreases | Effective, dose-related decreases | [1][3] |
| Apomorphine-Induced PPI Deficit | Rat | Effective in reversing deficit | Effective in reversing deficit | [4][5] |
ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic effect in 50% of the population. Lower values indicate higher potency. Note: Direct side-by-side ED50 values from a single study are not always available and the above data is compiled from multiple sources. Experimental conditions may vary.
Side Effect Profile in Animal Models
A critical aspect of antipsychotic drug development is the assessment of potential side effects. Preclinical models provide valuable insights into the propensity of a compound to induce extrapyramidal symptoms (EPS) and metabolic disturbances.
Extrapyramidal Symptoms (Catalepsy)
Catalepsy in rats, characterized by a state of immobility and waxy flexibility, is a widely used preclinical predictor of extrapyramidal side effects in humans.
A significant finding from preclinical studies is that xanomeline, unlike the typical antipsychotic haloperidol, does not produce catalepsy in rats.[1] This suggests a lower risk of inducing motor side effects. Clozapine is also known for its low propensity to cause EPS compared to typical antipsychotics.
Metabolic Side Effects
Mechanism of Action: A Tale of Two Pathways
The distinct pharmacological profiles of xanomeline and clozapine stem from their different primary mechanisms of action.
Xanomeline: A Muscarinic Approach
Xanomeline acts as a preferential agonist at the M1 and M4 muscarinic acetylcholine (B1216132) receptors.[1][10] Its antipsychotic-like effects are thought to be mediated primarily through the M4 receptor, which can modulate dopamine release in key brain regions associated with psychosis.[10] Activation of M1 receptors may contribute to pro-cognitive effects.
Clozapine: A Multi-Receptor Profile
Clozapine possesses a complex pharmacology, acting on a wide range of neurotransmitter receptors. Its antipsychotic efficacy is attributed to a combination of effects, including antagonism at dopamine D2 and serotonin (B10506) 5-HT2A receptors.[11] It also has significant affinity for various other receptors, including muscarinic, adrenergic, and histaminergic receptors, which contributes to both its therapeutic effects and its side-effect profile.[8]
Detailed Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for the key experiments cited are provided below.
Conditioned Avoidance Response (CAR) in Rats
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A light or tone serves as the conditioned stimulus (CS).
-
Procedure:
-
Training: Rats are placed in the shuttle box. Each trial consists of the presentation of the CS for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), delivered through the grid floor. If the rat moves to the other compartment during the CS presentation, the CS is terminated, and an avoidance response is recorded. If the rat moves to the other compartment during the US, an escape response is recorded. Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
Testing: Trained rats are pre-treated with the test compound (xanomeline, clozapine, or vehicle) at various doses. Following the appropriate pre-treatment interval, the rats are placed back in the shuttle box and subjected to a test session. The number of avoidance, escape, and no-response trials are recorded.
-
-
Endpoint: A significant decrease in the number of avoidance responses without a significant increase in the number of failed escapes is indicative of antipsychotic-like activity.
References
- 1. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 3. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The muscarinic receptor agonist xanomeline has an antipsychotic-like profile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic interactions between the muscarinic cholinergic and dopaminergic systems in the modulation of prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Increased Metabolic Potential, Efficacy, and Safety of Emerging Treatments in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Xanomeline and the antipsychotic potential of muscarinic receptor subtype selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clozapine, but not olanzapine disrupts conditioned avoidance response in rats by antagonizing 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Number needed to treat (NNT) analysis of Xanomeline/trospium vs placebo
A comprehensive analysis of the pivotal EMERGENT clinical trial program reveals a clinically significant benefit of xanomeline-trospium (KarXT) over placebo in treating adults with schizophrenia, with a Number Needed to Treat (NNT) of 5 to achieve a notable reduction in psychotic symptoms. This guide provides a detailed comparison of the efficacy and experimental protocols of xanomeline-trospium versus placebo, tailored for researchers, scientists, and drug development professionals.
The novel combination therapy, which targets muscarinic acetylcholine (B1216132) receptors, has shown promise in addressing the positive and negative symptoms of schizophrenia. The NNT, a key metric in evidence-based medicine, quantifies the therapeutic effect of a medical intervention, representing the average number of patients who need to be treated to prevent one additional bad outcome (or, in this case, to achieve one additional good outcome).
Efficacy Analysis: Number Needed to Treat (NNT)
The efficacy of xanomeline-trospium has been consistently demonstrated across the EMERGENT clinical trial program (EMERGENT-1, EMERGENT-2, and EMERGENT-3).[1][2] A pooled analysis of these trials provides robust evidence of its therapeutic benefit.
| Efficacy Endpoint | NNT (95% CI) | Trial(s) | Description |
| ≥30% reduction in PANSS total score at Week 5 | 5 (4-8) | Pooled EMERGENT trials | This indicates that for every 5 patients treated with xanomeline-trospium, one additional patient will experience at least a 30% reduction in the total Positive and Negative Syndrome Scale (PANSS) score compared to placebo. |
| ≥20% reduction in PANSS total score at Week 5 | <10 | Pooled EMERGENT trials | A clinically relevant therapeutic benefit was also observed for this lower threshold of symptom reduction. |
| ≥40% reduction in PANSS total score at Week 5 | <10 | Pooled EMERGENT trials | This suggests a substantial treatment effect for a significant portion of patients. |
| ≥1-point decrease in CGI-S score at Week 5 | <10 | Pooled EMERGENT trials | The Clinical Global Impression - Severity (CGI-S) score reflects the clinician's assessment of the severity of the patient's illness. |
| ≥2-point decrease in CGI-S score at Week 5 | <10 | Pooled EMERGENT trials | A two-point decrease on the CGI-S represents a marked clinical improvement. |
In addition to efficacy, the safety profile of xanomeline-trospium has been evaluated through the Number Needed to Harm (NNH). Generally, the NNH for common treatment-emergent adverse events (TEAEs) was greater than 10, with the exception of nausea and vomiting. However, the discontinuation rate due to gastrointestinal side effects was low, with an NNH of 49, suggesting these symptoms were often tolerable.
Mechanism of Action: A Novel Approach
Xanomeline-trospium's unique mechanism of action distinguishes it from traditional antipsychotics that primarily target dopamine (B1211576) D2 receptors.[3][4] Xanomeline (B1663083) is a muscarinic agonist with high affinity for M1 and M4 receptors in the central nervous system.[5][6] Activation of these receptors is believed to modulate dopamine and other neurotransmitter systems implicated in the pathophysiology of schizophrenia.[7] Trospium (B1681596) chloride is a peripherally acting muscarinic antagonist that does not readily cross the blood-brain barrier.[8][9] Its inclusion in the combination is to mitigate the peripheral cholinergic side effects of xanomeline, such as nausea and vomiting.[5][6]
Figure 1: Simplified signaling pathway of xanomeline-trospium.
Experimental Protocols of the EMERGENT Trials
The EMERGENT trials (EMERGENT-1, EMERGENT-2, and EMERGENT-3) were similarly designed as 5-week, randomized, double-blind, placebo-controlled studies in adult patients with schizophrenia experiencing acute psychosis.[4][10][11]
Key Inclusion Criteria:
-
Diagnosis of schizophrenia as defined by DSM-5.[12]
-
Recent worsening of psychosis warranting hospitalization.[10][13]
-
Positive and Negative Syndrome Scale (PANSS) total score ≥80.[4][10]
-
Clinical Global Impression – Severity (CGI-S) score of ≥4 (moderately ill or worse).[4][10]
Treatment Regimen:
-
Patients were randomized on a 1:1 basis to receive either xanomeline-trospium or a matched placebo.[4][10]
-
Dosing for the xanomeline-trospium group was flexible and initiated with a titration schedule. For example, in EMERGENT-2, dosing started at 50 mg xanomeline/20 mg trospium twice daily for the first two days, then increased to 100 mg xanomeline/20 mg trospium twice daily.[4][13] From day 8, the dose could be further increased to 125 mg xanomeline/30 mg trospium twice daily based on tolerability.[4][13]
Primary and Secondary Endpoints:
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the PANSS total score at Week 5.[1][10] The PANSS is a 30-item scale used to assess the severity of positive symptoms, negative symptoms, and general psychopathology in schizophrenia.[14][15]
-
Key Secondary Endpoints: These included changes from baseline in the PANSS positive and negative subscale scores, the PANSS Marder negative factor score, and the CGI-S score.[4][10]
Figure 2: Experimental workflow for the EMERGENT trials.
References
- 1. Xanomeline and Trospium Chloride Versus Placebo for the Treatment of Schizophrenia: A Post Hoc Analysis of Number Needed to Treat, Number Needed to Harm, and Likelihood to Be Helped or Harmed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of xanomeline and trospium chloride in schizophrenia: pooled results from three 5-week, randomized, double-blind, placebo-controlled, EMERGENT trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanomeline-Trospium: A Novel Therapeutic for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Xanomeline Tartrate/Trospium Chloride? [synapse.patsnap.com]
- 7. Targeting muscarinic receptors in schizophrenia treatment: Novel antipsychotic xanomeline/trospium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trospium chloride in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 11. Efficacy and Safety of Xanomeline-Trospium Chloride in Schizophrenia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 14. Does KarXT (xanomeline-trospium) represent a novel approach to schizophrenia management? A GRADE-assessed systematic review and meta-analysis of randomized controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Trospium's Crucial Role in Enhancing the Safety Profile of the Novel Antipsychotic Xanomeline
For Immediate Release
A novel combination therapy, KarXT (xanomeline-trospium), is poised to reshape the treatment landscape for schizophrenia. This innovative approach pairs the centrally-acting muscarinic agonist, xanomeline (B1663083), with the peripherally-restricted muscarinic antagonist, trospium (B1681596), to achieve a favorable safety and tolerability profile. This guide provides an in-depth comparison of xanomeline with and without trospium, supported by key experimental data from the pivotal EMERGENT clinical trial program.
The Challenge of Xanomeline Monotherapy
Xanomeline, a potent M1 and M4 muscarinic acetylcholine (B1216132) receptor agonist, has demonstrated significant antipsychotic efficacy. Its mechanism of action, distinct from the dopamine (B1211576) D2 receptor antagonism of traditional antipsychotics, offers a promising alternative for patients with schizophrenia.[1] However, the clinical utility of xanomeline alone has been hampered by dose-limiting cholinergic adverse effects. These side effects stem from the activation of muscarinic receptors throughout the peripheral nervous system, leading to a range of undesirable symptoms.
Trospium: A Targeted Approach to Peripheral Side-Effect Mitigation
Trospium chloride is a quaternary ammonium (B1175870) compound with potent antimuscarinic properties.[2] A key feature of trospium is its limited ability to cross the blood-brain barrier, thereby confining its effects to the periphery.[1] By competitively antagonizing muscarinic receptors outside of the central nervous system, trospium effectively mitigates the cholinergic side effects of xanomeline without compromising its centrally-mediated antipsychotic activity.[1]
Comparative Efficacy and Safety: Insights from the EMERGENT Trials
The EMERGENT program, a series of phase 3, randomized, double-blind, placebo-controlled trials, has provided robust evidence for the improved safety and tolerability of the xanomeline-trospium combination (KarXT).
Efficacy Data
The primary efficacy endpoint in the EMERGENT trials was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at Week 5. Across the trials, KarXT demonstrated a statistically significant and clinically meaningful reduction in PANSS total scores compared to placebo.
| Efficacy Outcome | KarXT | Placebo | p-value |
| EMERGENT-2: Change in PANSS Total Score from Baseline at Week 5 | -21.2 | -11.6 | <0.0001 |
| EMERGENT-3: Change in PANSS Total Score from Baseline at Week 5 | -20.6 | -12.2 | <0.001 |
Data from the EMERGENT-2 and EMERGENT-3 trials.[1][3]
Safety and Tolerability Data
The addition of trospium to xanomeline resulted in a significant improvement in the safety and tolerability profile. The following table summarizes the incidence of key treatment-emergent adverse events (TEAEs) from a pooled analysis of the EMERGENT trials.
| Adverse Event | KarXT (%) | Placebo (%) |
| Cholinergic Adverse Events | ||
| Nausea | 19.2 | 1.6 |
| Dyspepsia | 16.0 | 1.6 |
| Vomiting | 16.0 | 0.8 |
| Constipation | 12.8 | 3.9 |
| Anticholinergic Adverse Events | ||
| Dry Mouth | 9.0 | 2.1 |
| Other Common Adverse Events | ||
| Headache | 14.0 | 12.0 |
| Dizziness | 9.0 | 3.0 |
| Adverse Events of Special Interest | ||
| Extrapyramidal Symptoms (EPS)-related TEAEs | <1 | <1 |
| Weight Gain (≥7% increase) | 2.5 | 5.7 |
| Somnolence | 4.7 | 3.5 |
Data from pooled analysis of EMERGENT trials.
As the data illustrates, while cholinergic side effects like nausea and vomiting were more common with KarXT than placebo, they were generally mild to moderate in severity and transient. The incidence of classic anticholinergic side effects, such as dry mouth, was also observed. Importantly, KarXT was not associated with a higher incidence of extrapyramidal symptoms, weight gain, or somnolence compared to placebo, distinguishing it from many currently available antipsychotic medications.
Experimental Protocols
EMERGENT Trial Design
The EMERGENT trials were 5-week, randomized, double-blind, placebo-controlled studies in adult patients with a diagnosis of schizophrenia experiencing an acute exacerbation of psychosis.[1][3]
-
Participants: Adults aged 18-65 with a DSM-5 diagnosis of schizophrenia, a PANSS total score ≥ 80, and a Clinical Global Impression-Severity (CGI-S) score ≥ 4.[1][3][4]
-
Intervention: Participants were randomized 1:1 to receive either KarXT (xanomeline/trospium) or placebo twice daily.[1][3] The KarXT dose was titrated from 50 mg xanomeline/20 mg trospium twice daily to a target dose of 125 mg xanomeline/30 mg trospium twice daily.[1][5]
-
Primary Endpoint: Change from baseline in PANSS total score at Week 5.[1][3][5]
-
Safety Assessments: Safety and tolerability were assessed through the monitoring of treatment-emergent adverse events (TEAEs), clinical laboratory tests (hematology, chemistry, urinalysis), vital signs, and electrocardiograms (ECGs).[4][6][7]
Pharmacokinetic Analysis
Pharmacokinetic assessments were a secondary objective in the clinical trial program. Blood samples were collected at specified time points to determine the plasma concentrations of xanomeline and trospium. Standard non-compartmental pharmacokinetic parameters were calculated to characterize the absorption, distribution, metabolism, and excretion of both compounds.[5][8]
Signaling Pathways and Mechanism of Action
The improved safety profile of KarXT is a direct result of the complementary mechanisms of action of xanomeline and trospium.
Figure 1. Mechanism of action of Xanomeline-Trospium (KarXT).
Xanomeline readily crosses the blood-brain barrier to activate M1 and M4 receptors in the CNS, leading to the modulation of dopamine and other neurotransmitters, which is believed to be the basis of its antipsychotic effect.[9][10][11][12][13] In the periphery, xanomeline's activation of muscarinic receptors leads to cholinergic side effects. Trospium, which does not significantly cross the blood-brain barrier, acts as a competitive antagonist at these peripheral muscarinic receptors, thereby reducing or preventing the unwanted side effects.[1]
Figure 2. Simplified workflow of the EMERGENT clinical trials.
Conclusion
The addition of trospium to xanomeline represents a significant advancement in the development of muscarinic receptor agonists for the treatment of schizophrenia. By selectively blocking peripheral muscarinic receptors, trospium markedly improves the safety and tolerability profile of xanomeline, allowing for effective central nervous system engagement at therapeutic doses. The data from the EMERGENT clinical trial program robustly support the efficacy of KarXT in reducing the symptoms of schizophrenia while avoiding many of the problematic side effects associated with current antipsychotic medications. This targeted approach holds the promise of a new, well-tolerated treatment option for individuals living with schizophrenia.
References
- 1. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Study to Assess Efficacy and Safety of KarXT in Acutely Psychotic Hospitalized Adult Patients With Schizophrenia (EMERGENT-3) | Clinical Research Trial Listing [centerwatch.com]
- 4. A Study to Assess Efficacy and Safety of KarXT in Acutely Psychotic Hospitalized Adult Patients With Schizophrenia (EMERGENT-2) | Clinical Research Trial Listing [centerwatch.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Targeting Muscarinic Receptors to Treat Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychscenehub.com [psychscenehub.com]
- 11. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A growing understanding of the role of muscarinic receptors in the molecular pathology and treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological comparison of Xanomeline to other muscarinic agonists
A Comparative Guide for Researchers in Neuropharmacology and Drug Development
The landscape of muscarinic acetylcholine (B1216132) receptor (mAChR) agonists is undergoing a significant transformation, driven by the quest for therapies that can selectively target receptor subtypes implicated in complex neuropsychiatric and neurocognitive disorders. At the forefront of this evolution is xanomeline (B1663083), a muscarinic agonist with a unique pharmacological profile that sets it apart from its predecessors. This guide provides a detailed, data-driven comparison of xanomeline with other notable muscarinic agonists—cevimeline, pilocarpine (B147212), and aceclidine (B1665410)—to offer researchers, scientists, and drug development professionals a clear perspective on their relative pharmacological properties.
Distinguishing Features of Xanomeline
Xanomeline has emerged as a compound of significant interest due to its preferential agonistic activity at M1 and M4 receptor subtypes.[1][2][3] This selectivity is believed to be central to its therapeutic potential in conditions like schizophrenia and Alzheimer's disease, where it has shown promise in improving cognitive function and reducing psychotic symptoms.[4][5][6] A key challenge with muscarinic agonists has been managing peripheral cholinergic side effects.[6] The clinical development of xanomeline has addressed this by co-formulating it with trospium (B1681596) chloride, a peripherally restricted muscarinic antagonist, which mitigates these side effects without compromising central nervous system efficacy.[7][8][9]
Quantitative Comparison of Muscarinic Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of xanomeline and other muscarinic agonists. Data has been compiled from various sources to provide a comparative overview. It is important to note that experimental conditions can vary between studies, leading to some variability in reported values.
Table 1: Comparative Binding Affinities (Ki, nM) of Muscarinic Agonists
| Agonist | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
|---|---|---|---|---|---|
| Xanomeline | Low teens (nM)[9] | ~30s or higher (nM)[9] | ~30s or higher (nM)[9] | Low teens (nM)[9] | ~30s or higher (nM)[9] |
| Cevimeline | 23[10] | 1040[10] | 48[10] | 1310[10] | 63[10] |
| Pilocarpine | Activates all subtypes[11] | Activates all subtypes[11] | Predominant therapeutic effects mediated by M3[11] | Stimulates M4 receptors[12] | Activates all subtypes[11] |
| Aceclidine | 40,000 (EC50)[13] | - | Primary modulator[13] | - | - |
Note: A lower Ki value indicates a higher binding affinity. Data for pilocarpine and aceclidine affinities are less consistently reported in a comparative Ki format.
Table 2: Comparative Functional Potencies (EC50, μM) of Muscarinic Agonists
| Agonist | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
|---|---|---|---|---|---|
| Cevimeline | 0.023[10] | 1.04[10] | 0.048[10] | 1.31[10] | 0.063[10] |
| Aceclidine | 40[13] | - | - | - | - |
Signaling Pathways and Experimental Workflows
The activation of muscarinic receptors by agonists initiates distinct intracellular signaling cascades. The M1 and M3 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.[14][15] In contrast, M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.[14][15]
Caption: M1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Detailed Experimental Protocols
1. Radioligand Binding Assay (for determining Binding Affinity, Ki)
-
Objective: To determine the affinity of a test agonist for a specific muscarinic receptor subtype.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human muscarinic receptor subtype of interest.[16]
-
Binding Reaction: The cell membranes are incubated with a known concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled test agonist.[16]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated using rapid filtration through glass fiber filters.[16]
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.[16]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test agonist, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
2. In Vitro Functional Assay: Calcium Mobilization (for M1/M3/M5 Receptors)
-
Objective: To measure the potency (EC50) and efficacy of an agonist at Gq-coupled muscarinic receptors.[17]
-
Methodology:
-
Cell Culture: Cells stably expressing the M1, M3, or M5 receptor are plated in microplates.[17]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[17]
-
Compound Addition: The test agonist at various concentrations is added to the wells.
-
Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.[17]
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 and the maximum response (Emax).
-
3. In Vitro Functional Assay: cAMP Inhibition (for M2/M4 Receptors)
-
Objective: To measure the potency (EC50) and efficacy of an agonist at Gi-coupled muscarinic receptors.[17]
-
Methodology:
-
Cell Culture: Cells stably expressing the M2 or M4 receptor are prepared.[17]
-
Forskolin (B1673556) Stimulation: The cells are stimulated with forskolin to increase intracellular cAMP levels.[17]
-
Compound Addition: The test agonist at various concentrations is added in the presence of forskolin.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF or ELISA.[17]
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is quantified, and a concentration-response curve is generated to determine the EC50 and Emax.
-
Concluding Remarks
Xanomeline's distinct pharmacological profile, characterized by its M1/M4 receptor preference, offers a promising avenue for the development of novel therapeutics for challenging CNS disorders. Its clinical advancement, aided by the co-formulation with trospium to manage peripheral side effects, underscores a sophisticated approach to muscarinic agonist therapy. In contrast, older agonists like pilocarpine and cevimeline, while effective in their respective indications, generally exhibit a less selective receptor interaction profile. Aceclidine's primary application in ophthalmology highlights the diverse therapeutic roles of muscarinic agonists. For researchers and drug developers, a thorough understanding of these pharmacological nuances is paramount for designing the next generation of selective and effective muscarinic receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. dovepress.com [dovepress.com]
- 5. Frontiers | Novel opportunities for treating complex neuropsychiatric and neurocognitive conditions based on recent developments with xanomeline [frontiersin.org]
- 6. From theory to therapy: unlocking the potential of muscarinic receptor activation in schizophrenia with the dual M1/M4 muscarinic receptor agonist xanomeline and trospium chloride and insights from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the muscarinic receptor subtype mediating pilocarpine-induced tremulous jaw movements in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. immune-system-research.com [immune-system-research.com]
- 14. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. Targeting muscarinic receptors in schizophrenia treatment: Novel antipsychotic xanomeline/trospium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Xanomeline Oxalate: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of xanomeline (B1663083) oxalate (B1200264) in a laboratory setting, ensuring the safety of personnel and compliance with regulatory standards.
For researchers, scientists, and drug development professionals, the proper management of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide to the safe disposal of xanomeline oxalate, a potent and selective muscarinic receptor agonist used in research for conditions like Alzheimer's disease. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental responsibility.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is crucial to be familiar with its hazard profile. This compound is harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, all handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1][2] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
Summary of Safety and Disposal Information
The following table summarizes key quantitative and procedural data for the safe handling and disposal of this compound.
| Parameter | Specification | Source(s) |
| Chemical State | Crystalline solid | [4][5] |
| Primary Hazards | Acute oral toxicity, skin irritation, eye irritation, respiratory irritation | [1] |
| Recommended Storage | Store in a well-ventilated place, keep container tightly closed, and store locked up.[1] Recommended temperature: 2-8°C. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [6] |
| Spill Cleanup | Absorb with inert material, collect in a suitable container, and dispose of as hazardous waste. | [1][6] |
| Primary Disposal Method | Contact a licensed professional waste disposal service. | [3][7] |
| Environmental Hazard | Not classified as environmentally hazardous according to UN Model Regulations. | [2] |
Step-by-Step Disposal Procedure
The disposal of this compound, as with most laboratory chemicals, is governed by strict regulations to prevent harm to individuals and the environment. The primary directive is to manage it as hazardous waste and to employ a licensed disposal service.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste. The label should include the chemical name and hazard symbols.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[2][3] Incompatible materials can lead to dangerous chemical reactions.[8]
2. Collection of Waste:
-
Place all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), into the designated, properly labeled, and sealed waste container.
-
For solutions containing this compound, use a separate, compatible, and clearly labeled liquid waste container.
3. Storage of Waste:
-
Store the waste container in a designated, secure area away from incompatible materials.[3][8] The storage area should be well-ventilated.
4. Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
5. Documentation:
-
Maintain a record of the amount of this compound waste generated and the date of its disposal. This is a requirement for regulatory compliance in many jurisdictions.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocols for Spills
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
1. Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
2. Don Appropriate PPE:
-
Before cleaning the spill, ensure you are wearing the necessary PPE, including gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
3. Contain the Spill:
-
For solid spills, carefully sweep the material to avoid generating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
4. Collect the Spilled Material:
-
Place the swept solid or the absorbent material containing the liquid into a clearly labeled, sealable container for hazardous waste.
5. Decontaminate the Area:
-
Clean the spill area with a suitable solvent (e.g., a detergent solution), and then wipe it down with water. Collect all cleaning materials as hazardous waste.
6. Dispose of Waste:
-
Dispose of the container with the spilled material and all contaminated cleaning supplies as hazardous waste, following the procedures outlined above.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Chemical Compatibility and Segregation Guides [orf.od.nih.gov]
Essential Safety and Logistical Guidance for Handling Xanomeline Oxalate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and operational plans for the handling and disposal of Xanomeline oxalate (B1200264) in a laboratory setting. Adherence to these guidelines is essential to mitigate risks and ensure a safe research environment. Xanomeline oxalate is a potent muscarinic acetylcholine (B1216132) receptor agonist and should be handled with care to avoid potential exposure.[1]
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to potent compounds like this compound. The following table summarizes the recommended PPE.[2][3]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Air-Purifying Respirator (APR) | Use a half-mask or full-face respirator with P100 (or equivalent) particulate filters for operations with a potential for aerosol generation. A risk assessment should determine the specific type of respirator required.[3] |
| Chemical Fume Hood | All handling of this compound powder and solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals during handling procedures. |
| Eye Protection | Safety Goggles | Wear chemical splash goggles that provide a complete seal around the eyes. |
| Body Protection | Lab Coat | A dedicated lab coat, preferably disposable, should be worn over personal clothing. |
| Disposable Coveralls | For procedures with a higher risk of contamination, consider wearing disposable coveralls (e.g., Tyvek®). |
Occupational Exposure Limits
No specific occupational exposure limit (OEL) has been established for this compound. Therefore, it is imperative to handle this compound with a high degree of caution, employing the principle of "As Low As Reasonably Practicable" (ALARP) for exposure control.
Operational Plan: From Preparation to Disposal
A systematic approach is critical for safely handling this compound. The following workflow outlines the key phases of handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
